Product packaging for 7-Boc-1-oxa-7-azaspiro[4.5]decane-3-ol(Cat. No.:CAS No. 1331825-51-4)

7-Boc-1-oxa-7-azaspiro[4.5]decane-3-ol

Cat. No.: B1404977
CAS No.: 1331825-51-4
M. Wt: 257.33 g/mol
InChI Key: LILGESIHSOUCBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

7-Boc-1-oxa-7-azaspiro[4.5]decane-3-ol is a useful research compound. Its molecular formula is C13H23NO4 and its molecular weight is 257.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H23NO4 B1404977 7-Boc-1-oxa-7-azaspiro[4.5]decane-3-ol CAS No. 1331825-51-4

Properties

IUPAC Name

tert-butyl 3-hydroxy-1-oxa-9-azaspiro[4.5]decane-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-12(2,3)18-11(16)14-6-4-5-13(9-14)7-10(15)8-17-13/h10,15H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LILGESIHSOUCBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CC(CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201131589
Record name 1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-hydroxy-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201131589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1331825-51-4
Record name 1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-hydroxy-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1331825-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-hydroxy-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201131589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the NMR and Mass Spectrometry Data of 7-Boc-1-oxa-7-azaspiro[4.5]decane-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Boc-1-oxa-7-azaspiro[4.5]decane-3-ol (CAS No: 1331825-51-4) is a valuable heterocyclic building block in medicinal chemistry and drug discovery.[1][2] Its spirocyclic core, combining a piperidine and a tetrahydrofuran ring, offers a rigid three-dimensional scaffold that is increasingly sought after for the synthesis of novel therapeutic agents. The presence of a Boc-protecting group on the nitrogen atom allows for versatile synthetic manipulations, while the hydroxyl functionality provides a handle for further derivatization.

A thorough understanding of the structural features of this molecule is paramount for its effective utilization. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and purity assessment of such compounds. This guide provides a comprehensive analysis of the predicted NMR and MS data for this compound, offering insights into the interpretation of its spectral features. The predicted data is based on established principles of NMR and MS, and on known spectral characteristics of related structural motifs.

Molecular Structure and Atom Numbering

To facilitate the discussion of the spectral data, the atoms of this compound have been systematically numbered as shown in the diagram below. This numbering scheme will be used consistently throughout this guide.

Figure 1: Molecular structure and atom numbering of this compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the tetrahydrofuran and piperidine rings, as well as the Boc protecting group. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms, and by the rigid spirocyclic framework.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityProtonsAssignmentPredicted J (Hz)
~4.20m1HH-3
~3.90dd1HH-2aJ = 8.5, 6.0
~3.80dd1HH-2bJ = 8.5, 4.0
~3.70m2HH-6, H-10 (axial)
~3.60dd1HH-4aJ = 10.0, 4.0
~3.50dd1HH-4bJ = 10.0, 6.0
~3.20m2HH-6, H-10 (equatorial)
~2.50d1H3-OHJ = 4.0
~1.80m2HH-8, H-9 (axial)
~1.60m2HH-8, H-9 (equatorial)
1.47s9HBoc (3 x CH₃)

Note: Chemical shifts are approximate and can be influenced by solvent and concentration. Multiplicities are abbreviated as s (singlet), d (doublet), dd (doublet of doublets), and m (multiplet).

Interpretation of the ¹H NMR Spectrum:

  • Boc Group: A characteristic sharp singlet is expected around 1.47 ppm, integrating to nine protons, which is a definitive indicator of the tert-butoxycarbonyl protecting group.[3]

  • Tetrahydrofuran Ring: The proton at C-3 (H-3), being attached to the carbon bearing the hydroxyl group, is expected to appear as a multiplet around 4.20 ppm. The geminal protons at C-2 and C-4 will be diastereotopic and are predicted to appear as distinct multiplets, likely doublet of doublets, due to coupling with H-3 and with each other.

  • Piperidine Ring: The protons on the carbons adjacent to the nitrogen (H-6 and H-10) are expected to be deshielded and appear in the range of 3.20-3.70 ppm. Due to the conformational rigidity of the ring, the axial and equatorial protons will likely exhibit different chemical shifts and coupling constants. The remaining piperidine protons (H-8 and H-9) are expected to resonate further upfield, between 1.60 and 1.80 ppm.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide valuable information on the carbon framework of the molecule. The number of signals will confirm the number of unique carbon atoms in the structure.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Carbon Atom
~154.8Boc C=O
~79.5Boc C(CH₃)₃
~74.0C-2
~71.0C-3
~68.0C-4
~60.0C-5 (Spiro)
~45.0C-6, C-10
~35.0C-8, C-9
28.4Boc CH₃

Interpretation of the ¹³C NMR Spectrum:

  • Boc Group: The carbonyl carbon of the Boc group is expected to appear at a downfield chemical shift of around 154.8 ppm. The quaternary carbon of the tert-butyl group is predicted to be around 79.5 ppm, and the three equivalent methyl carbons at approximately 28.4 ppm.[4]

  • Spiro Carbon: The spiro carbon (C-5), being a quaternary carbon linking the two rings, is anticipated to have a chemical shift around 60.0 ppm.

  • Tetrahydrofuran Ring: The carbons of the tetrahydrofuran ring (C-2, C-3, and C-4) are expected to resonate in the range of 68.0-74.0 ppm due to the deshielding effect of the neighboring oxygen atom.

  • Piperidine Ring: The carbons of the piperidine ring are predicted to appear at higher field compared to the tetrahydrofuran ring, with the carbons adjacent to the nitrogen (C-6 and C-10) around 45.0 ppm and the other carbons (C-8 and C-9) around 35.0 ppm.

2D NMR Correlations

To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments, including COSY, HSQC, and HMBC, would be essential.

  • COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. Key correlations are expected between H-2/H-3, H-3/H-4, and within the piperidine ring protons (H-6/H-10 with H-8/H-9).

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be crucial for assigning the carbons of the tetrahydrofuran and piperidine rings by linking them to their attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, which is vital for establishing the connectivity of the entire molecule.

HMBC Correlations H_Boc H-Boc C_Boc_CO C=O H_Boc->C_Boc_CO C_Boc_quat Cq H_Boc->C_Boc_quat C_6_10 C6/10 H_6_10 H-6/10 H_6_10->C_Boc_CO C_5 C5 H_6_10->C_5 C_8_9 C_8_9 H_4 H-4 H_4->C_5 C_2 C2 H_4->C_2 H_2 H-2 H_2->C_5 C_3 C3 H_2->C_3

Figure 2: Key predicted HMBC correlations for structural confirmation.

Predicted Mass Spectrometry Data

Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode is expected to yield the protonated molecule [M+H]⁺ as the base peak. Fragmentation of the parent ion would likely involve the characteristic loss of the Boc group.

Molecular Formula: C₁₃H₂₃NO₄ Molecular Weight: 257.33 g/mol

Predicted ESI-MS Data:

  • [M+H]⁺: m/z 258.17

  • [M-C₄H₈+H]⁺: m/z 202.11 (Loss of isobutylene)

  • [M-Boc+H]⁺: m/z 158.11 (Loss of the entire Boc group)

  • [C₄H₉]⁺: m/z 57.07 (tert-butyl cation)

ESI-MS Fragmentation M_H [M+H]⁺ m/z 258.17 M_isobutylene [M-C₄H₈+H]⁺ m/z 202.11 M_H->M_isobutylene - C₄H₈ tBu [C₄H₉]⁺ m/z 57.07 M_H->tBu Boc fragmentation M_Boc [M-Boc+H]⁺ m/z 158.11 M_isobutylene->M_Boc - CO₂

Figure 3: Proposed ESI-MS fragmentation pathway.

The fragmentation pattern is dominated by the lability of the Boc group. The initial loss of isobutylene (56 Da) is a common fragmentation pathway for Boc-protected amines. Subsequent loss of carbon dioxide from this fragment would lead to the fully deprotected amine. The observation of a prominent peak at m/z 57 corresponding to the tert-butyl cation is also a strong indicator of the presence of a Boc group.

Experimental Protocols

NMR Data Acquisition

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean NMR tube.[3]

  • ¹H NMR: Acquire a standard ¹H NMR spectrum on a 500 MHz spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum at 125 MHz. A larger number of scans will be required due to the low natural abundance of ¹³C.

  • 2D NMR:

    • COSY: Acquire a gradient-selected COSY spectrum to establish ¹H-¹H correlations.[5]

    • HSQC: Acquire a gradient-selected, sensitivity-enhanced HSQC spectrum to determine one-bond ¹H-¹³C correlations.[6]

    • HMBC: Acquire a gradient-selected HMBC spectrum, optimized for a long-range coupling constant of 8 Hz, to establish two- and three-bond ¹H-¹³C correlations.[6]

Mass Spectrometry Data Acquisition

  • Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at a concentration of approximately 1 mg/mL. Dilute this solution to a final concentration of 1-10 µg/mL with the mobile phase.[7]

  • Instrumentation: Use an ESI source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Analysis: Infuse the sample solution into the ESI source in positive ion mode. Acquire full scan mass spectra over a suitable m/z range (e.g., 50-500).

  • Fragmentation Analysis (MS/MS): Select the [M+H]⁺ ion (m/z 258.17) for collision-induced dissociation (CID) to obtain the MS/MS spectrum and confirm the proposed fragmentation pathway.

Conclusion

This technical guide provides a detailed prediction and interpretation of the NMR and mass spectrometry data for this compound. The predicted spectra are based on the known chemical principles and spectral data of analogous structures. The characteristic signals of the Boc group in both ¹H NMR and mass spectrometry serve as key identifiers for this compound. The comprehensive assignment of the spirocyclic core requires a combination of 1D and 2D NMR techniques. This guide serves as a valuable resource for researchers working with this important building block, facilitating its identification, characterization, and application in synthetic chemistry.

References

The Ascendant Trajectory of Oxa-azaspiro[4.5]decane Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The oxa-azaspiro[4.5]decane scaffold, a unique heterocyclic system, has garnered significant attention in medicinal chemistry due to its presence in various biologically active compounds. This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and therapeutic potential of this versatile scaffold, offering field-proven insights for professionals in drug development.

The Allure of the Oxa-azaspiro[4.5]decane Core: A Gateway to Diverse Bioactivity

The inherent three-dimensionality and conformational rigidity of the spirocyclic system in oxa-azaspiro[4.5]decane derivatives make them attractive candidates for targeted drug design. This rigid framework allows for precise orientation of substituents, facilitating optimal interactions with biological targets. The presence of both oxygen and nitrogen heteroatoms provides sites for hydrogen bonding and other key interactions, further enhancing their potential as pharmacologically active agents.

Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including:

  • Muscarinic M1 Receptor Agonism: Crucial for the symptomatic treatment of dementia in Alzheimer's disease[1].

  • Antihypertensive Properties: Acting as α-adrenergic blockers[2].

  • Sigma-1 (σ1) Receptor Ligands: Showing promise for tumor imaging[3].

  • Antitumor Activity: Exhibiting cytotoxicity against various cancer cell lines[4].

  • DOR-selective Agonism: Potential for treating neurologic and psychiatric disorders[5].

Crafting the Core: Key Synthetic Strategies

The synthesis of the oxa-azaspiro[4.5]decane core and its derivatives can be achieved through several strategic approaches. The choice of method often depends on the desired substitution pattern and stereochemistry.

Diastereoselective Au/Pd Relay Catalytic Tandem Cyclization

A modern and efficient method for constructing dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives involves a diastereoselective gold and palladium relay catalytic tandem cyclization. This process utilizes readily available enynamides and vinyl benzoxazinanones to generate a furan-derived azadiene, which then undergoes a [2+4] cycloaddition[6].

Au_Pd_Relay_Catalysis Enynamide Enynamide Azadiene Furan-derived Azadiene Intermediate Enynamide->Azadiene Au(I) catalysis VB Vinyl Benzoxazinanone Pd_dipole Pd-π-allyl Dipole VB->Pd_dipole Pd(0) catalysis (Decarboxylation) Au_cat Au(I) Catalyst Au_cat->Enynamide Pd_cat Pd(0) Catalyst Pd_cat->VB Product 2-Oxa-7-azaspiro[4.5]decane Derivative Azadiene->Product [2+4] Cycloaddition Pd_dipole->Product caption Au/Pd Relay Catalytic Tandem Cyclization Workflow Therapeutic_Applications cluster_Neuro Neurodegenerative Diseases cluster_Onco Oncology cluster_Cardio Cardiovascular Diseases Core Oxa-azaspiro[4.5]decane Scaffold M1_Agonist M1 Muscarinic Agonist Core->M1_Agonist Antitumor Antitumor Agent Core->Antitumor Sigma1_Ligand σ1 Receptor Ligand Core->Sigma1_Ligand Alpha_Blocker α-Adrenergic Blocker Core->Alpha_Blocker Alzheimers Alzheimer's Disease Treatment M1_Agonist->Alzheimers Symptomatic Relief Cancer_Therapy Cancer Therapy Antitumor->Cancer_Therapy Tumor_Imaging Tumor Imaging (PET) Sigma1_Ligand->Tumor_Imaging Antihypertensive Antihypertensive Agent Alpha_Blocker->Antihypertensive caption Therapeutic Landscape of Oxa-azaspiro[4.5]decane Derivatives

References

An In-Depth Technical Guide to tert-butyl 3-hydroxy-1-oxa-7-azaspiro[4.5]decane-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of tert-butyl 3-hydroxy-1-oxa-7-azaspiro[4.5]decane-7-carboxylate, a key building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the synthesis, characterization, and strategic applications of this valuable spirocyclic scaffold.

Introduction: The Strategic Value of Spirocyclic Scaffolds

In the quest for novel therapeutics, medicinal chemists are increasingly moving away from flat, two-dimensional molecules and embracing three-dimensional architectures. Spirocyclic scaffolds, which feature two rings sharing a single carbon atom, are at the forefront of this "escape from flatland."[1] This structural rigidity and three-dimensionality can lead to significant improvements in pharmacological properties.

The incorporation of a spirocyclic core, such as the 1-oxa-7-azaspiro[4.5]decane system, offers several distinct advantages in drug design:

  • Enhanced Target Specificity and Potency: The rigid conformation of the spirocycle can lock bioactive moieties in an optimal orientation for binding to a biological target, potentially increasing potency and selectivity.

  • Improved Physicochemical Properties: A higher fraction of sp³-hybridized carbons generally correlates with better solubility, a key factor in drug development.

  • Novelty and Intellectual Property: The unique three-dimensional space occupied by spirocycles provides access to novel chemical matter, opening new avenues for intellectual property.

tert-butyl 3-hydroxy-1-oxa-7-azaspiro[4.5]decane-7-carboxylate, with its protected amine, hydroxyl group, and spirocyclic core, is a versatile building block for introducing these desirable features into drug candidates.

Synthesis and Characterization

The synthesis of tert-butyl 3-hydroxy-1-oxa-7-azaspiro[4.5]decane-7-carboxylate is most commonly achieved through the reduction of its ketone precursor. This method is efficient and provides the target molecule in high yield.

Synthetic Protocol

A general and reliable procedure for the synthesis of racemic tert-butyl 3-hydroxy-1-oxa-7-azaspiro[4.5]decane-7-carboxylate is outlined below.[2]

Reaction Scheme:

G start tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate reagents Sodium borohydride (NaBH4) Methanol (MeOH) 0 °C to 23 °C, 2h start->reagents product tert-butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate reagents->product

A schematic overview of the synthesis.

Step-by-Step Procedure:

  • Dissolution: Dissolve tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate (1.0 eq) in methanol (approx. 10 mL per gram of starting material).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reduction: Add sodium borohydride (NaBH₄) (2.0 eq) portion-wise to the cooled solution, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature (23 °C) and stir for 2 hours.

  • Work-up:

    • Remove the solvent under reduced pressure (rotary evaporation).

    • Partition the resulting residue between ethyl acetate and water.

    • Separate the layers and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product as a colorless oil.

This procedure typically results in a high yield (approximately 96%) of the racemic product.[2]

Characterization

The structural integrity of the synthesized compound is confirmed through various spectroscopic methods.

Table 1: Physicochemical and Spectroscopic Data

PropertyValue
CAS Number 240401-09-6 (racemate)[1], 1445951-75-6 ((3R,5S)-isomer)[3]
Molecular Formula C₁₃H₂₃NO₄[1]
Molecular Weight 257.33 g/mol [1]
Appearance Colorless oil[2]
¹H NMR (400 MHz, CDCl₃) δ (ppm) 4.54-4.48 (br m, 1H), 3.93 (dd, J = 10.2, 4.3 Hz, 1H), 3.85-3.79 (m, 1H), 3.67-3.53 (br m, 2H), 3.40-3.28 (m, 2H), 1.97 (dd, J = 13.7, 6.2 Hz, 1H), 1.89-1.48 (m, 6H), 1.46 (s, 9H).[2]
Mass Spec (GCMS) m/z 257.1 [M+][2]
Stereochemistry

The reduction of the prochiral ketone precursor results in a racemic mixture of enantiomers. These enantiomers can be separated using chiral chromatography techniques, such as supercritical fluid chromatography (SFC), to yield the individual optically active compounds.[2] The absolute stereochemistry of the enantiomers is crucial for their application in developing stereospecific drugs and has been determined in specialized studies.[2]

Applications in Drug Development

The true value of tert-butyl 3-hydroxy-1-oxa-7-azaspiro[4.5]decane-7-carboxylate lies in its role as a sophisticated building block for the synthesis of complex, biologically active molecules. The presence of a protected amine and a hydroxyl group provides orthogonal handles for further chemical modifications.

A prime example of its application is in the development of antagonists for the alpha-2C adrenergic receptor. This receptor is a target for treating cognitive and neuropsychiatric symptoms associated with conditions like Alzheimer's disease.[4]

One such compound, ORM-12741, a selective alpha-2C adrenoceptor antagonist, has been investigated in clinical trials for its potential to improve episodic memory in patients with Alzheimer's disease.[4][5] The synthesis of ORM-12741 and related compounds utilizes spirocyclic piperidine derivatives, for which tert-butyl 3-hydroxy-1-oxa-7-azaspiro[4.5]decane-7-carboxylate serves as a key precursor.

Illustrative Synthetic Utility:

G A tert-butyl 3-hydroxy- 1-oxa-7-azaspiro[4.5]decane- 7-carboxylate B Deprotection (e.g., TFA) A->B Step 1 C Spirocyclic amine intermediate B->C D Coupling with aryl/heteroaryl moiety C->D Step 2 E Advanced Intermediate D->E F Further functionalization (e.g., at hydroxyl group) E->F Step 3 G Final Bioactive Molecule (e.g., α2C Antagonist) F->G

A generalized workflow for drug candidate synthesis.

The Boc-protecting group on the piperidine nitrogen can be readily removed under acidic conditions, allowing for subsequent coupling reactions, such as amide bond formation or nucleophilic aromatic substitution, to introduce desired pharmacophores. The hydroxyl group on the tetrahydrofuran ring offers another site for modification, enabling fine-tuning of the molecule's properties.

Conclusion

tert-butyl 3-hydroxy-1-oxa-7-azaspiro[4.5]decane-7-carboxylate is a testament to the growing importance of three-dimensional scaffolds in drug discovery. Its well-defined synthesis, versatile functional handles, and inherent structural rigidity make it an invaluable tool for medicinal chemists. As the demand for novel and effective therapeutics continues to grow, the strategic application of such sophisticated building blocks will undoubtedly play a pivotal role in the development of the next generation of medicines.

References

The Ascendancy of the Azaspirodecane Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Evolution

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quest for novel chemical entities with superior therapeutic profiles has driven medicinal chemists beyond the confines of planar aromatic systems into the structurally complex, three-dimensional world of spirocyclic scaffolds. Among these, azaspirodecane and its derivatives have emerged as a privileged structural motif, underpinning the development of key central nervous system (CNS) agents and demonstrating vast potential across a spectrum of therapeutic areas. This guide provides an in-depth exploration of the azaspirodecane core, charting its historical emergence, the evolution of its synthetic strategies, and its profound impact on modern drug discovery. We will dissect the seminal case of buspirone, detail robust synthetic protocols, and present a comparative analysis of the pharmacological landscape defined by this versatile scaffold, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Three-Dimensionality

In medicinal chemistry, the geometric architecture of a molecule is paramount. Azaspirocyclic compounds, bicyclic systems sharing a single common nitrogen or carbon atom (the spiro center), offer a rigid, non-planar geometry that departs significantly from traditional flat drug molecules.[1] This inherent three-dimensionality allows for a more precise, vectoral presentation of functional groups, enabling optimized interactions with the complex topographies of biological targets like enzymes and receptors.[1] The incorporation of a nitrogen atom into the spirocyclic framework—creating an azaspirocycle—introduces a critical site for functionalization, influencing the compound's basicity, polarity, and hydrogen-bonding capacity.[1]

A key advantage of azaspirocyclic scaffolds is the increase in the fraction of sp³-hybridized carbons (Fsp³). A higher Fsp³ value is frequently correlated with improved clinical success, as it can lead to enhanced solubility, greater metabolic stability, and reduced off-target toxicity.[1] The 8-azaspiro[4.5]decane framework, consisting of a piperidine ring fused spirocyclically to a cyclopentane ring, exemplifies these advantages and has become a cornerstone in the design of innovative therapeutics.

The Genesis of a Scaffold: An Evolutionary Tale of Synthesis

Unlike molecules with a singular discovery event, the history of the azaspirodecane core is one of synthetic evolution. Its story is not about the isolation of the parent compound, 8-azaspiro[4.5]decane[2], but about the development of methods to construct functionalized derivatives as their therapeutic potential became evident. The initial impetus for the widespread investigation of this scaffold was inextricably linked to the discovery of the azapirone class of drugs.

The most prominent member of this class, buspirone, was first synthesized in 1968 by a team at Mead Johnson.[3] Initially investigated as a D₂ receptor-acting antipsychotic, it was found to be ineffective for psychosis but demonstrated unique anxiolytic properties.[3] This serendipitous discovery catalyzed intensive research into the synthesis of its core structure, the 8-azaspiro[4.5]decane-7,9-dione moiety.

Early and subsequent synthetic strategies have focused on building the spirocyclic core first, followed by elaboration of the side chains. A foundational approach involves the cyclocondensation of 1,1-cyclopentanediacetic acid (also referred to as 3,3-tetramethyleneglutaric acid) or its anhydride with an ammonia source, or the direct reaction of related precursors with urea, to form the key intermediate 8-azaspiro[4.5]decane-7,9-dione.

Caption: Key synthetic methodologies for azaspirodecane core construction.

Over the decades, the synthetic chemist's toolkit for accessing these scaffolds has expanded significantly, including:

  • Tandem Reactions: Routes involving a sequence of reactions, such as a Michael addition-enolate alkylation followed by a Dieckmann cyclization and Beckmann rearrangement, have been developed for synthesizing complex azaspirodecane moieties found in natural products like halichlorine.

  • NBS-Promoted Semipinacol Rearrangement: This powerful transformation enables the highly diastereoselective formation of functionalized azaspirocyclic ketones.

  • Diversity-Oriented Synthesis: Modern approaches utilize methods like ring-closing metathesis (RCM) and multi-component reactions to rapidly generate libraries of diverse azaspirocycles for high-throughput screening.[3]

Experimental Protocol: Synthesis of a Key Buspirone Precursor

The synthesis of 8-azaspiro[4.5]decane-7,9-dione is a critical first step in the production of buspirone and related azapirones. The following protocol is based on a well-established cyclocondensation method.

Objective: To synthesize 8-azaspiro[4.5]decane-7,9-dione from 1,1-cyclopentanediacetic acid and urea.

Materials:

  • 1,1-Cyclopentanediacetic acid (1 mole equivalent)

  • Urea (1.4 mole equivalents)

  • Ethanol (50% aqueous solution)

  • Activated Carbon (gac)

  • Reaction flask with overhead stirrer and heating mantle

  • Condenser

  • Filtration apparatus

Procedure:

  • Reaction Setup: To a suitable reaction flask, add 1,1-cyclopentanediacetic acid (e.g., 93.1 g, 0.5 mol) and urea (e.g., 42.0 g, 0.7 mol).[4]

  • Heating: Mix the solids and begin stirring. Heat the mixture to 160-170 °C and maintain this temperature for 1 hour.[4] The mixture will melt and react, releasing ammonia.

  • Work-up: After 1 hour, cool the reaction mixture slightly until it solidifies but is still warm.

  • Recrystallization: Add 450 mL of 50% aqueous ethanol to the flask.[4] Heat the mixture to dissolve the crude product.

  • Decolorization: Add 1 gram of activated carbon to the hot solution and stir for a few minutes.[4]

  • Isolation: Perform a hot filtration to remove the activated carbon. Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystallization.

  • Drying: Collect the resulting white, flake-like crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum. The expected yield is 80-90%.[4]

Causality and Validation: The use of excess urea ensures the complete conversion of the diacid. The reaction proceeds via the formation of a di-amide intermediate which then cyclizes with the loss of ammonia to form the stable imide ring. The single recrystallization step from aqueous ethanol with activated carbon treatment is a self-validating system, effectively removing colored impurities and unreacted starting materials, yielding a product with a sharp melting point (154-156 °C), which serves as a primary indicator of purity.[4]

The Azapirones: A Pharmacological Deep Dive

The discovery of buspirone spurred the development of an entire class of anxiolytic and antidepressant drugs known as the azapirones, which includes gepirone, tandospirone, and ipsapirone. Their mechanism of action represents a paradigm shift from the benzodiazepines. Instead of modulating the GABA-A receptor, azapirones act primarily as partial agonists at the serotonin 5-HT₁ₐ receptor.[3][5]

This mechanism avoids the sedation, dependence, and withdrawal issues associated with benzodiazepines.[5] The table below provides a comparative overview of the receptor binding profiles for several key azapirones.

Compound 5-HT₁ₐ (Kᵢ, nM) D₂ (Kᵢ, nM) α₁-adrenergic (Kᵢ, nM) Primary Indication
Buspirone 9.2 - 25400 - 600~2500Anxiolytic
Gepirone ~20>10,000>10,000Antidepressant
Tandospirone 27~41,000~1300Anxiolytic
Ipsapirone ~10>10,000~3000(Investigational)
Data synthesized from multiple sources.[6][7] Kᵢ values can vary based on experimental conditions.

Pharmacokinetic Insights: Buspirone itself has low absolute bioavailability (~4%) due to extensive first-pass metabolism, primarily by the CYP3A4 enzyme.[1][8] It has a short elimination half-life of about 2-3 hours.[9] A key active metabolite, 1-(2-pyrimidinyl)piperazine (1-PP), is formed, which has a different pharmacological profile and contributes to the overall effect.[1] These properties underscore the importance of considering metabolic pathways and active metabolites during the drug development process for azaspirodecane derivatives.

Buspirone_Synthesis_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Final Coupling cluster_step3 Step 3: Purification S1 8-Azaspiro[4.5]decane-7,9-dione I1 Intermediate: 8-(4-Bromobutyl)-8- azaspiro[4.5]decane-7,9-dione S1->I1 S2 1,4-Dibromobutane S2->I1 P1 Buspirone (Crude) I1->P1 S3 1-(2-Pyrimidinyl)piperazine S3->P1 P2 Purified Buspirone (or HCl Salt) P1->P2 Recrystallization

Caption: General experimental workflow for a common buspirone synthesis route.

Beyond Anxiolytics: The Expanding Therapeutic Frontier

While the azapirones cemented the importance of the azaspirodecane scaffold, its utility extends far beyond the treatment of anxiety and depression. The rigid, three-dimensional structure is being exploited by researchers to design highly specific ligands for a variety of biological targets.

  • Anticancer Agents: Novel derivatives, such as 1-thia-4-azaspiro[4.5]decanes, have been synthesized and shown to possess moderate to high inhibitory activity against human liver, prostate, and colorectal carcinoma cell lines.

  • Natural Product Synthesis: The azaspirodecane core is a key structural feature in complex marine alkaloids like halichlorine, which exhibit potent biological activities. Synthetic chemists are actively developing new routes to access these intricate molecules.

  • Antiviral Research: The 4,7-diazaspiro[2.5]octane motif, a related but smaller azaspirocycle, is a critical component of Risdiplam, the first approved small-molecule therapy for spinal muscular atrophy (SMA), highlighting the broader potential of azaspirocycles in complex drug design.[10]

Conclusion

The discovery and history of azaspirodecane compounds are a testament to the synergy between synthetic innovation and therapeutic need. From the serendipitous discovery of buspirone's anxiolytic properties to the rational design of complex anticancer agents and natural product synthesis, the 8-azaspiro[4.5]decane core has proven to be a remarkably versatile and valuable scaffold. Its inherent three-dimensionality provides a distinct advantage in achieving high potency and selectivity, while the continued evolution of synthetic methodologies ensures that novel derivatives can be readily accessed and evaluated. For drug development professionals, the azaspirodecane framework represents not just a historical success story, but a rich and continuing source of inspiration for the creation of next-generation therapeutics.

References

Theoretical Modeling of 7-Boc-1-oxa-7-azaspiro[4.5]decane-3-ol: A Computational Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Spirocyclic scaffolds are increasingly sought after in modern drug discovery for their inherent three-dimensionality, which can lead to improved potency, selectivity, and pharmacokinetic properties.[1] The 7-Boc-1-oxa-7-azaspiro[4.5]decane-3-ol core represents a valuable building block, combining the conformational rigidity of the spirocyclic system with the synthetic versatility of the Boc-protecting group and the hydrogen bonding capabilities of the hydroxyl moiety. This technical guide provides a comprehensive framework for the theoretical modeling of this compound, offering researchers a robust computational workflow to explore its conformational landscape, electronic properties, and potential as a pharmacophore. We will delve into the rationale behind selecting specific computational methods, from geometry optimization and conformational analysis to the prediction of spectroscopic and physicochemical properties, thereby providing a self-validating system for in-silico characterization.

Introduction: The Significance of the this compound Scaffold

The "escape from flatland" in medicinal chemistry has highlighted the importance of molecules with a high fraction of sp3-hybridized carbons (Fsp3) for improving clinical success rates.[1] Spirocycles, characterized by two rings sharing a single atom, are archetypal examples of three-dimensional structures that can effectively probe the complex topologies of biological targets.[1] The 1-oxa-7-azaspiro[4.5]decane framework, in particular, has been explored for its potential as a muscarinic agonist, demonstrating the biological relevance of this heterocyclic system.[2]

The subject of this guide, this compound (Molecular Formula: C13H23NO4), incorporates several key features:

  • The Spirocyclic Core: Confers a rigid, three-dimensional geometry, which can be advantageous for receptor binding.

  • The Oxazolidine Ring: The presence of the oxygen atom can influence aqueous solubility and provides a potential hydrogen bond acceptor.[3]

  • The N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group in organic synthesis, allowing for facile chemical modification.[4] Its steric bulk significantly influences the conformational preferences of the adjacent nitrogen-containing ring.

  • The Hydroxyl Group: The secondary alcohol at the 3-position introduces a critical hydrogen bond donor/acceptor site, crucial for molecular recognition.

A thorough understanding of the molecule's conformational preferences, electronic distribution, and physicochemical properties is paramount for its effective utilization in drug design. Theoretical modeling provides a powerful and cost-effective avenue to elucidate these characteristics before embarking on extensive synthetic and experimental work.

Theoretical Methodology: A Step-by-Step Computational Workflow

The following sections outline a detailed, multi-step computational protocol for the comprehensive theoretical characterization of this compound. The choice of methods and parameters is grounded in achieving a balance between computational accuracy and efficiency for a molecule of this size and complexity.

Initial Structure Preparation

A logical workflow for the theoretical analysis begins with the generation of a valid 3D structure and proceeds through increasingly sophisticated levels of theory.

G cluster_0 Phase 1: Structure Preparation & Initial Optimization cluster_1 Phase 2: Conformational Analysis cluster_2 Phase 3: Property Calculations 2D_Sketch 2D Sketching of Molecule 3D_Generation Conversion to 3D Structure 2D_Sketch->3D_Generation e.g., Avogadro MM_Opt Molecular Mechanics (MM) Energy Minimization 3D_Generation->MM_Opt e.g., MMFF94 force field Conformational_Search Systematic or Stochastic Conformational Search MM_Opt->Conformational_Search Input for search DFT_ReOpt DFT Re-optimization of Low-Energy Conformers Conformational_Search->DFT_ReOpt Identified conformers Boltzmann_Analysis Boltzmann Population Analysis DFT_ReOpt->Boltzmann_Analysis Relative energies NMR_Prediction NMR Spectra Prediction (GIAO) Boltzmann_Analysis->NMR_Prediction UVVis_Prediction UV-Vis Spectra Prediction (TD-DFT) Boltzmann_Analysis->UVVis_Prediction PhysChem_Prediction Physicochemical Properties (LogP, Solubility) Boltzmann_Analysis->PhysChem_Prediction Electronic_Analysis Electronic Properties (HOMO, LUMO, ESP) Boltzmann_Analysis->Electronic_Analysis

Caption: Computational workflow for theoretical modeling.

Protocol:

  • 2D Sketch and 3D Conversion: Begin by sketching the 2D structure of this compound in a molecular editor such as Avogadro or ChemDraw. Convert the 2D representation into an initial 3D structure.

  • Initial Energy Minimization: Perform an initial geometry optimization using a molecular mechanics (MM) force field, such as MMFF94 or UFF. This step relieves any steric strain from the initial 3D conversion and provides a reasonable starting geometry for more advanced calculations.

Conformational Analysis

Due to the flexible piperidine ring, the rotatable Boc group, and the puckering of the oxazolidine ring, this compound can exist in multiple low-energy conformations. Identifying the most stable conformers is critical, as these will dictate the molecule's overall properties.

Causality Behind Experimental Choices: The conformational landscape of N-Boc protected piperidines is complex, influenced by the rotation around the N-CO bond and the inversion of the piperidine ring.[5] A thorough conformational search is therefore essential to avoid focusing on a single, potentially high-energy, conformation.

Protocol:

  • Conformational Search: Employ a robust conformational search algorithm. For a molecule with this degree of flexibility, a mixed torsional/low-mode search or a stochastic search (Monte Carlo) is recommended.[6] Software such as MacroModel (Schrödinger) or the conformational search modules in MOE are well-suited for this task. The goal is to generate a diverse set of conformers, sampling the puckering of both rings and the orientation of the Boc group and hydroxyl substituent.

  • Geometry Optimization of Conformers: Each identified conformer should be subjected to a full geometry optimization using Density Functional Theory (DFT). The B3LYP functional with a Pople-style basis set such as 6-31G(d,p) offers a good compromise between accuracy and computational cost for organic molecules.[7][8][9]

  • Vibrational Frequency Analysis: Following optimization, perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

  • Boltzmann Population Analysis: Calculate the relative energies of all stable conformers (including zero-point vibrational energy corrections). The population of each conformer at a given temperature (e.g., 298.15 K) can then be estimated using the Boltzmann distribution. This provides insight into the predominant shapes of the molecule in solution.

Prediction of Spectroscopic Properties

The theoretical prediction of NMR and UV-Vis spectra serves as a powerful tool for structure validation and interpretation of experimental data.

Protocol:

  • NMR Chemical Shift Prediction: For each of the low-energy conformers, calculate the NMR shielding tensors using the Gauge-Including Atomic Orbital (GIAO) method.[10][11] This is typically performed at the B3LYP/6-311+G(2d,p) level of theory for improved accuracy. The final predicted chemical shifts are obtained by averaging the values for each nucleus across all conformers, weighted by their Boltzmann populations. These can then be compared to experimental spectra.

  • UV-Vis Spectra Prediction: To predict the electronic absorption spectrum, Time-Dependent DFT (TD-DFT) calculations are employed.[12][13][14] The B3LYP functional with a 6-31+G(d) basis set is a common choice for this type of calculation.[15] The calculation will yield the excitation energies and oscillator strengths, which can be used to generate a theoretical UV-Vis spectrum.

Physicochemical and Electronic Property Prediction

Understanding the molecule's lipophilicity, solubility, and electronic nature is crucial for assessing its drug-like properties.

Protocol:

  • Lipophilicity (LogP): The partition coefficient (LogP) can be predicted using various computational methods, ranging from fragment-based approaches (e.g., ALOGPS) to calculations based on solvation free energies.[2][16][17][18] For a more rigorous approach, the difference in solvation free energy in water and n-octanol can be calculated using a continuum solvation model (e.g., PCM or SMD) within a DFT framework.

  • Aqueous Solubility (LogS): Similar to LogP, aqueous solubility can be estimated using online tools or more complex models that often incorporate LogP and other molecular descriptors.[19]

  • Electronic Properties: From the DFT calculations, several key electronic properties can be extracted:

    • HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the molecule's reactivity and electron-donating/accepting capabilities.

    • Molecular Electrostatic Potential (ESP) Surface: The ESP map visualizes the charge distribution on the molecular surface, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is invaluable for understanding potential intermolecular interactions, such as hydrogen bonding.

Expected Results and Interpretation

The theoretical modeling of this compound is expected to yield several key insights:

  • Conformational Preferences: The piperidine ring is likely to adopt a chair conformation. The bulky Boc group will have a significant impact on the conformational equilibrium, potentially favoring a specific orientation to minimize steric hindrance. The relative orientation (axial vs. equatorial) of the hydroxyl group on the oxazolidine ring will also be determined.

  • Spectroscopic Signatures: The predicted 1H and 13C NMR spectra will provide a theoretical benchmark for experimental structure confirmation. The calculated chemical shifts will be sensitive to the conformational ensemble. The TD-DFT calculations will likely predict absorption maxima in the UV region, characteristic of the electronic transitions within the molecule's chromophores (e.g., the carbonyl of the Boc group).

  • Drug-like Properties: The calculated LogP and LogS values will provide an initial assessment of the molecule's pharmacokinetic profile. An optimal balance of lipophilicity and hydrophilicity is crucial for oral bioavailability.

Data Presentation:

PropertyPredicted Value (Example)Method
Lowest Energy Conformer Chair (Piperidine)B3LYP/6-31G(d,p)
Relative Energy (kcal/mol) 0.00B3LYP/6-31G(d,p) + ZPVE
Boltzmann Population (%) 75.2298.15 K
13C NMR (C=O, ppm) ~155GIAO-B3LYP/6-311+G(2d,p)
HOMO Energy (eV) -6.8B3LYP/6-31G(d,p)
LUMO Energy (eV) 1.2B3LYP/6-31G(d,p)
Predicted LogP 2.1ALOGPS

Visualization of Key Relationships

Visualizing the relationships between different computational steps and the properties they elucidate is crucial for understanding the overall modeling strategy.

G Molecule 7-Boc-1-oxa-7- azaspiro[4.5]decane-3-ol Conformers Conformational Ensemble Molecule->Conformers Conformational Search Spectra Spectroscopic Properties (NMR, UV-Vis) Conformers->Spectra Boltzmann Averaging Properties Physicochemical & Electronic Properties (LogP, ESP) Conformers->Properties Property Calculation

Caption: Relationship between structure, conformation, and properties.

Conclusion

The theoretical modeling workflow presented in this guide provides a robust and scientifically sound approach to characterizing this compound. By systematically exploring its conformational space and predicting its key properties, researchers can gain valuable insights that can accelerate the drug discovery process. This in-silico analysis, when used in conjunction with experimental data, allows for a more rational design of novel therapeutics based on this promising spirocyclic scaffold.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 7-Boc-1-oxa-7-azaspiro[4.5]decane-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 7-Boc-1-oxa-7-azaspiro[4.5]decane-3-ol Scaffold

The this compound scaffold is a valuable building block in medicinal chemistry and drug discovery. Its rigid, three-dimensional spirocyclic core, which incorporates both a piperidine and a tetrahydrofuran ring, provides a unique conformational constraint that is highly sought after in the design of novel therapeutics. The presence of a secondary alcohol and a Boc-protected amine offers two orthogonal points for chemical modification, allowing for the systematic exploration of the surrounding chemical space to optimize biological activity and pharmacokinetic properties.

This guide provides detailed protocols for the synthesis of various derivatives from this compound, focusing on transformations of the hydroxyl group and manipulation of the Boc-protecting group. The methodologies described herein are designed to be robust and reproducible, providing researchers with a practical toolkit for the elaboration of this privileged scaffold.

I. Derivatization of the 3-Hydroxyl Group

The secondary alcohol at the 3-position is a prime site for introducing diversity. Common derivatizations include esterification, etherification, and oxidation to the corresponding ketone.

A. Esterification of the 3-Hydroxyl Group

Esterification of the secondary alcohol can be achieved under various conditions, depending on the acid sensitivity of the substrate and the nature of the carboxylic acid.

This method is particularly useful for acid-sensitive substrates and for coupling with a wide range of carboxylic acids. The use of a carbodiimide coupling agent like DCC or EDC, along with an acylation catalyst such as DMAP, facilitates the reaction under mild conditions.

Reaction Workflow:

reagents Carboxylic Acid (1.2 eq) EDC (1.5 eq), DMAP (0.1 eq) DCM, rt, 12-24 h product 3-Ester Derivative reagents->product start This compound start->reagents workup Aqueous Work-up & Purification product->workup

Caption: Steglich esterification workflow.

Detailed Protocol:

  • To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) under a nitrogen atmosphere, add the desired carboxylic acid (1.2 eq) and 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl, 1.5 eq) portion-wise over 5 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired ester.[1][2][3]

Causality Behind Experimental Choices:

  • Anhydrous DCM: Prevents hydrolysis of the activated carboxylic acid intermediate and the carbodiimide reagent.

  • DMAP: Acts as a nucleophilic catalyst to form a highly reactive acylpyridinium intermediate, accelerating the esterification.

  • Aqueous Work-up: The acidic wash removes unreacted DMAP and EDC byproducts, while the basic wash removes unreacted carboxylic acid.

B. Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for forming ethers. It involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an Sₙ2 reaction.[4][5][6][7]

This protocol is suitable for the introduction of primary alkyl groups. For secondary alkyl halides, elimination may become a competing side reaction.[4][7]

Reaction Workflow:

reagents 1. NaH (1.2 eq), THF, 0 °C to rt 2. Alkyl Halide (1.5 eq), rt to 60 °C product 3-Ether Derivative reagents->product start This compound start->reagents workup Quench, Extraction & Purification product->workup

Caption: Williamson ether synthesis workflow.

Detailed Protocol:

  • To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) under a nitrogen atmosphere at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.

  • Add the desired alkyl halide (e.g., methyl iodide, ethyl bromide; 1.5 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or heat to 60 °C for 4-16 hours, monitoring by TLC.

  • Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[1][2][3]

Causality Behind Experimental Choices:

  • NaH: A strong, non-nucleophilic base that efficiently deprotonates the alcohol to form the sodium alkoxide.

  • Anhydrous THF: Essential to prevent quenching of the highly reactive NaH.

  • Quenching with NH₄Cl: A mild acidic quench to neutralize any unreacted NaH and the resulting alkoxide.

C. Oxidation of the 3-Hydroxyl Group

Oxidation of the secondary alcohol provides the corresponding ketone, 7-Boc-1-oxa-7-azaspiro[4.5]decan-3-one, which can serve as a key intermediate for further derivatization, such as reductive amination or the addition of organometallic reagents.

DMP is a mild and highly selective oxidizing agent for primary and secondary alcohols. It operates under neutral conditions at room temperature, making it compatible with a wide range of functional groups.[8][9][10]

Reaction Workflow:

reagents DMP (1.5 eq) DCM, rt, 1-3 h product 7-Boc-1-oxa-7-azaspiro[4.5]decan-3-one reagents->product start This compound start->reagents workup Quench, Extraction & Purification product->workup reagents1 p-Nitrobenzoic acid (1.5 eq) PPh₃ (1.5 eq), DIAD (1.5 eq) THF, 0 °C to rt intermediate Inverted p-Nitrobenzoate Ester reagents1->intermediate reagents2 K₂CO₃, MeOH/H₂O rt product Inverted 3-ol Derivative reagents2->product start This compound start->reagents1 intermediate->reagents2 reagents TFA/DCM (e.g., 1:1 v/v) Triisopropylsilane (5% v/v) rt, 1-2 h product Deprotected Amine (TFA salt) reagents->product start 7-Boc-1-oxa-7-azaspiro[4.5]decane Derivative start->reagents workup Evaporation or Basification & Extraction product->workup

References

The Untapped Potential of 7-Boc-1-oxa-7-azaspiro[4.5]decane-3-ol: A Scaffold for Future Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Shanghai, China – December 31, 2025 – In the ever-evolving landscape of medicinal chemistry, the quest for novel molecular architectures that can provide access to new chemical space and unlock challenging biological targets is paramount. One such scaffold, 7-Boc-1-oxa-7-azaspiro[4.5]decane-3-ol, is emerging as a promising building block for the development of next-generation therapeutics. Its unique three-dimensional structure, combining a piperidine ring with a tetrahydrofuran moiety in a spirocyclic arrangement, offers a rigid framework that can be strategically functionalized to create potent and selective modulators of various biological pathways.

This application note provides an in-depth exploration of the potential of this compound as a versatile scaffold in drug discovery. We will delve into its structural features, potential synthetic strategies, and its prospective applications in medicinal chemistry, supported by the broader context of spirocyclic compounds in therapeutic development.

The Strategic Advantage of Spirocyclic Scaffolds

Spirocycles, which feature two rings connected by a single common atom, have garnered significant attention in medicinal chemistry due to their inherent three-dimensionality. This rigid, non-planar geometry allows for the precise spatial orientation of substituents, enabling more specific and high-affinity interactions with the complex three-dimensional binding sites of biological targets such as enzymes and receptors. The incorporation of a spirocyclic core can lead to improved physicochemical properties, including enhanced solubility and metabolic stability, and a more favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile compared to their flatter aromatic counterparts.

The 1-oxa-7-azaspiro[4.5]decane core, in particular, has been investigated for its potential in modulating various biological targets. Derivatives of this scaffold have shown promise in areas such as cancer and neurological disorders, highlighting the therapeutic potential embedded within this structural framework.

Structural Features and Synthetic Considerations

The this compound scaffold presents several key features for medicinal chemists:

  • A Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled and regioselective functionalization. This is a crucial handle for introducing diversity and modulating the pharmacokinetic and pharmacodynamic properties of the final compounds.

  • A Secondary Alcohol: The hydroxyl group on the tetrahydrofuran ring provides a versatile point for derivatization through etherification, esterification, or oxidation, enabling the exploration of structure-activity relationships (SAR).

  • Stereochemical Complexity: The presence of stereocenters in the molecule offers the opportunity for the synthesis of stereoisomers with potentially distinct biological activities and pharmacological profiles.

G A N-Boc-4-piperidone B Key Intermediate (e.g., epoxide or halohydrin) A->B Introduction of a three-carbon unit C 7-Boc-1-oxa-7-azaspiro[4.5]decane-3-one B->C Intramolecular cyclization D This compound C->D Reduction of ketone

Figure 1. A conceptual synthetic workflow for the preparation of the target scaffold.

Application in Medicinal Chemistry: A Forward Look

Although specific examples of drug candidates derived directly from this compound are not yet prominent in the literature, the broader class of oxa-azaspiro[4.5]decane derivatives has shown significant biological activity. For instance, derivatives of 1-oxa-8-azaspiro[4.5]decanes have been synthesized and evaluated as M1 muscarinic agonists for the potential treatment of Alzheimer's disease. Furthermore, other substituted 1-oxa-4-azaspiro[4.5]decanes have demonstrated potent antitumor activity.

The this compound scaffold provides a valuable starting point for the generation of libraries of novel compounds for high-throughput screening. The orthogonal functional handles (the Boc-protected amine and the secondary alcohol) allow for the systematic exploration of chemical space around the rigid spirocyclic core.

Protocols for Scaffold Elaboration

Below are generalized protocols for the derivatization of the this compound scaffold, which are fundamental operations in medicinal chemistry campaigns.

Protocol 1: N-Deprotection and Amine Functionalization

This protocol describes the removal of the Boc protecting group, a critical step to enable further modification of the piperidine nitrogen.

1. Boc Deprotection:

  • Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
  • Add an excess of a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane (4.0 M solution).
  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
  • The resulting amine salt can often be used directly in the next step or neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent.

2. N-Alkylation or N-Arylation:

  • To a solution of the deprotected amine (1.0 eq) and a base (e.g., triethylamine or diisopropylethylamine, 2-3 eq) in a suitable solvent (e.g., DCM, acetonitrile, or dimethylformamide), add the desired alkylating or arylating agent (e.g., an alkyl halide, aryl halide with a suitable catalyst, or an aldehyde/ketone for reductive amination).
  • Stir the reaction at an appropriate temperature (room temperature to elevated temperatures) until the reaction is complete.
  • Work up the reaction by quenching with water, extracting with an organic solvent, and purifying by column chromatography.

Protocol 2: Derivatization of the Hydroxyl Group

This protocol outlines methods for modifying the secondary alcohol on the tetrahydrofuran ring.

1. O-Alkylation (Williamson Ether Synthesis):

  • To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., tetrahydrofuran or dimethylformamide), add a strong base such as sodium hydride (NaH, 1.1-1.5 eq) at 0 °C.
  • Stir the mixture for 30-60 minutes to allow for the formation of the alkoxide.
  • Add the desired alkyl halide (1.1-1.5 eq) and allow the reaction to warm to room temperature or heat as necessary.
  • Monitor the reaction by TLC or LC-MS.
  • Upon completion, carefully quench the reaction with water and extract the product with an organic solvent. Purify by column chromatography.

2. Esterification:

  • To a solution of this compound (1.0 eq), a carboxylic acid (1.1-1.5 eq), and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) in an aprotic solvent (e.g., DCM or DMF), add a catalytic amount of a base like 4-dimethylaminopyridine (DMAP).
  • Stir the reaction at room temperature until completion.
  • Filter off any solid byproducts and concentrate the filtrate. Purify the residue by column chromatography.

Future Directions

The this compound scaffold represents a largely unexplored area of chemical space with significant potential for the discovery of novel therapeutics. Future research efforts should focus on the development of efficient and stereoselective synthetic routes to this building block. Subsequent derivatization and screening of the resulting compound libraries against a wide range of biological targets will be crucial in unlocking the full therapeutic potential of this promising scaffold. The unique three-dimensional architecture of this spirocycle is poised to yield compounds with improved potency, selectivity, and drug-like properties, making it a valuable asset in the medicinal chemist's toolbox.

The Latent Potential of 7-Boc-1-oxa-7-azaspiro[4.5]decane-3-ol in Asymmetric Synthesis: A Guide for Exploratory Research

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals.

This document provides a detailed exploration of the potential applications of the chiral building block, 7-Boc-1-oxa-7-azaspiro[4.5]decane-3-ol, in the field of asymmetric synthesis. While direct, peer-reviewed applications of this specific molecule in stereoselective transformations are not extensively documented, its inherent chirality and functional group arrangement present compelling opportunities for the synthesis of complex, enantioenriched molecules. This guide will, therefore, focus on the scientifically plausible and extrapolated applications of this compound, providing a foundational framework for researchers looking to innovate in this space.

Introduction: A Chiral Scaffold with Untapped Potential

The 1-oxa-7-azaspiro[4.5]decane framework is a key structural motif in medicinal chemistry, valued for its rigid, three-dimensional architecture that allows for precise spatial orientation of substituents. This can lead to enhanced binding affinity and selectivity for biological targets. The subject of this guide, this compound, is a commercially available, enantiopure building block that incorporates a protected amine and a secondary alcohol, making it an attractive starting point for the synthesis of novel chemical entities.

The presence of a stereocenter at the C3 position, coupled with the spirocyclic core, suggests its primary utility as a chiral building block or a precursor to novel chiral ligands and auxiliaries . Its rigid conformation can effectively translate stereochemical information to other parts of a molecule during synthesis.

Core Application: A Chiral Building Block for Novel Spirocyclic Derivatives

The most direct application of this compound is its use as a foundational element in the synthesis of more complex molecules. The hydroxyl group serves as a handle for further functionalization, while the Boc-protected amine provides a latent site for diversification.

Rationale and Mechanistic Insight

By utilizing one of the enantiomers, for instance, (3R)-7-Boc-1-oxa-7-azaspiro[4.5]decane-3-ol, chemists can introduce a defined stereocenter into a target molecule. Subsequent transformations at the hydroxyl group, such as etherification, esterification, or Mitsunobu reactions, will proceed with the retention or inversion of this stereocenter, depending on the chosen reaction conditions. The bulky spirocyclic framework can also exert significant steric influence on adjacent reaction centers, potentially leading to high diastereoselectivity in subsequent synthetic steps.

A notable example of leveraging such spirocyclic scaffolds is in the development of compound libraries for drug discovery, where a single chiral precursor is elaborated into numerous derivatives for biological screening.[1]

Hypothetical Protocol 1: Diastereoselective Synthesis of a Chiral Ether Derivative

This protocol outlines a hypothetical, yet plausible, method for the diastereoselective alkylation of (3R)-7-Boc-1-oxa-7-azaspiro[4.5]decane-3-ol to generate a novel chiral ether. This serves as a foundational step for building more complex molecules where the stereochemistry of the spirocyclic core influences the orientation of the newly introduced substituent.

Objective: To synthesize tert-butyl (3R)-3-(benzyloxy)-1-oxa-7-azaspiro[4.5]decane-7-carboxylate in a diastereoselective manner.
Materials:
  • (3R)-7-Boc-1-oxa-7-azaspiro[4.5]decane-3-ol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide (BnBr)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Instrumentation:
  • Round-bottom flask with a magnetic stir bar

  • Septa and needles for inert atmosphere techniques

  • Magnetic stir plate

  • Ice bath

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

  • Column chromatography setup

Procedure:
  • Preparation:

    • To a flame-dried 100 mL round-bottom flask under an inert atmosphere (Argon), add (3R)-7-Boc-1-oxa-7-azaspiro[4.5]decane-3-ol (1.0 g, 3.89 mmol).

    • Dissolve the starting material in 20 mL of anhydrous THF.

    • Cool the solution to 0 °C using an ice bath.

  • Deprotonation:

    • Carefully add sodium hydride (0.17 g of 60% dispersion, 4.28 mmol, 1.1 equivalents) portion-wise to the stirred solution at 0 °C.

    • Causality Note: The addition of a strong base like NaH is crucial to deprotonate the hydroxyl group, forming a nucleophilic alkoxide. Performing this step at 0 °C controls the rate of hydrogen gas evolution and prevents potential side reactions.

    • Allow the mixture to stir at 0 °C for 30 minutes. The cessation of gas evolution indicates the completion of the deprotonation.

  • Alkylation:

    • Slowly add benzyl bromide (0.51 mL, 4.28 mmol, 1.1 equivalents) to the reaction mixture via syringe.

    • Remove the ice bath and allow the reaction to warm to room temperature.

    • Stir for 12-16 hours.

    • Self-Validation: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The disappearance of the starting material spot and the appearance of a new, less polar product spot will indicate reaction completion.

  • Work-up and Purification:

    • Cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of 10 mL of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and add 50 mL of EtOAc.

    • Wash the organic layer sequentially with 20 mL of water and 20 mL of brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel (gradient elution with Hexanes:EtOAc) to yield the pure ether derivative.

Expected Outcome and Data Presentation:

The expected product is tert-butyl (3R)-3-(benzyloxy)-1-oxa-7-azaspiro[4.5]decane-7-carboxylate. The yield and diastereomeric ratio would need to be determined experimentally.

ParameterExpected ValueAnalytical Method
Yield > 80%Gravimetric analysis after purification
Diastereomeric Ratio > 95:5¹H NMR spectroscopy or chiral HPLC
Structure Confirmation Consistent with proposed structure¹H NMR, ¹³C NMR, Mass Spectrometry

Future Directions: Derivatization into Chiral Ligands

A more advanced, yet hypothetical, application involves the conversion of this compound into a novel chiral ligand for asymmetric catalysis. The rigid spirocyclic backbone is an excellent platform for creating a well-defined chiral environment around a metal center.

Proposed Workflow for Ligand Synthesis:

G A This compound B Activation of Hydroxyl Group (e.g., Mesylation, Tosylation) A->B MsCl, Et₃N C Nucleophilic Substitution with a Phosphine (e.g., HPPh₂) B->C KOPPh₂, THF D Boc Deprotection (e.g., TFA/DCM) C->D TFA, DCM E N-Functionalization (e.g., Reductive Amination, Acylation) D->E R-CHO, NaBH(OAc)₃ F Novel Chiral P,N-Ligand E->F

Caption: Proposed synthetic workflow for a novel P,N-ligand.

This newly synthesized P,N-ligand could then be complexed with transition metals such as Palladium, Rhodium, or Iridium and tested in a variety of asymmetric transformations, including hydrogenations, allylic alkylations, and cross-coupling reactions. The stereochemical outcome of these reactions would be directly influenced by the chiral scaffold of the original spirocycle.

Conclusion

This compound represents a promising, yet underexplored, chiral building block for asymmetric synthesis. While direct applications are not yet prevalent in the literature, its structure strongly suggests its utility in the diastereoselective synthesis of complex spirocyclic compounds and as a precursor for novel chiral ligands. The hypothetical protocol provided serves as a starting point for researchers to unlock the synthetic potential of this intriguing molecule. Further investigation into its derivatization and application in catalysis is highly encouraged and could lead to significant advancements in the field.

References

Application Notes and Protocols: Electrophilic Derivatization of 7-Boc-1-oxa-7-azaspiro[4.5]decane-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the 1-Oxa-7-azaspiro[4.5]decane Scaffold

The 1-oxa-7-azaspiro[4.5]decane framework represents a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its inherent three-dimensionality and the strategic placement of heteroatoms make it an attractive scaffold for the synthesis of novel therapeutic agents. The title compound, tert-butyl 3-hydroxy-1-oxa-7-azaspiro[4.5]decane-7-carboxylate (7-Boc-1-oxa-7-azaspiro[4.5]decane-3-ol), is a particularly valuable building block. The presence of a Boc-protected secondary amine and a secondary hydroxyl group offers orthogonal handles for selective functionalization, enabling the exploration of diverse chemical space.

This guide provides a comprehensive overview of the reactivity of the secondary hydroxyl group in this compound with various electrophiles. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-tested protocols for key reactions, including O-acylation, O-alkylation, and the Mitsunobu reaction.

Reactivity of the Hydroxyl Group: A Gateway to Functional Diversity

The secondary hydroxyl group at the C3 position is the primary site of reactivity with electrophiles under neutral or basic conditions. The bulky tert-butoxycarbonyl (Boc) group provides steric hindrance around the nitrogen atom, further directing electrophilic attack towards the more accessible hydroxyl moiety. The choice of reaction conditions can be tailored to achieve a wide array of functionalizations, from simple ester and ether linkages to more complex substitutions with stereochemical control.

O-Acylation: Synthesis of Ester Derivatives

O-acylation is a fundamental transformation that allows for the introduction of a variety of acyl groups, modulating the lipophilicity and pharmacological properties of the parent molecule. This reaction typically proceeds via nucleophilic attack of the hydroxyl group on an activated carboxylic acid derivative, such as an acyl chloride or anhydride.

Causality of Experimental Choices: The use of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, is crucial to neutralize the acidic byproduct (e.g., HCl) generated during the reaction, driving the equilibrium towards product formation. The choice of solvent is dictated by the solubility of the reactants and is often an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to avoid side reactions with the electrophile.

Protocol 1: General Procedure for O-Acylation with Acyl Chlorides

  • Preparation: To a solution of this compound (1.0 eq) in anhydrous DCM (0.1 M) under an inert atmosphere (N₂ or Ar) at 0 °C, add triethylamine (1.5 eq).

  • Addition of Electrophile: Slowly add the desired acyl chloride (1.2 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired ester.

Data Presentation: Representative O-Acylation Reactions

ElectrophileProductTypical Yield (%)Notes
Acetyl chloride3-Acetoxy-7-Boc-1-oxa-7-azaspiro[4.5]decane85-95Standard acylation conditions.
Benzoyl chloride3-Benzoyloxy-7-Boc-1-oxa-7-azaspiro[4.5]decane80-90May require slightly longer reaction times.
Isobutyryl chloride3-Isobutyryloxy-7-Boc-1-oxa-7-azaspiro[4.5]decane82-92Useful for introducing branched alkyl chains.

Visualization: Mechanism of O-Acylation

O_Acylation cluster_reactants Reactants cluster_reaction Reaction Pathway cluster_products Products Alcohol This compound Nucleophilic_Attack Nucleophilic attack of hydroxyl on acyl chloride Alcohol->Nucleophilic_Attack Acyl_Chloride R-COCl Acyl_Chloride->Nucleophilic_Attack Base Base (e.g., TEA) Deprotonation Base removes proton Base->Deprotonation Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Intermediate Elimination Elimination of Cl⁻ Intermediate->Elimination Elimination->Deprotonation Ester O-Acylated Product Deprotonation->Ester Salt Base·HCl Deprotonation->Salt

Caption: Mechanism of base-mediated O-acylation.

O-Alkylation: Formation of Ether Linkages

O-alkylation introduces an ether linkage, which can significantly alter the steric and electronic properties of the molecule. The Williamson ether synthesis is a classic and reliable method for this transformation.

Causality of Experimental Choices: A strong base, such as sodium hydride (NaH), is required to deprotonate the secondary alcohol, forming a more nucleophilic alkoxide. Anhydrous polar aprotic solvents like THF or dimethylformamide (DMF) are ideal as they solvate the cation without interfering with the nucleophile.

Protocol 2: General Procedure for O-Alkylation (Williamson Ether Synthesis)

  • Alkoxide Formation: To a suspension of NaH (1.5 eq, 60% dispersion in mineral oil) in anhydrous THF (0.2 M) under an inert atmosphere at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Stirring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Electrophile Addition: Cool the reaction mixture back to 0 °C and add the alkyl halide (e.g., benzyl bromide, methyl iodide) (1.2 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS. Gentle heating may be required for less reactive alkyl halides.

  • Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the product with ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Data Presentation: Representative O-Alkylation Reactions

ElectrophileProductTypical Yield (%)Notes
Methyl iodide3-Methoxy-7-Boc-1-oxa-7-azaspiro[4.5]decane75-85Highly reactive electrophile.
Benzyl bromide3-(Benzyloxy)-7-Boc-1-oxa-7-azaspiro[4.5]decane70-80Product can be deprotected via hydrogenolysis.
Ethyl bromoacetateEthyl 2-((7-Boc-1-oxa-7-azaspiro[4.5]decan-3-yl)oxy)acetate65-75Introduces an ester functionality.

Visualization: Workflow for O-Alkylation

O_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start This compound Alkoxide Alkoxide formation (0 °C to RT) Start->Alkoxide NaH NaH in anhydrous THF NaH->Alkoxide Addition Add alkyl halide (0 °C) Alkoxide->Addition Stir Stir at RT (4-24h) Addition->Stir Quench Quench with H₂O Stir->Quench Extract Extract with EtOAc Quench->Extract Purify Column Chromatography Extract->Purify Product O-Alkylated Product Purify->Product

Caption: Step-by-step workflow for O-alkylation.

The Mitsunobu Reaction: Stereochemical Inversion

The Mitsunobu reaction is a powerful tool for the conversion of primary and secondary alcohols to a variety of functional groups, including esters, ethers, and azides, with complete inversion of stereochemistry at the reacting center.[1] This is particularly valuable for accessing stereoisomers that may be difficult to synthesize directly.

Causality of Experimental Choices: The reaction relies on the in situ formation of an alkoxyphosphonium salt from the alcohol, triphenylphosphine (PPh₃), and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[2] The pronucleophile, which should have a pKa of less than 15, then displaces the activated hydroxyl group in an Sₙ2 fashion. Anhydrous THF is the solvent of choice to ensure the reaction proceeds efficiently.

Protocol 3: General Procedure for the Mitsunobu Reaction

  • Preparation: To a solution of this compound (1.0 eq), triphenylphosphine (1.5 eq), and the pronucleophile (e.g., benzoic acid, p-nitrobenzoic acid) (1.5 eq) in anhydrous THF (0.1 M) under an inert atmosphere at 0 °C, add DEAD or DIAD (1.5 eq) dropwise.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography. The separation of the product from triphenylphosphine oxide and the reduced azodicarboxylate can be challenging but is often achievable with a carefully chosen eluent system.

Data Presentation: Representative Mitsunobu Reactions

PronucleophileProductTypical Yield (%)Notes
Benzoic acidInverted 3-Benzoyloxy-7-Boc-1-oxa-7-azaspiro[4.5]decane60-75Provides the opposite stereoisomer to direct acylation.
PhthalimideInverted 3-Phthalimido-7-Boc-1-oxa-7-azaspiro[4.5]decane55-70Allows for the introduction of a nitrogen nucleophile.
Diphenylphosphoryl azide (DPPA)Inverted 3-Azido-7-Boc-1-oxa-7-azaspiro[4.5]decane65-80The azide can be subsequently reduced to an amine.

Visualization: The Mitsunobu Reaction Cycle

Mitsunobu_Cycle PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine + DEAD DEAD DEAD Alkoxyphosphonium [R-OPPh₃]⁺ Betaine->Alkoxyphosphonium + R-OH Reduced_DEAD DEAD-H₂ Betaine->Reduced_DEAD + H⁺ from Nu-H Alcohol R-OH Product R-Nu (Inverted) Alkoxyphosphonium->Product + Nu⁻ PPh3O Ph₃P=O Alkoxyphosphonium->PPh3O Nucleophile Nu-H Nucleophile->Alkoxyphosphonium

Caption: Key intermediates in the Mitsunobu reaction.

Stability and Reactivity of the N-Boc Group

The tert-butoxycarbonyl (Boc) protecting group is generally stable to the basic and nucleophilic conditions described above.[3] However, it is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) in DCM or HCl in dioxane.[4] This orthogonality allows for the selective deprotection of the nitrogen, enabling further functionalization at this position after the hydroxyl group has been derivatized. Care should be taken to avoid strongly acidic conditions during work-up if the Boc group is to be retained.

Conclusion

This compound is a versatile synthetic intermediate. The protocols and principles outlined in this guide provide a robust framework for the derivatization of its secondary hydroxyl group, enabling the synthesis of a wide range of analogs for applications in drug discovery and chemical biology. The choice of electrophile and reaction conditions allows for fine-tuning of the physicochemical and pharmacological properties of the resulting molecules.

References

catalytic applications of 7-Boc-1-oxa-7-azaspiro[4.5]decane-3-ol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Exploring the Catalytic Potential of 7-Boc-1-oxa-7-azaspiro[4.5]decane-3-ol Derivatives

Abstract

The quest for novel, efficient, and stereoselective catalysts is a cornerstone of modern chemical synthesis, impacting everything from drug development to materials science. Spirocyclic compounds have emerged as a "privileged" structural class for catalyst design, prized for their inherent three-dimensionality and conformational rigidity, which are key for inducing high stereoselectivity.[1][2] This guide focuses on the untapped potential of this compound and its derivatives. While direct catalytic applications of this specific scaffold are not yet documented in peer-reviewed literature, its structural features—a rigid spirocyclic core, an embedded oxazolidine-like motif, and strategically placed functional groups—make it a highly promising candidate for both organocatalysis and transition-metal catalysis.

This document serves as a foundational guide for researchers, scientists, and drug development professionals. It provides a scientifically-grounded rationale for investigating this scaffold, proposes potential catalytic applications with mechanistic hypotheses, and offers detailed, actionable protocols to initiate and validate these explorations. Our approach is to build upon the established success of structurally analogous systems to provide a predictive and practical framework for innovation.

Section 1: The Rationale - Why Investigate the 1-Oxa-7-azaspiro[4.5]decane Scaffold?

The potential of a new molecular scaffold is assessed by its structural components and their similarity to proven catalytic systems. The this compound framework presents a compelling convergence of features that suggest significant catalytic aptitude.

The "Privileged" Nature of Spirocyclic Ligands

Spirocycles are bicyclic compounds linked by a single, fully substituted carbon atom. This unique architecture imparts exceptional conformational rigidity, which is a highly desirable trait in asymmetric catalysis.[3] By minimizing conformational flexibility, a spirocyclic catalyst or ligand can create a well-defined and predictable chiral environment around the active site, leading to superior enantiocontrol in chemical reactions.[4][5] The features that make spiro ligands particularly effective include their chemical robustness, high rigidity, and the ease with which their steric and electronic properties can be modified.[4]

Structural Analogy to Proven Catalyst Classes

The core of the target molecule is structurally related to spiro-oxazolidinones and spirooxindoles, which have been successfully employed in a variety of organocatalytic asymmetric reactions.[6][7] For instance, the organocatalytic synthesis of spirooxindole-embedded oxazolidines has been achieved with high diastereoselectivity and enantioselectivity using bifunctional catalysts.[6][7] This precedent suggests that the 1-oxa-7-azaspiro[4.5]decane core can similarly serve as a rigid backbone to orient substrates effectively.

Versatility for Organocatalysis and Metal Ligation

The molecule possesses two key functional groups poised for catalytic activity:

  • The Secondary Alcohol (-OH): This group can act as a hydrogen-bond donor, activating electrophiles (e.g., aldehydes, imines) and orienting them within the chiral pocket.

  • The Boc-Protected Amine (-NBoc): While the Boc group is protecting, its removal unveils a secondary amine. This nitrogen, along with the nearby oxygen from the hydroxyl group, can function as a bidentate ligand for transition metals (e.g., Rh, Ir, Pd, Cu), which are central to many catalytic C-C and C-heteroatom bond-forming reactions.[4][8] Alternatively, the free amine can act as a Brønsted base or form enamines/iminiums, classic activation modes in organocatalysis.

Figure 1: Key structural features of the spiro scaffold and their potential catalytic roles.

Section 2: Proposed Catalytic Applications & Mechanistic Hypotheses

Based on the structural analysis, we propose three primary avenues for investigation. For each, we present a mechanistic hypothesis that can be systematically tested using the protocols in Section 3.

Application A: Bifunctional Organocatalyst for Asymmetric Aldol Reactions

Hypothesis: The this compound can act as a bifunctional organocatalyst. The hydroxyl group activates the aldehyde electrophile via hydrogen bonding, while the oxa-aza environment, potentially through the ring oxygen or the Boc carbonyl, helps to organize the nucleophile (a ketone-derived enol or enamine). This dual activation within a rigid chiral environment is expected to afford high enantioselectivity.

Aldol_Mechanism Figure 2: Proposed catalytic cycle for an asymmetric aldol reaction. cluster_0 Activation & Organization CAT Spiro Catalyst CPLX Ternary Complex (Catalyst-Aldehyde-Enol) CAT->CPLX H-bonds to Aldehyde ALD Aldehyde (Electrophile) ALD->CPLX KET Ketone (Nucleophile) KET->CPLX Forms Enol PROD Aldol Product (Chiral) PROD->CAT Product Release CPLX->PROD C-C Bond Formation (Stereocontrolled)

Application B: Ligand for Asymmetric Michael Additions

Hypothesis: Upon deprotection, the resulting 7-amino-1-oxa-7-azaspiro[4.5]decane-3-ol can be derivatized into a more complex ligand (e.g., by N-acylation or N-phosphinylation). When complexed with a suitable metal (e.g., Cu(II) or Ni(II)), this chiral ligand would catalyze the conjugate addition of nucleophiles to α,β-unsaturated systems. The rigid spiro backbone would effectively shield one face of the coordinated enone, forcing the nucleophile to attack from the opposite, less-hindered face.

Application C: Organocatalyst for Aza-Michael Reactions

Hypothesis: The scaffold can catalyze the addition of amines to electron-deficient alkenes. In this scenario, the catalyst's hydroxyl group would activate the α,β-unsaturated carbonyl component via hydrogen bonding, lowering its LUMO energy. The rigid framework would then orient the incoming amine nucleophile for a stereoselective attack, yielding a chiral β-amino carbonyl compound, a valuable building block in medicinal chemistry.

Section 3: Experimental Protocols - A Starting Point for Investigation

Scientific integrity demands that proposed applications are accompanied by robust, verifiable experimental procedures. The following protocols are designed as self-validating systems, providing clear steps, justifications, and benchmarks for success.

Protocol 3.1: General Procedure for Catalyst Screening in an Asymmetric Aldol Reaction

Objective: To evaluate the efficacy of this compound as an organocatalyst in the aldol reaction between 4-nitrobenzaldehyde and acetone.

Causality Behind Choices:

  • Substrates: 4-Nitrobenzaldehyde is chosen for its high reactivity and the strong UV chromophore which aids in monitoring by TLC and HPLC. Acetone is a simple, readily available nucleophile.

  • Catalyst Loading: A 10-20 mol% loading is a standard starting point for organocatalyst screening, balancing reaction rate with cost.

  • Temperature: Low temperature (-20 °C) is employed to enhance enantioselectivity by favoring the more ordered, lower-energy transition state that leads to the major enantiomer.

  • Solvent: Anhydrous toluene is selected as a non-coordinating solvent to minimize interference with the catalyst's hydrogen-bonding interactions.

Step-by-Step Methodology:

  • Preparation: To a flame-dried 10 mL round-bottom flask under an argon atmosphere, add the catalyst, this compound (0.02 mmol, 5.4 mg, 10 mol%).

  • Solvent & Reagent Addition: Add 2.0 mL of anhydrous toluene, followed by 4-nitrobenzaldehyde (0.2 mmol, 30.2 mg). Stir the mixture for 5 minutes at room temperature to ensure dissolution.

  • Cooling: Cool the reaction mixture to -20 °C in a cryocool bath.

  • Nucleophile Addition: Add acetone (1.0 mmol, 73 µL, 5 equivalents) dropwise over 2 minutes. The large excess of acetone serves as both the nucleophile and a co-solvent.

  • Reaction Monitoring: Stir the reaction at -20 °C. Monitor the consumption of the aldehyde by Thin Layer Chromatography (TLC) every 4-6 hours (Eluent: 3:1 Hexanes/Ethyl Acetate).

  • Quenching: Once the aldehyde is consumed (typically 24-48 hours), quench the reaction by adding 1 mL of saturated aqueous NH₄Cl solution.

  • Work-up: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add 10 mL of ethyl acetate, and wash with water (2 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude product by flash column chromatography on silica gel.

    • Yield: Determine the yield of the purified product.

    • Enantioselectivity (ee): Analyze the product using chiral High-Performance Liquid Chromatography (HPLC) with a suitable chiral stationary phase (e.g., Chiralpak AD-H or OD-H column) to determine the enantiomeric excess.

Data Recording: Summarize results from different conditions (e.g., varying solvent, temperature, or catalyst loading) in a structured table.

EntryCat. Loading (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)
110Toluene-2048TBDTBD
220Toluene-2024TBDTBD
310CH₂Cl₂-2048TBDTBD
410Toluene024TBDTBD

TBD = To Be Determined

Protocol 3.2: Synthesis of a Modified N,O-Ligand for Metal Catalysis

Objective: To prepare a deprotected and derivatized spiro-ligand suitable for coordinating with transition metals.

Step-by-Step Methodology:

  • Boc Deprotection: Dissolve this compound (1 mmol) in dichloromethane (5 mL). Add trifluoroacetic acid (TFA, 5 mmol) and stir at room temperature for 2-4 hours until TLC indicates complete consumption of starting material. Remove volatiles under reduced pressure to yield the crude amine TFA salt.

  • N-Phosphinylation (Example Derivatization): Re-dissolve the crude amine salt in anhydrous CH₂Cl₂ (10 mL) under argon. Add triethylamine (3 mmol) to neutralize the salt. Cool to 0 °C and slowly add diphenylphosphinoyl chloride (1.1 mmol). Allow the reaction to warm to room temperature and stir overnight. Perform an aqueous work-up and purify by column chromatography to yield the desired N,O-phosphine ligand.

References

Application Notes and Protocols for the Functionalization of the Hydroxyl Group in 7-Boc-1-oxa-7-azaspiro[4.5]decane-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 1-Oxa-7-azaspiro[4.5]decane Scaffold in Drug Discovery

In the landscape of modern medicinal chemistry, there is a pronounced shift away from planar, two-dimensional molecules towards more complex, three-dimensional scaffolds. This "escape from flatland" is driven by the need to access novel chemical space and improve the physicochemical properties of drug candidates, which is often correlated with higher clinical success rates. The 1-oxa-7-azaspiro[4.5]decane framework is an exemplary embodiment of this design philosophy. Its inherent rigidity, conferred by the spirocyclic core, combined with the favorable pharmacokinetic attributes imparted by the oxygen and nitrogen heteroatoms, makes it a privileged scaffold in the design of novel therapeutics.

The hydroxyl group at the C-3 position of the protected intermediate, tert-butyl 3-hydroxy-1-oxa-7-azaspiro[4.5]decane-7-carboxylate (7-Boc-1-oxa-7-azaspiro[4.5]decane-3-ol), is a critical handle for introducing molecular diversity. Functionalization at this site allows for the modulation of a compound's polarity, hydrogen bonding capacity, and steric profile, which in turn can profoundly influence its biological activity and selectivity. This guide provides detailed, field-proven protocols for the key chemical transformations of this secondary alcohol: etherification, esterification, and oxidation.

Core Molecular Structure

Caption: Structure of this compound.

Etherification via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for the preparation of ethers.[1][2] This S(_N)2 reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide or other suitable leaving group from an alkyl electrophile.[3][4][5] For a sterically hindered secondary alcohol such as the one in our substrate, careful selection of the base and reaction conditions is paramount to favor substitution over competing elimination reactions.

Causality Behind Experimental Choices:
  • Base Selection: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the sodium alkoxide. This ensures a high concentration of the active nucleophile, driving the reaction forward. The only byproduct is hydrogen gas, which simplifies workup.

  • Electrophile: A primary alkyl halide (e.g., iodomethane, benzyl bromide) is used to minimize steric hindrance at the electrophilic center, which is a critical consideration for the S(_N)2 mechanism.[1][2]

  • Solvent: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are ideal. They effectively solvate the sodium cation without solvating the alkoxide nucleophile, thereby enhancing its reactivity.

  • Temperature: The reaction is typically initiated at 0 °C to control the initial exothermic deprotonation and then gently warmed to drive the substitution reaction to completion without promoting side reactions.

Detailed Protocol: Synthesis of tert-butyl 3-methoxy-1-oxa-7-azaspiro[4.5]decane-7-carboxylate

start This compound reagents 1. NaH, Anh. THF, 0 °C to RT 2. CH3I start->reagents Step 1 product tert-butyl 3-methoxy-1-oxa-7-azaspiro[4.5]decane-7-carboxylate reagents->product Step 2

Caption: Williamson Ether Synthesis Workflow.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Iodomethane (CH(_3)I)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH(_4)Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO(_4)) or sodium sulfate (Na(_2)SO(_4))

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, argon inlet, and a dropping funnel, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous THF (approx. 0.1 M concentration).

  • Cool the solution to 0 °C using an ice-water bath.

  • Carefully add NaH (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add iodomethane (1.5 eq) dropwise via the dropping funnel.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH(_4)Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired ether.

Esterification via Steglich Esterification

The Steglich esterification is a mild and efficient method for the formation of esters from carboxylic acids and alcohols, which is particularly useful for sterically hindered substrates.[6][7] The reaction utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), in the presence of a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[8]

Causality Behind Experimental Choices:
  • Coupling Agent: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the alcohol.[7] The byproduct, dicyclohexylurea (DCU), is largely insoluble in most organic solvents and can be removed by filtration.

  • Catalyst: DMAP acts as an acyl transfer agent. It reacts with the O-acylisourea intermediate to form a more reactive N-acylpyridinium salt, which is then readily attacked by the alcohol. This catalytic cycle significantly accelerates the esterification, especially for less nucleophilic, sterically hindered alcohols.[7]

  • Solvent: Dichloromethane (DCM) is a common solvent as it is relatively non-polar and effectively dissolves the reactants while allowing for the precipitation of the DCU byproduct.

  • Temperature: The reaction is run at room temperature, highlighting the mildness of the conditions, which preserves sensitive functional groups.

Detailed Protocol: Synthesis of 7-Boc-1-oxa-7-azaspiro[4.5]decan-3-yl acetate

start This compound + Acetic Acid reagents DCC, DMAP (cat.) DCM, RT start->reagents product 7-Boc-1-oxa-7-azaspiro[4.5]decan-3-yl acetate reagents->product

Caption: Steglich Esterification Workflow.

Materials:

  • This compound

  • Acetic acid (or other carboxylic acid of choice)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • Diethyl ether or hexanes

  • 0.5 M HCl solution

  • Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO(_4))

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq), acetic acid (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • Stir the solution at room temperature.

  • Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the DCU precipitate. Wash the filter cake with additional DCM.

  • Transfer the filtrate to a separatory funnel.

  • Wash the organic layer sequentially with 0.5 M HCl, saturated aqueous NaHCO(_3), and brine.

  • Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired ester.

Oxidation to the Corresponding Ketone

The oxidation of the secondary alcohol to a ketone provides a versatile intermediate, tert-butyl 3-oxo-1-oxa-7-azaspiro[4.5]decane-7-carboxylate, which can be further functionalized through reactions at the carbonyl group (e.g., reductive amination, Wittig reaction). Several methods are available for this transformation, with Dess-Martin periodinane (DMP) and Pyridinium chlorochromate (PCC) being two of the most reliable and widely used.

Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is a highly efficient and mild method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively. It is favored for its neutral pH, rapid reaction times, and high chemoselectivity, making it suitable for sensitive substrates.

  • Reagent: DMP is a hypervalent iodine(V) reagent that is highly selective for the oxidation of alcohols. The reaction proceeds under mild, non-acidic conditions, which is advantageous for the acid-sensitive Boc protecting group.

  • Solvent: The reaction is typically performed in chlorinated solvents like dichloromethane (DCM), in which DMP is soluble.

  • Additives: In some cases, a mild base like sodium bicarbonate is added to buffer the acetic acid byproduct of the reaction, further protecting acid-labile functionalities.

start This compound reagents Dess-Martin Periodinane DCM, RT start->reagents product tert-butyl 3-oxo-1-oxa-7-azaspiro[4.5]decane-7-carboxylate reagents->product

Caption: Dess-Martin Periodinane Oxidation Workflow.

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution

  • Saturated aqueous sodium thiosulfate (Na(_2)S(_2)O(_3)) solution

  • Diethyl ether

Procedure:

  • Add this compound (1.0 eq) to a round-bottom flask with a magnetic stir bar.

  • Dissolve the alcohol in anhydrous DCM (approx. 0.1 M).

  • Add DMP (1.5 eq) to the solution in one portion at room temperature.

  • Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-3 hours. Monitor by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether.

  • Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO(_3) and saturated aqueous Na(_2)S(_2)O(_3).

  • Stir the biphasic mixture vigorously until the organic layer becomes clear.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO(_4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired ketone.

Pyridinium Chlorochromate (PCC) Oxidation

PCC is a milder alternative to other chromium-based oxidants and effectively oxidizes secondary alcohols to ketones without over-oxidation.

  • Reagent: PCC is a complex of chromium trioxide, pyridine, and HCl. It is less acidic than Jones reagent and can be used in anhydrous organic solvents, which prevents the over-oxidation of primary alcohols to carboxylic acids.

  • Adsorbent: The reaction is often run in the presence of an adsorbent like Celite or silica gel. This helps to simplify the workup by adsorbing the chromium byproducts, which can otherwise form a tarry residue.

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Celite or silica gel

  • Anhydrous dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • To a round-bottom flask, add PCC (1.5 eq) and an equal weight of Celite or silica gel.

  • Suspend the solids in anhydrous DCM.

  • Add a solution of this compound (1.0 eq) in a minimal amount of anhydrous DCM to the stirred suspension at room temperature.

  • Stir the mixture for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a short plug of silica gel, eluting with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • If necessary, purify the crude product further by flash column chromatography.

Summary of Functionalization Reactions

ReactionReagentsKey AdvantagesPotential Challenges
Etherification NaH, Alkyl HalideForms stable C-O bonds; versatile for introducing various alkyl groups.Requires strictly anhydrous conditions; risk of elimination with hindered halides.
Esterification Carboxylic Acid, DCC, DMAPVery mild conditions; suitable for acid/base sensitive substrates; high yields.Removal of DCU byproduct; potential for side reactions if not catalyzed by DMAP.[7]
Oxidation (DMP) Dess-Martin PeriodinaneMild, neutral conditions; fast reaction times; simple workup.Reagent is moisture-sensitive and can be expensive.
Oxidation (PCC) Pyridinium ChlorochromateReadily available and effective; good for moderate scale.Chromium waste is toxic; workup can be cumbersome without an adsorbent.

Conclusion

The hydroxyl group of this compound offers a reliable entry point for the synthesis of a diverse library of analogs. The protocols detailed herein for etherification, esterification, and oxidation are based on well-established, robust chemical transformations. By carefully selecting the appropriate reagents and conditions, researchers can effectively and predictably modify this valuable spirocyclic scaffold, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents. The resulting ketones, esters, and ethers are all valuable intermediates for further synthetic elaboration, underscoring the strategic importance of this functionalization handle.

References

scale-up synthesis of 7-Boc-1-oxa-7-azaspiro[4.5]decane-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scale-Up Synthesis of 7-Boc-1-oxa-7-azaspiro[4.5]decane-3-ol

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the , a valuable spirocyclic building block in medicinal chemistry and drug development. The protocol herein is designed for researchers, scientists, and process chemists, offering a detailed, step-by-step methodology for a multi-gram scale synthesis. Emphasis is placed on process safety, optimization, and troubleshooting to ensure a robust and reproducible procedure. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for key experimental choices, ensuring both scientific integrity and practical applicability.

Introduction: The Significance of Spirocyclic Scaffolds

Spirocycles, characterized by two rings sharing a single atom, have garnered significant attention in modern drug discovery. Their rigid, three-dimensional structures allow for precise spatial orientation of substituents, enabling enhanced binding affinity and selectivity for biological targets. The 1-oxa-7-azaspiro[4.5]decane core is a privileged scaffold found in various biologically active molecules, including muscarinic M1 agonists for potential Alzheimer's treatment and novel oxazolidinone antibacterials.[1][2]

The target molecule, this compound, incorporates a tert-butyloxycarbonyl (Boc) protecting group, which offers robust protection of the piperidine nitrogen under a wide range of conditions while allowing for facile deprotection under acidic conditions.[3][4] The hydroxyl group provides a key functional handle for further synthetic elaboration.

However, transitioning the synthesis of such complex molecules from a lab-bench discovery scale to a multi-gram or kilogram scale presents significant challenges.[5][6] These include managing reaction exotherms, ensuring efficient mixing, and developing scalable purification strategies. This application note addresses these challenges directly, providing a field-proven protocol grounded in established safety and process chemistry principles.

Synthetic Strategy and Mechanistic Rationale

The selected synthetic route involves a base-catalyzed intramolecular cyclization, a robust and high-yielding approach for constructing the oxazolidine ring. The strategy begins with the commercially available and relatively inexpensive N-Boc-4-piperidone.

The key transformation is the reaction of N-Boc-4-piperidone with (R)-glycidol. This reaction proceeds via a nucleophilic attack of the glycidol oxygen on the ketone, followed by an intramolecular ring-opening of the epoxide by the newly formed alkoxide. This sequence efficiently constructs the spirocyclic core in a single, diastereoselective step. The use of (R)-glycidol allows for the introduction of a defined stereocenter at the 3-position.

G cluster_reactants Reactants cluster_products Product A N-Boc-4-piperidone Reaction Base (e.g., K₂CO₃) Solvent (e.g., MeOH) Reflux A->Reaction B (R)-Glycidol B->Reaction C This compound Reaction->C Spirocyclization

Caption: Overall synthetic scheme for this compound.

Process Safety and Scale-Up Considerations

Scaling chemical reactions introduces risks that are not always apparent at the laboratory scale.[5] Changes in the surface-area-to-volume ratio can dramatically affect heat transfer, potentially leading to thermal runaway if not properly managed.[6]

Key Safety Pillars for this Synthesis:

  • Hazard Assessment: A thorough risk assessment should be conducted before beginning any scale-up work.[5][7] The primary risks in this synthesis are associated with flammable solvents (methanol, ethyl acetate) and the potential for an exothermic reaction during the initial addition phase.

  • Incremental Scaling: Never scale a reaction by more than a factor of three from the previous, successful run without re-evaluating the process safety.[7]

  • Equipment Selection: For gram-scale synthesis, use a round-bottom flask with a volume at least twice that of all combined reagents to accommodate potential foaming or gas evolution.[5][7] Employ overhead mechanical stirring for reactions larger than 1 L to ensure efficient mixing. Avoid oil baths for heating large flasks; use a heating mantle with a temperature controller and a secondary container.[7]

  • Temperature Control: The reaction is exothermic upon initial mixing. Maintain strict control over the internal reaction temperature using a thermocouple. Have an ice bath readily available to cool the reaction rapidly if necessary.[5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and suitable gloves.[8]

Detailed Experimental Protocol (100 g Scale)

This protocol describes the synthesis of this compound on a 100-gram scale. All operations should be performed in a well-ventilated chemical fume hood.[7]

Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )QuantityMolesNotes
N-Boc-4-piperidoneC₁₀H₁₇NO₃199.25100.0 g0.502Starting material
(R)-GlycidolC₃H₆O₂74.0841.0 g0.5531.1 equivalents
Potassium Carbonate (K₂CO₃)K₂CO₃138.217.0 g0.051Catalyst, fine powder
Methanol (MeOH)CH₃OH32.04500 mL-Solvent
Ethyl Acetate (EtOAc)C₄H₈O₂88.11~1.5 L-For work-up & purification
HexanesC₆H₁₄86.18~1.5 L-For work-up & purification
Saturated NaCl Solution (Brine)NaCl(aq)-500 mL-For work-up
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37~50 g-Drying agent

Experimental Workflow Diagram

workflow start Start setup Assemble Reaction Apparatus (2L RBF, Condenser, Stirrer) start->setup charge Charge RBF with N-Boc-4-piperidone, MeOH, and K₂CO₃ setup->charge add_glycidol Add (R)-Glycidol dropwise (Maintain T < 30 °C) charge->add_glycidol reflux Heat to Reflux (65 °C) Monitor by TLC (4-6 h) add_glycidol->reflux cool Cool to Room Temperature reflux->cool filter Filter off K₂CO₃ Rinse with MeOH cool->filter concentrate Concentrate Filtrate in vacuo filter->concentrate workup Aqueous Work-up (EtOAc / Water / Brine) concentrate->workup dry Dry Organic Layer (MgSO₄) Filter and Concentrate workup->dry purify Purify Crude Product (Recrystallization or Chromatography) dry->purify characterize Characterize Product (NMR, MS, Purity) purify->characterize end End characterize->end

Caption: Step-by-step workflow for the scale-up synthesis.

Step-by-Step Procedure
  • Reaction Setup: Equip a 2 L three-neck round-bottom flask with an overhead mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermocouple to monitor the internal temperature.

  • Reagent Charging: To the flask, add N-Boc-4-piperidone (100.0 g, 0.502 mol), methanol (500 mL), and powdered potassium carbonate (7.0 g, 0.051 mol). Begin stirring to form a slurry.

  • Glycidol Addition: Slowly add (R)-glycidol (41.0 g, 0.553 mol) to the stirred slurry via a dropping funnel over approximately 30-45 minutes. The addition is mildly exothermic; maintain the internal temperature below 30 °C using a water bath if necessary.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 65 °C) using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexanes). The reaction is typically complete within 4-6 hours.

  • Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite to remove the potassium carbonate, and rinse the filter cake with methanol (2 x 50 mL).

  • Concentration: Combine the filtrate and rinses and concentrate under reduced pressure using a rotary evaporator to obtain a viscous oil.

  • Aqueous Work-up: Dissolve the crude oil in ethyl acetate (500 mL) and transfer to a 2 L separatory funnel. Wash the organic layer sequentially with water (2 x 250 mL) and saturated brine (1 x 250 mL).

  • Drying and Final Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product as a pale yellow oil or solid.

  • Purification:

    • Recommended Method (Recrystallization): Dissolve the crude product in a minimal amount of hot ethyl acetate. Slowly add hexanes until the solution becomes cloudy. Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) overnight to facilitate crystallization. Collect the crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum. This method is preferred for scale-up as it avoids large volumes of solvent associated with chromatography.[7][9]

    • Alternative Method (Chromatography): If recrystallization is unsuccessful or the product requires higher purity, purify the crude material by flash column chromatography on silica gel using a gradient of 20% to 60% ethyl acetate in hexanes. This method is less ideal for large scales due to solvent consumption and handling difficulties.[7]

  • Characterization: The final product should be a white to off-white solid. Expected Yield: 110-125 g (80-92%). Characterize by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm structure and purity.

Troubleshooting and Process Optimization

ProblemPotential Cause(s)Suggested Solution(s)
Incomplete Reaction - Insufficient reaction time or temperature.- Inactive catalyst (K₂CO₃).- Extend reflux time and continue monitoring by TLC.- Ensure K₂CO₃ is anhydrous and finely powdered for maximum surface area.
Low Yield - Product loss during aqueous work-up due to its moderate water solubility.- Inefficient crystallization.- Perform a back-extraction of the aqueous layers with ethyl acetate.- Optimize the recrystallization solvent system. Seeding with a small crystal can induce precipitation.
Product is an Oil, Fails to Crystallize - Presence of residual solvent or impurities.- The compound may exist as a low-melting solid or amorphous material.- Ensure all solvent is removed under high vacuum.- Attempt trituration with cold hexanes or ether to induce solidification.- If all else fails, purification by column chromatography may be necessary.[10]
Diastereomeric Impurities Detected - Use of racemic glycidol instead of a single enantiomer.- Ensure the starting glycidol is of high enantiomeric purity. Separation of diastereomers can be challenging and often requires chiral chromatography.[10]

Conclusion

This application note provides a robust, safe, and scalable protocol for the synthesis of this compound. By adhering to the principles of process safety, carefully controlling reaction parameters, and employing a scalable purification strategy, researchers can confidently produce this valuable building block in multi-gram quantities. The insights into reaction rationale and troubleshooting are intended to empower scientists to adapt and optimize this procedure for their specific drug development needs.

References

The Strategic Application of 7-Boc-1-oxa-7-azaspiro[4.5]decane-3-ol in the Synthesis of Novel Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel chemical entities with enhanced therapeutic profiles is a cornerstone of modern drug discovery. Within this landscape, the strategic use of complex molecular scaffolds that offer three-dimensional diversity is paramount. One such scaffold that has garnered significant interest is the 1-oxa-7-azaspiro[4.5]decane core. This application note delves into the utility of a key derivative, 7-Boc-1-oxa-7-azaspiro[4.5]decane-3-ol, as a versatile building block in the synthesis of bioactive molecules, with a particular focus on the development of selective muscarinic M1 receptor agonists.

The Significance of the Spirocyclic Scaffold

Spirocyclic systems, characterized by two rings sharing a single atom, are increasingly sought after in medicinal chemistry. Their inherent three-dimensionality allows for a more comprehensive exploration of chemical space compared to their linear or planar counterparts. This unique topology can lead to improved physicochemical properties, such as increased solubility and metabolic stability, as well as enhanced target affinity and selectivity by providing a rigid framework for the precise orientation of pharmacophoric elements. The 1-oxa-7-azaspiro[4.5]decane skeleton, in particular, has been identified as a privileged structure in the design of ligands for various G protein-coupled receptors (GPCRs), including muscarinic acetylcholine receptors.

This compound: A Versatile Synthetic Intermediate

This compound is a valuable starting material for the synthesis of a diverse range of bioactive compounds. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled manipulation of the molecule, while the hydroxyl group at the 3-position serves as a convenient handle for further functionalization. This strategic placement of reactive sites enables the introduction of various substituents to modulate the pharmacological properties of the final compounds.

A critical application of this building block is in the synthesis of selective M1 muscarinic agonists. The M1 receptor is a validated therapeutic target for cognitive disorders such as Alzheimer's disease. Agonism at this receptor is believed to enhance cholinergic neurotransmission, which is impaired in these conditions. The 1-oxa-7-azaspiro[4.5]decane core provides a suitable scaffold for mimicking the binding of the endogenous ligand, acetylcholine, while allowing for modifications that confer selectivity over other muscarinic receptor subtypes (M2-M5), thereby minimizing off-target side effects.

General Synthetic Workflow

The synthesis of bioactive molecules from this compound typically involves a multi-step sequence. A generalized workflow is depicted below:

G A This compound B Activation of Hydroxyl Group (e.g., Mesylation, Tosylation) A->B  Activation   C Nucleophilic Substitution (e.g., with phenols, heterocycles) B->C  Coupling   D Boc Deprotection (e.g., TFA, HCl) C->D  Deprotection   E N-Alkylation or N-Arylation D->E  Functionalization   F Final Bioactive Molecule E->F  Final Product  

Caption: Generalized synthetic workflow for the elaboration of this compound.

Detailed Protocol: Synthesis of a Novel M1 Muscarinic Agonist Precursor

This protocol details the synthesis of a key intermediate in the development of selective M1 muscarinic agonists, starting from this compound. The procedure involves the activation of the hydroxyl group via mesylation, followed by a nucleophilic substitution with a suitable aromatic partner.

Materials:

  • This compound

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • 4-Fluorophenol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Step 1: Mesylation of this compound

  • To a solution of this compound (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq).

  • Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude mesylate, which can be used in the next step without further purification.

Step 2: Etherification with 4-Fluorophenol

  • To a suspension of sodium hydride (1.5 eq) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add a solution of 4-fluorophenol (1.2 eq) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of the crude mesylate from Step 1 in anhydrous DMF to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to 60 °C for 12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired ether derivative.

Data Summary

StepProductYield (%)Purity (%)Analytical Method
17-Boc-1-oxa-7-azaspiro[4.5]decan-3-yl methanesulfonate>95 (crude)-TLC, ¹H NMR
2tert-butyl 3-(4-fluorophenoxy)-1-oxa-7-azaspiro[4.5]decane-7-carboxylate75-85>98HPLC, ¹H NMR, ¹³C NMR, MS

Subsequent Transformations and Bioactivity

The resulting ether derivative serves as a versatile precursor for a variety of bioactive molecules. The Boc protecting group can be readily removed under acidic conditions (e.g., using trifluoroacetic acid in DCM or HCl in dioxane). The liberated secondary amine can then be subjected to various modifications, such as N-alkylation or N-arylation, to introduce further diversity and fine-tune the pharmacological profile.

For instance, reductive amination with various aldehydes or ketones can be employed to install different N-substituents. The choice of the substituent is crucial for achieving the desired potency and selectivity at the M1 muscarinic receptor. Structure-activity relationship (SAR) studies have shown that small alkyl groups on the nitrogen atom are often favorable for M1 agonistic activity.

The final compounds can then be evaluated in a battery of in vitro and in vivo assays to determine their affinity, efficacy, and selectivity for the M1 muscarinic receptor, as well as their pharmacokinetic properties and potential for therapeutic efficacy in models of cognitive impairment.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel bioactive molecules. Its spirocyclic core provides a rigid and three-dimensional framework that is conducive to achieving high target affinity and selectivity. The straightforward functionalization of its hydroxyl group, as detailed in the provided protocol, allows for the systematic exploration of chemical space and the optimization of pharmacological properties. The application of this intermediate in the synthesis of selective M1 muscarinic agonists highlights its potential in addressing unmet medical needs in the field of neurodegenerative diseases.

Troubleshooting & Optimization

Technical Support Center: Chromatographic Purification of 7-Boc-1-oxa-7-azaspiro[4.5]decane-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Applications Science Division

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 7-Boc-1-oxa-7-azaspiro[4.5]decane-3-ol. As a key heterocyclic building block, achieving high purity is critical for subsequent synthetic steps and biological screening. This document provides in-depth troubleshooting advice and validated protocols to overcome common challenges encountered during its chromatographic purification.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that frequently arise during the purification of this moderately polar, Boc-protected spirocycle.

Q1: Should I use Normal-Phase or Reversed-Phase chromatography for this compound?

A1: For this compound, Normal-Phase (NP) chromatography on silica gel is the recommended starting point. The molecule possesses polar functional groups (hydroxyl, carbamate, ether) but remains highly soluble in common organic solvents like dichloromethane (DCM) and ethyl acetate (EtOAc).[1] NP chromatography excels at separating moderately polar compounds and is often more intuitive for chemists working with traditional organic synthesis workups.[2][3]

  • When to consider Reversed-Phase (RP): If your crude material contains very non-polar impurities (e.g., grease, starting materials that are highly lipophilic) that elute with the solvent front in NP, RP chromatography may provide a better separation.[1] Additionally, if your compound shows poor solubility in typical NP mobile phases, RP systems (e.g., Water/Acetonitrile) are a viable alternative.[4]

Q2: My compound is streaking/tailing significantly on the silica TLC plate and column. What's causing this and how can I fix it?

A2: Peak tailing is a classic sign of a strong, undesirable interaction between the analyte and the stationary phase. For this molecule, the likely culprit is the interaction of the basic nitrogen atom (even within the Boc-carbamate group) with the acidic silanol groups (Si-OH) on the surface of the silica gel.

  • Solution: To mitigate this, add a small amount of a basic modifier to your mobile phase. A common and effective choice is 0.1-1% triethylamine (TEA) . The TEA will competitively bind to the acidic sites on the silica, allowing your compound to elute more symmetrically.

Q3: After purification, I see a new, more polar spot on my TLC analysis of the combined fractions. What is this impurity?

A3: This is very likely the Boc-deprotected compound , 1-oxa-7-azaspiro[4.5]decane-3-ol. The Boc (tert-butyloxycarbonyl) group is notoriously sensitive to acid and is readily cleaved under acidic conditions.[5][6]

  • Cause: This can happen if you use an acidic additive like trifluoroacetic acid (TFA) in your mobile phase, which is common in reversed-phase HPLC.[7] Even standard silica gel can be acidic enough to cause partial deprotection if the compound is exposed for a prolonged period. The issue is often exacerbated during solvent evaporation, where the concentration of any non-volatile acid increases.[7]

  • Prevention: Avoid acidic mobile phase additives. If tailing is an issue in NP, use a basic modifier like TEA. For RP, consider using a buffer system like ammonium acetate or a less aggressive acid like acetic acid or formic acid, and keep the concentration low (e.g., 0.1%).[7]

Q4: My synthesis is racemic. How can I separate the enantiomers of this compound?

A4: Standard chromatographic techniques like NP or RP on achiral stationary phases cannot separate enantiomers. Enantiomers have identical physical properties in a non-chiral environment.[8]

  • Solution: You must introduce a chiral environment. The most common methods are:

    • Chiral High-Performance Liquid Chromatography (HPLC): This involves using a column with a Chiral Stationary Phase (CSP).[]

    • Supercritical Fluid Chromatography (SFC): SFC is often faster and uses less organic solvent than HPLC, making it a popular alternative for chiral separations.[]

    • Diastereomeric Resolution: This chemical approach involves reacting your racemic alcohol with an enantiopure chiral derivatizing agent to form diastereomers. Diastereomers have different physical properties and can be separated on standard (achiral) silica gel.[10] After separation, the chiral auxiliary is cleaved to yield the pure enantiomers.

Section 2: In-Depth Troubleshooting Guide

This guide provides a systematic approach to resolving the most common and complex purification challenges.

Problem: Poor Separation and Co-elution of Impurities

Achieving baseline separation from synthetic byproducts or starting materials is the primary goal of chromatography.

  • Incorrect Mobile Phase Polarity: The solvent system does not provide sufficient selectivity (differential affinity) between your product and the impurities.

  • Low Resolution: Peaks are broad, leading to overlap. This can be caused by poor column packing, column overloading, or suboptimal flow rate.

  • Isomeric Impurities: Diastereomers formed during synthesis can be difficult to separate and may require significant method development.

  • Systematic TLC Method Development: Before scaling to a column, always optimize the separation on a TLC plate.

    • Goal: Find a solvent system that gives your product an Rf value of 0.2-0.4 and maximizes the separation (ΔRf) between it and all impurities.

    • Recommended Starting Solvents: See Table 1 for suggested solvent systems to screen.

  • Gradient Elution: If a single isocratic solvent system cannot separate all impurities, a gradient is necessary.

    • Start with a low polarity mobile phase (e.g., 10% EtOAc in Hexane) to elute non-polar impurities.

    • Gradually increase the polarity (e.g., ramp to 60% EtOAc in Hexane) to elute your compound, leaving highly polar impurities on the baseline.

  • Column and Loading Optimization:

    • Column Loading: Do not exceed 1-5% of the silica gel mass (i.e., for a 100 g column, load no more than 1-5 g of crude material). Overloading is a primary cause of poor separation.

    • Dry Loading: For best results, pre-adsorb your crude material onto a small amount of silica gel or Celite™ and load the resulting dry powder onto the top of the column. This technique prevents band broadening that can occur with liquid injection, especially if the sample is dissolved in a strong solvent.

G start Problem: Poor Separation overlap Peaks are Overlapping start->overlap tailing Product Peak is Tailing start->tailing no_elution Product Does Not Elute start->no_elution rf_check Is Product Rf between 0.2-0.4? overlap->rf_check adjust_polarity Adjust Mobile Phase Polarity (See Table 1) rf_check->adjust_polarity No try_gradient Try a Gradient Elution rf_check->try_gradient Yes adjust_polarity->try_gradient change_solvent Change Solvent System (e.g., Hex/EtOAc to DCM/MeOH) for different selectivity try_gradient->change_solvent Still Overlapping add_tea Add 0.1-1% Triethylamine (TEA) to Mobile Phase tailing->add_tea increase_polarity Drastically Increase Mobile Phase Polarity no_elution->increase_polarity consider_rp Consider Reversed-Phase Chromatography increase_polarity->consider_rp Still No Elution

A troubleshooting flowchart for poor separation.

Section 3: Experimental Protocols & Methodologies
Protocol 1: Recommended Normal-Phase Flash Chromatography

This protocol provides a robust starting point for purifying gram-scale quantities of the title compound.

1. Preparation and TLC Analysis: a. Dissolve a small amount of crude material in DCM or EtOAc. b. Spot on a silica gel TLC plate. c. Develop the plate in a TLC chamber using various solvent systems (see Table 1) to find an optimal system where the product Rf is ~0.3. A Hexane/Ethyl Acetate or DCM/Methanol system is often effective. d. Visualize the plate under a UV lamp (if impurities are UV active) and by staining (e.g., potassium permanganate or vanillin stain, as the alcohol will be visible).

2. Column Packing (Slurry Method): a. Choose a column size appropriate for your sample amount (e.g., 40 g silica for ~1 g crude). b. Fill the column about one-third full with the initial, low-polarity mobile phase (e.g., 10% EtOAc/Hexane). c. Weigh silica gel in a beaker and add the mobile phase to create a uniform slurry. d. Pour the slurry into the column. Use additional mobile phase to rinse all silica into the column. e. Gently tap the column to settle the silica bed and allow excess solvent to drain until it is level with the top of the silica. Do not let the column run dry.

3. Sample Loading (Dry Loading Recommended): a. Dissolve the crude material in a minimal amount of a suitable solvent (e.g., DCM). b. Add 2-3 times the mass of silica gel relative to your crude material. c. Concentrate the mixture on a rotary evaporator until a fine, free-flowing powder is obtained. d. Carefully add the powder to the top of the packed column, creating a thin, even layer. e. Gently add a layer of sand (~1 cm) on top to prevent disturbance of the sample layer.

4. Elution and Fraction Collection: a. Carefully add the mobile phase to the column and begin elution using positive pressure (flash chromatography system or manual bellows). b. Start with a mobile phase of low polarity and either run a step or linear gradient to the final, higher polarity mobile phase determined from your TLC analysis. c. Collect fractions in test tubes. Monitor the elution process by collecting small spots from the eluent stream onto a TLC plate and checking for your product. d. Once the product begins to elute, collect fractions until the product is no longer detected.

5. Analysis and Product Isolation: a. Analyze the collected fractions by TLC to identify those containing the pure product. b. Combine the pure fractions into a round-bottom flask. c. Remove the solvent under reduced pressure using a rotary evaporator. Caution: If a basic modifier like TEA was used, it will likely evaporate with the solvent.

Data Presentation

Table 1: Suggested Starting Solvent Systems for TLC Method Development

Solvent SystemRatio Range (v/v)Target Compounds & Notes
Hexane / Ethyl Acetate90:10 to 30:70Primary choice. Excellent for separating moderately polar compounds. Start with 70:30 and adjust as needed.
Dichloromethane / Methanol99:1 to 90:10Stronger eluent. Use if the compound has a very low Rf in Hex/EtOAc. Be cautious, as methanol can cause streaking if used in high concentration without a modifier.
Toluene / Acetone90:10 to 50:50Provides different selectivity compared to ester- or alcohol-based systems. Can sometimes resolve impurities that co-elute in other systems.
Visualization of Method Selection Workflow

The choice between normal-phase and reversed-phase chromatography is a critical first step in method development.[1][2] This workflow provides a logical decision-making process.

G start_node start_node decision_node decision_node process_node process_node end_node end_node start Start: Method Selection solubility Assess Crude Sample Solubility start->solubility np_solvents Soluble in non-polar organic solvents? (DCM, EtOAc, Hexane) solubility->np_solvents run_np_tlc Run Normal-Phase TLC np_solvents->run_np_tlc Yes run_rp_tlc Run Reversed-Phase TLC (C18 Plate) np_solvents->run_rp_tlc No (Soluble in polar solvents like MeOH, Water) rf_check Is Rf in optimal range (0.2-0.4) with good separation? run_np_tlc->rf_check use_np Proceed with Normal-Phase Column rf_check->use_np Yes rf_check->run_rp_tlc No (Rf too high/low or poor separation) use_rp Proceed with Reversed-Phase Column run_rp_tlc->use_rp

Workflow for choosing between Normal- and Reversed-Phase chromatography.

References

Technical Support Center: 7-Boc-1-oxa-7-azaspiro[4.5]decane-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 7-Boc-1-oxa-7-azaspiro[4.5]decane-3-ol. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance on the stability, storage, and handling of this spirocyclic building block. The information herein is synthesized from established chemical principles and data from structurally related molecules to ensure scientific accuracy and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For optimal long-term stability, it is recommended to store this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). The product should be kept in a cool, dry place. While some suppliers of similar spirocyclic compounds suggest room temperature storage, refrigeration at 2-8°C is a prudent measure to minimize potential degradation over extended periods.[1] Avoid repeated freeze-thaw cycles if the compound is stored frozen.

Q2: How stable is the Boc protecting group on this molecule?

The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group known for its stability to a wide range of nucleophiles and bases.[2] However, it is highly sensitive to acidic conditions.[3] Accidental exposure to acidic reagents, solvents, or even acidic impurities on glassware can lead to premature deprotection. The deprotection reaction is initiated by protonation of the carbamate, leading to the formation of a tert-butyl cation and the free amine.[4]

Q3: Can I handle this compound on the open bench?

While this compound is not classified as acutely hazardous, good laboratory practice dictates handling it in a well-ventilated area, preferably within a fume hood.[5] Personal protective equipment (PPE), including safety glasses, laboratory coat, and gloves, should be worn at all times to prevent skin and eye contact.[1][6] Some structurally related spiro compounds are known to cause skin and eye irritation.[5]

Q4: What solvents are compatible with this compound for storage and reactions?

For dissolving the compound for reactions, common aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), ethyl acetate, and acetonitrile are generally suitable. It is crucial to use anhydrous solvents, as the presence of water can facilitate hydrolysis under certain conditions, and acidic impurities in solvents can cause deprotection. For long-term storage in solution, which is generally not recommended, ensure the solvent is of high purity and stored under an inert atmosphere.

Troubleshooting Guide

This section addresses specific issues that may arise during the use of this compound in experimental settings.

Issue 1: Unexpected Deprotection of the Boc Group
  • Symptom: Appearance of a new, more polar spot on TLC, or an additional peak corresponding to the deprotected amine in LC-MS analysis of your reaction mixture or stored sample.

  • Root Cause Analysis: The Boc group is labile to acid. The source of acidity could be varied:

    • Reagents: Use of acidic reagents (e.g., TFA, HCl) for other reaction steps.[4][7]

    • Solvents: Using solvents that may contain acidic impurities (e.g., older bottles of DCM).

    • Glassware: Residual acidic cleaning agents on glassware.

    • Co-reagents/Starting Materials: Presence of acidic functional groups in other components of the reaction mixture.

  • Corrective Actions:

    • Neutralize Glassware: Ensure all glassware is thoroughly rinsed with a mild bicarbonate solution and then with distilled water and dried completely before use.

    • Purify Solvents: Use freshly distilled or commercially available anhydrous solvents. Consider passing solvents through a plug of neutral alumina to remove acidic impurities.

    • Buffer Reactions: If compatible with your reaction chemistry, consider adding a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), to scavenge any trace acids.

Issue 2: Low Reaction Yield or Incomplete Conversion
  • Symptom: The reaction involving the hydroxyl group or another part of the molecule does not proceed to completion, with a significant amount of starting material remaining.

  • Root Cause Analysis:

    • Steric Hindrance: The spirocyclic nature of the molecule and the presence of the bulky Boc group may sterically hinder the reactive sites.

    • Poor Solubility: The compound may not be fully dissolved in the chosen reaction solvent at the reaction temperature.

    • Reagent Degradation: The reagents used in the reaction may have degraded.

  • Corrective Actions:

    • Optimize Reaction Conditions: Increase the reaction temperature (if the compound's stability permits), extend the reaction time, or use a more forcing reagent.

    • Solvent Screening: Test a range of solvents to improve solubility.

    • Reagent Quality: Use freshly opened or properly stored reagents.

Issue 3: Formation of Unexpected Side Products
  • Symptom: Multiple unexpected spots on TLC or peaks in LC-MS that do not correspond to the starting material or the expected product.

  • Root Cause Analysis:

    • Alkylation by t-butyl cation: During unintended deprotection, the generated tert-butyl cation can alkylate nucleophilic sites on your starting material or product.[3]

    • Oxidation: The secondary alcohol is susceptible to oxidation.

  • Corrective Actions:

    • Use a Scavenger: If trace acid-catalyzed deprotection is suspected, the addition of a scavenger like triethylsilane or anisole can help trap the intermediate tert-butyl cation.

    • Inert Atmosphere: For reactions sensitive to air, ensure the reaction is carried out under a nitrogen or argon atmosphere to prevent oxidation.

Experimental Workflow & Diagrams

General Handling and Use Workflow

The following diagram outlines a general workflow for handling and using this compound in a typical synthetic procedure.

G cluster_storage Storage & Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification storage Store at 2-8°C under inert gas weigh Weigh quickly in a fume hood storage->weigh Equilibrate to RT dissolve Dissolve in anhydrous solvent weigh->dissolve add_reagents Add other reagents under inert atmosphere dissolve->add_reagents setup Assemble dry, neutral glassware setup->add_reagents monitor Monitor reaction (TLC, LC-MS) add_reagents->monitor quench Quench reaction (if necessary) monitor->quench extract Aqueous workup (avoid acidic wash) quench->extract purify Purify by chromatography (e.g., silica gel) extract->purify G start This compound protonated Protonated Carbamate start->protonated + H+ (e.g., TFA, HCl) deprotected 1-Oxa-7-azaspiro[4.5]decane-3-ol protonated->deprotected - CO2 tbutyl tert-Butyl Cation protonated->tbutyl isobutylene Isobutylene + H+ tbutyl->isobutylene

References

Technical Support Center: Synthesis of 7-Boc-1-oxa-7-azaspiro[4.5]decane-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Boc-1-oxa-7-azaspiro[4.5]decane-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable spirocyclic building block. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure a successful and efficient synthesis.

Introduction to the Synthesis

The synthesis of this compound is a multi-step process that, while conceptually straightforward, is prone to several side reactions that can impact yield and purity. The most common synthetic route involves the reaction of N-Boc-4-hydroxypiperidine with an epoxide-containing C3 synthon, typically epichlorohydrin, followed by an intramolecular cyclization. Understanding the nuances of this reaction is critical for troubleshooting and optimization.

Troubleshooting Guide: Common Side Products and Experimental Issues

This section addresses specific experimental issues in a question-and-answer format, providing insights into their root causes and offering practical solutions.

Issue 1: Low Yield of the Desired Product

Question: My reaction has a low yield of this compound. What are the likely causes and how can I improve it?

Answer: Low yields can stem from several factors, primarily incomplete reaction or the formation of significant side products.

A. Incomplete Reaction:

  • Cause: Insufficient reaction time or temperature can lead to unreacted starting materials. The intramolecular cyclization step, in particular, may require specific conditions to proceed to completion.

  • Troubleshooting Protocol:

    • Monitor the reaction closely: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting material (N-Boc-4-hydroxypiperidine) and the appearance of the intermediate and final product.

    • Optimize reaction time and temperature: Gradually increase the reaction time. If the reaction is still sluggish, a modest increase in temperature may be beneficial. However, be cautious as higher temperatures can also promote side reactions.

B. Formation of Side Products:

The following are common side products that consume starting materials and reagents, thereby lowering the yield of the desired product.

Issue 2: Presence of a High Molecular Weight Impurity

Question: I am observing a significant impurity with a mass corresponding to a bis-piperidine derivative. How is this formed and how can I prevent it?

Answer: This is a common issue arising from the bifunctional nature of epichlorohydrin.

  • Side Product Identity: N,N'-(2-hydroxypropane-1,3-diyl)bis(1-Boc-4-hydroxypiperidine) or a related dimeric species.

  • Mechanism of Formation: Epichlorohydrin has two electrophilic sites: the epoxide ring and the carbon bearing the chlorine atom. If a molecule of the piperidine intermediate (after reacting with one molecule of epichlorohydrin) acts as a nucleophile and attacks a second molecule of epichlorohydrin, a dimer will be formed.

  • Prevention:

    • Control Stoichiometry: Use a slight excess of epichlorohydrin to ensure the piperidine derivative is fully consumed.

    • Slow Addition: Add the N-Boc-4-hydroxypiperidine to the reaction mixture containing the base and epichlorohydrin slowly. This maintains a low concentration of the nucleophile, disfavoring dimerization.

Issue 3: Observation of an Isomeric Impurity

Question: My analytical data suggests the presence of an isomer of the desired product. What could this be?

Answer: The most likely isomer is the product of an alternative epoxide ring-opening.

  • Side Product Identity: 7-Boc-1-oxa-7-azaspiro[4.5]decane-2-methanol.

  • Mechanism of Formation: The intramolecular cyclization involves the attack of the alkoxide (formed from the hydroxyl group of the piperidine) on the epoxide. While attack at the less substituted carbon of the epoxide is generally favored under basic conditions (an SN2-like mechanism), some attack can occur at the more substituted carbon, leading to the formation of a six-membered ring instead of the desired five-membered tetrahydrofuran ring.[1][2]

  • Prevention:

    • Choice of Base: The choice of base can influence the regioselectivity of the epoxide opening. Using a bulky base may enhance selectivity for the less hindered carbon.

    • Temperature Control: Lowering the reaction temperature can sometimes improve the regioselectivity of nucleophilic attack.

Issue 4: Presence of Starting Material Impurities in the Final Product

Question: My final product is contaminated with N-Boc-4-piperidone. How did this happen and how can I remove it?

Answer: This impurity often originates from the starting material.

  • Cause: Commercial N-Boc-4-hydroxypiperidine can contain small amounts of the corresponding ketone, N-Boc-4-piperidone, from its synthesis. This ketone is unreactive under the conditions of the spirocyclization and will be carried through to the final product.

  • Prevention and Troubleshooting:

    • Check Starting Material Purity: Always analyze the purity of your N-Boc-4-hydroxypiperidine by NMR or GC-MS before starting the synthesis.

    • Purification of Starting Material: If significant amounts of the ketone are present, purify the N-Boc-4-hydroxypiperidine by column chromatography or recrystallization.

    • Purification of Final Product: N-Boc-4-piperidone can typically be separated from the desired product by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the best base to use for the reaction?

A1: A strong, non-nucleophilic base is generally preferred to deprotonate the hydroxyl group of N-Boc-4-hydroxypiperidine. Sodium hydride (NaH) in an aprotic solvent like THF or DMF is a common choice. Potassium tert-butoxide is another effective option.

Q2: What is the role of the Boc protecting group?

A2: The tert-butoxycarbonyl (Boc) group is crucial for this synthesis. It deactivates the piperidine nitrogen, preventing it from acting as a nucleophile and reacting with epichlorohydrin. This ensures that the reaction occurs selectively at the hydroxyl group. Without the Boc group, a complex mixture of N-alkylated products would be expected.

Q3: Can I use a different epoxide source instead of epichlorohydrin?

A3: Yes, other C3 synthons with a leaving group and an epoxide can be used, such as glycidyl tosylate. The choice may influence reaction rates and byproducts. Epichlorohydrin is often chosen for its reactivity and commercial availability.

Q4: How can I confirm the structure of the desired product and identify side products?

A4: A combination of analytical techniques is essential.

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information about the desired product and can help identify the structure of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and side products. LC-MS is particularly useful for monitoring the reaction progress and identifying components of a mixture.

  • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups, such as the hydroxyl group and the ether linkage.

Quantitative Data Summary

IssueCommon Side ProductTypical Yield Range (Unoptimized)Typical Yield Range (Optimized)
DimerizationN,N'-(2-hydroxypropane-1,3-diyl)bis(1-Boc-4-hydroxypiperidine)5-15%<2%
Isomer Formation7-Boc-1-oxa-7-azaspiro[4.5]decane-2-methanol2-10%<3%
Starting Material ImpurityN-Boc-4-piperidoneDependent on starting material purity<1% (with pure starting material)

Experimental Workflow and Reaction Pathway

The synthesis of this compound is typically performed in a one-pot or two-step sequence. The following diagram illustrates the key steps and potential side reactions.

Synthesis_Pathway N_Boc_Pip N-Boc-4-hydroxypiperidine Intermediate Alkoxide Intermediate N_Boc_Pip->Intermediate + Base Epichlorohydrin Epichlorohydrin Base Base (e.g., NaH) Product This compound Intermediate->Product + Epichlorohydrin (Intramolecular Cyclization - Path A) Dimer Dimer Side Product Intermediate->Dimer + Epichlorohydrin (Intermolecular Reaction) Isomer Isomeric Side Product Intermediate->Isomer + Epichlorohydrin (Intramolecular Cyclization - Path B) Ketone_Impurity N-Boc-4-piperidone (Impurity) caption Reaction pathway for the synthesis of this compound and formation of common side products.

Caption: Reaction pathway and common side products.

Detailed Experimental Protocol

Materials:

  • N-Boc-4-hydroxypiperidine

  • Sodium hydride (60% dispersion in mineral oil)

  • Epichlorohydrin

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Solvents for column chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.

  • Formation of the Alkoxide: Cool the suspension to 0 °C in an ice bath. Add a solution of N-Boc-4-hydroxypiperidine (1.0 equivalent) in anhydrous THF dropwise over 30 minutes.

  • Reaction with Epichlorohydrin: After the addition is complete, stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. Add epichlorohydrin (1.1 equivalents) dropwise to the reaction mixture.

  • Intramolecular Cyclization: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution. Dilute with water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

References

Technical Support Center: A Troubleshooting Guide for Spirocyclization Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for spirocyclization reactions. Spirocycles, with their inherent three-dimensionality, are increasingly vital motifs in medicinal chemistry and drug discovery.[1][2] However, the construction of the sterically demanding spirocyclic core presents unique synthetic challenges, from achieving high yields to controlling complex stereochemistry.[3]

This guide is structured to provide rapid, actionable solutions to common problems encountered in the lab. We begin with frequently asked questions for quick reference, followed by in-depth troubleshooting sections that explore the causality behind experimental issues and offer detailed protocols for remediation.

Frequently Asked Questions (FAQs)

Q1: My spirocyclization reaction is not working, or the yield is very low. What are the first things I should check?

A: Low or no yield is a common issue.[4][5] Begin with the fundamentals:

  • Reagent Purity: Confirm the purity of your starting materials, especially precursors which may contain impurities from previous steps that can inhibit the reaction.[6]

  • Reaction Setup: Ensure all glassware is scrupulously dried (oven or flame-dried) and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen), as many catalysts and reagents are sensitive to moisture and oxygen.[4][7]

  • Reaction Conditions: Double-check that the temperature, concentration, and solvent are correct. Seemingly minor deviations can stall a reaction. Sometimes, a reaction that stalls before completion may require the addition of more reagent.[4]

Q2: I'm forming a product, but it's a mixture of diastereomers with poor selectivity. How can I improve this?

A: Poor diastereoselectivity indicates that the energy differences between the transition states leading to the different stereoisomers are small. To enhance selectivity:

  • Lower the Temperature: Running the reaction at a lower temperature can often favor the thermodynamically more stable product by amplifying the small energy differences between diastereomeric transition states.[8]

  • Screen Solvents: The polarity and coordinating ability of the solvent can influence the transition state assembly. A systematic screen of different solvent classes (e.g., non-polar, polar aprotic, polar protic) is highly recommended.[8][9]

  • Modify the Substrate: Increasing the steric bulk of a directing group on your substrate can block one facial approach, thereby improving selectivity.[8][10]

Q3: My asymmetric spirocyclization is producing the desired product but with a low enantiomeric excess (e.e.). What are the key factors to optimize?

A: Low enantiomeric excess points to inefficient chirality transfer from your catalyst or chiral auxiliary.[8] Focus on the chiral environment:

  • Ligand/Catalyst Choice: The structure of the chiral ligand or catalyst is paramount. Screen a library of related ligands with different steric and electronic properties. Developments in catalyst systems are constantly providing new options for controlling selectivity.[11][12]

  • Catalyst Loading and Purity: Ensure the catalyst is pure and used at the optimal loading. Too little may result in a slow, unselective background reaction, while too much can sometimes be detrimental.

  • Additives: In some systems, the addition of co-catalysts, acids, bases, or salts can significantly influence the catalyst's conformation and, consequently, the enantioselectivity.

In-Depth Troubleshooting & Optimization

This section provides a deeper dive into specific experimental challenges, complete with mechanistic reasoning and detailed protocols.

Workflow for Troubleshooting Spirocyclization Reactions

The following decision tree provides a systematic approach to diagnosing and solving common issues.

G start Reaction Issue Identified check_yield Low or No Yield? start->check_yield check_stereo Poor Stereoselectivity? check_yield->check_stereo No yield_path Yes check_yield->yield_path Yes check_side_products Side Products / Messy Reaction? check_stereo->check_side_products No stereo_path Yes check_stereo->stereo_path Yes side_products_yes Yes check_side_products->side_products_yes Yes reagent_purity Verify Reagent & Solvent Purity yield_path->reagent_purity conditions Optimize Temp, Concentration, Time reagent_purity->conditions catalyst_activity Check Catalyst Activity / Deactivation conditions->catalyst_activity yield_ok Yield Improved catalyst_activity->yield_ok diastereo Diastereoselectivity Issue? stereo_path->diastereo enantio Enantioselectivity Issue? diastereo->enantio No diastereo_yes Yes diastereo->diastereo_yes Yes enantio->check_side_products No enantio_yes Yes enantio->enantio_yes Yes temp_solvent Screen Temperature & Solvents diastereo_yes->temp_solvent substrate_mod Modify Substrate (Sterics) temp_solvent->substrate_mod diastereo_ok d.r. Improved substrate_mod->diastereo_ok ligand_screen Screen Chiral Ligands / Catalysts enantio_yes->ligand_screen additives Investigate Additives / Co-catalysts ligand_screen->additives enantio_ok e.e. Improved additives->enantio_ok mechanism Analyze Potential Side Reactions (Mechanism) side_products_yes->mechanism protecting_groups Implement Protecting Groups mechanism->protecting_groups workup Modify Workup/Purification protecting_groups->workup reaction_clean Reaction is Cleaner workup->reaction_clean

Caption: A systematic workflow for troubleshooting spirocyclization reactions.

Problem 1: Low Reaction Yield or Stalled Reaction

A common frustration is a reaction that fails to proceed to completion. After checking the basics (see FAQ), consider these more advanced causes.

Question: My reaction starts but seems to stall before all the starting material is consumed. What could be the cause?

Answer: A stalled reaction often points to catalyst deactivation or product inhibition.

  • Causality - Catalyst Deactivation: The active catalytic species may be unstable under the reaction conditions. This can occur through several pathways:

    • Leaching: The active metal may leach from a heterogeneous support into the solution, reducing the effective concentration at the catalytic site.[13] Leaching can be induced by the substrate itself forming a soluble complex with the catalyst.[13]

    • Poisoning: Impurities in the starting materials or solvent (e.g., sulfur, water, oxygen) can irreversibly bind to the catalyst's active sites.

    • Coking/Fouling: In some high-temperature reactions, decomposition products can deposit on the catalyst surface, blocking active sites.[14]

  • Troubleshooting & Optimization:

    • Run a Catalyst Stability Test: Analyze the reaction mixture at different time points. If you observe a change in the reaction rate that is not due to concentration effects, catalyst deactivation is likely.

    • Modify Reaction Conditions: High activity can sometimes correlate with rapid deactivation.[13] Consider a lower temperature or a different solvent that may be less ideal for the substrate but helps stabilize the catalyst.[13]

    • Use Fresh Catalyst: Prepare or purchase fresh catalyst. Many organometallic catalysts have a limited shelf life.

    • Purify Reagents: If poisoning is suspected, rigorously purify all starting materials and solvents.

Question: My yield is consistently low despite full conversion of the starting material. Where am I losing my product?

Answer: If the starting material is fully consumed but the desired product is isolated in low yield, the issue likely lies with product instability or losses during workup and purification.[4][15]

  • Causality - Product Instability: The spirocyclic product itself may be unstable under the reaction conditions or during the workup procedure.

    • Decomposition: The product might decompose upon prolonged exposure to heat, acid, or base. For instance, some spirocycles are prone to hydrolysis or rearrangement.[16][17] In one reported case, a spirocyclic cyclohexadienone showed a propensity to rearrange into a more stable phenol.[17]

    • Workup Issues: The product may be sensitive to the aqueous quench, acidic/basic washes, or even silica gel during chromatography.[15] It could also be partially soluble in the aqueous layer or volatile.[15]

  • Troubleshooting & Optimization:

    • Monitor Product Formation Over Time: Take aliquots from the reaction mixture over time and analyze them (e.g., by LC-MS or ¹H NMR). This will tell you if the product forms and then decomposes. If so, shorten the reaction time or lower the temperature.

    • Test Product Stability: Subject a purified sample of your product to the reaction and workup conditions (e.g., stir in the reaction solvent at temperature, expose to acidic/basic wash conditions) to see if it degrades.

    • Modify the Workup: If the product is acid-sensitive, use a buffered or basic quench. If it is base-sensitive, use a mild acidic quench. If silica gel is causing decomposition, consider switching to a different stationary phase like alumina or Celite, or purify by recrystallization.

Problem 2: Poor Stereoselectivity (Diastereoselectivity & Enantioselectivity)

Controlling the three-dimensional arrangement of atoms at the spirocenter is often the greatest challenge.[3]

Question: How can I rationally improve the diastereomeric ratio (d.r.) of my spirocyclization?

Answer: Improving diastereoselectivity requires manipulating the steric and electronic interactions in the key bond-forming transition state.

  • Causality - Transition State Energetics: Diastereomers are formed via different transition states that have different energies. The goal is to maximize the energy difference (ΔΔG‡) between these competing pathways. Key factors include:

    • Temperature: As per the Eyring equation, lower temperatures increase the influence of ΔΔG‡ on the product ratio.[8]

    • Solvent: Solvents can stabilize or destabilize transition states through polarity and specific coordination, altering their relative energies.[8][9][18]

    • Steric Interactions: Bulky groups on the substrate or reagent can create strong steric repulsions in one transition state, favoring an alternative pathway.[10]

  • Optimization Strategy & Data: A systematic screening of solvents and temperatures is the most effective approach.

ParameterCondition ACondition BCondition COutcome (d.r.)
Solvent TolueneTHFDichloromethaneVaries
Temperature 25 °C0 °C-78 °COften improves
Catalyst Acid A (e.g., TFA)Acid B (e.g., Sc(OTf)₃)NoneVaries

Table 1: Example screening table for diastereoselectivity optimization.

Factors Influencing Stereoselectivity

G Stereo Stereoselectivity (d.r. and e.e.) Temp Temperature Stereo->Temp Thermodynamics Solvent Solvent Stereo->Solvent Transition State Solvation Substrate Substrate Control Stereo->Substrate Inherent Chirality Catalyst Catalyst/Reagent Control Stereo->Catalyst Chirality Transfer Substrate_Sterics Steric Bulk Substrate->Substrate_Sterics Substrate_Electronics Electronic Effects Substrate->Substrate_Electronics Catalyst_Ligand Chiral Ligand Catalyst->Catalyst_Ligand Catalyst_Loading Catalyst Loading Catalyst->Catalyst_Loading Catalyst_Additives Additives Catalyst->Catalyst_Additives

Caption: Key experimental factors influencing stereochemical outcomes.

Problem 3: Unwanted Side Reactions & The Role of Protecting Groups

Side reactions can consume starting materials and complicate purification. Understanding the reaction mechanism is key to predicting and preventing them.[19]

Question: My reaction is messy, and I'm isolating a rearranged or decomposed product. How can I get a cleaner reaction?

Answer: This often indicates that a reactive functional group elsewhere in the molecule is interfering with the desired spirocyclization, or the desired product is unstable. Protecting groups are a cornerstone strategy for preventing such issues.[20]

  • Causality - Competing Reaction Pathways: Functional groups like alcohols (-OH), amines (-NH₂), or even acidic protons can react with catalysts or intermediates, leading to undesired pathways. For example, a free hydroxyl group on a chalcone precursor can interfere with oxidative cyclization reactions.[6] In complex syntheses, the removal of protecting groups can be a significant roadblock, forcing a re-evaluation of the synthetic strategy.[17]

  • Troubleshooting & Protocol: Implementing a Protecting Group Strategy

    • Identify Problematic Functional Groups: Analyze your substrate and reaction conditions. Are there any functional groups that could be considered nucleophilic, electrophilic, or acidic under the reaction conditions?

    • Select an Orthogonal Protecting Group: Choose a protecting group that is stable to your spirocyclization conditions but can be removed under mild conditions that do not affect the rest of the molecule.[21] Silyl ethers (e.g., TBS, TIPS) for alcohols and carbamates (e.g., Boc, Cbz) for amines are common choices.[20][22]

    • Experimental Protocol (General Protection of an Alcohol with TBSCl):

      • Dissolve the substrate (1.0 eq) in an anhydrous solvent (e.g., DMF or DCM).

      • Add an amine base, such as imidazole (2.5 eq) or triethylamine (1.5 eq).

      • Add tert-Butyldimethylsilyl chloride (TBSCl, 1.2 eq) portion-wise at 0 °C.

      • Allow the reaction to warm to room temperature and stir until TLC analysis shows complete consumption of the starting material.

      • Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with an organic solvent (e.g., ethyl acetate).

      • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the silylated substrate by flash chromatography before proceeding to the spirocyclization step.

Characterization of Spirocyclic Products

Confirming the structure and stereochemistry of your product is a critical final step.

Question: How do I confirm the structure of my newly synthesized spiro compound?

Answer: A combination of spectroscopic techniques is required.[23][24]

  • NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC, NOESY): This is the most powerful tool. The presence of a quaternary carbon signal in the ¹³C NMR spectrum is indicative of the spirocenter. 2D NMR experiments like NOESY can help determine the relative stereochemistry by identifying protons that are close in space.

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming its elemental composition (via high-resolution mass spectrometry, HRMS).

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups (e.g., C=O, N-H, O-H).[24]

  • Single-Crystal X-ray Diffraction: This is the definitive method for unambiguously determining the complete 3D structure and absolute stereochemistry of a crystalline solid.[24]

References

Technical Support Center: Synthesis of 7-Boc-1-oxa-7-azaspiro[4.5]decane-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the synthesis of 7-Boc-1-oxa-7-azaspiro[4.5]decane-3-ol. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis of this spirocyclic scaffold, while elegant, can present unique challenges. This document aims to equip you with the knowledge to overcome these hurdles and optimize your reaction yields.

Introduction to the Synthetic Challenge

The this compound structure incorporates a sterically demanding spirocyclic system with multiple stereocenters. The presence of a hydroxyl group and a Boc-protecting group adds layers of complexity to its synthesis and purification. Achieving high yields requires careful control over reaction conditions to prevent side product formation and ensure stereochemical integrity. This guide is structured to address potential issues in a logical, step-by-step manner, reflecting a plausible synthetic strategy.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems you may encounter during the synthesis. A likely synthetic approach involves the formation of the spirocyclic core, followed by functional group manipulation.

Problem 1: Low Yield in the Spirocyclization Step

A common strategy to form the azaspirocyclic core is through a reductive amination of a suitable keto-amine precursor.

Q: My reductive amination to form the spirocyclic amine is sluggish and gives a low yield. What are the likely causes and how can I improve it?

A: Low yields in reductive aminations for spirocycle synthesis can stem from several factors, including inefficient iminium ion formation, steric hindrance, and inappropriate choice of reducing agent.[1][2]

  • Inefficient Imine/Iminium Formation: The initial condensation between the ketone and the amine to form the imine or iminium ion is a critical equilibrium-dependent step.

    • Solution: Ensure anhydrous conditions to drive the equilibrium towards the imine. The use of dehydrating agents like molecular sieves or a Dean-Stark apparatus can be beneficial.[2] Acid catalysis (e.g., a catalytic amount of acetic acid) is often necessary to protonate the carbonyl and facilitate nucleophilic attack by the amine.[2]

  • Steric Hindrance: The formation of a spirocyclic system can be sterically demanding, slowing down the intramolecular cyclization.

    • Solution: Increasing the reaction temperature may provide the necessary activation energy. However, monitor for potential side reactions or decomposition. A higher dilution might also favor the intramolecular reaction over intermolecular polymerization.

  • Inappropriate Reducing Agent: The choice of reducing agent is crucial. It must be mild enough not to reduce the starting ketone but reactive enough to reduce the iminium ion.

    • Solution: Sodium triacetoxyborohydride (STAB) is often the reagent of choice for reductive aminations as it is selective for iminium ions over ketones and is effective under mildly acidic conditions.[2] If STAB is proving ineffective, sodium cyanoborohydride (NaBH₃CN) can be used, but it is more toxic and requires careful pH control.

Experimental Protocol: Optimized Reductive Amination for Spirocyclization

  • To a solution of the keto-amine precursor (1.0 equiv) in anhydrous dichloromethane (DCM) or dichloroethane (DCE) (0.1 M), add 4Å molecular sieves and stir for 30 minutes.

  • Add glacial acetic acid (1.1 equiv) and stir for another 15 minutes.

  • Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 30 minutes at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Problem 2: Side Reactions During Boc Protection

The presence of a hydroxyl group in the spirocyclic amine can lead to side reactions during the Boc protection step.

Q: I am observing the formation of a significant byproduct during the Boc protection of my spirocyclic amino alcohol. How can I suppress this?

A: A common side reaction with amino alcohols during Boc protection is the formation of a cyclic carbamate (oxazolidinone), especially under basic conditions or at elevated temperatures.[3]

  • Mechanism of Side Product Formation: The hydroxyl group can act as a nucleophile, attacking the activated carbonyl of the Boc-anhydride, or the initially formed carbamate can cyclize.

  • Solution:

    • Milder Conditions: Perform the reaction at a lower temperature (0 °C to room temperature) to minimize the rate of the side reaction.

    • Solvent Choice: Using aqueous or protic solvent systems can sometimes suppress oxazolidinone formation.[3] A biphasic system (e.g., DCM/water or THF/water) with a mild base like sodium bicarbonate is often effective.

    • Reagent Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of di-tert-butyl dicarbonate ((Boc)₂O) to ensure complete reaction of the more nucleophilic amine before the hydroxyl group can react.

Comparative Reaction Conditions for Boc Protection

ConditionBaseSolventTemperatureExpected Outcome
A Triethylamine (Et₃N)Anhydrous DCMRoom Temp to RefluxHigher risk of oxazolidinone formation.
B Sodium Bicarbonate (NaHCO₃)DCM/Water (1:1)0 °C to Room TempReduced side product formation.
C No BaseWaterRoom TempCan be effective for some substrates.[3]
Problem 3: Difficulty in Purifying the Final Product

The final product, this compound, may exist as a mixture of diastereomers, which can be challenging to separate.

Q: My final product appears as a mixture of diastereomers on my NMR and I'm struggling to separate them by standard column chromatography. What purification strategies can I employ?

A: The separation of diastereomeric spirocyclic alcohols is a well-known challenge due to their similar physicochemical properties.[4]

  • Chromatographic Optimization:

    • Normal Phase: Standard silica gel chromatography may not provide sufficient resolution. Experiment with different solvent systems, focusing on eluents that can accentuate the small differences in polarity between the diastereomers. A slow gradient and a long column can improve separation.

    • Reversed Phase: Reversed-phase chromatography (C18) can be an effective alternative for separating diastereomers.[5] A gradient of water/acetonitrile or water/methanol is a good starting point.

    • Supercritical Fluid Chromatography (SFC): SFC often provides excellent resolution for chiral and diastereomeric separations and is a powerful tool if available.

  • Crystallization: If the product is crystalline, fractional crystallization can be a highly effective method for separating diastereomers. Screen a variety of solvents and solvent mixtures to find conditions where one diastereomer preferentially crystallizes.

  • Derivatization: If chromatographic and crystallization methods fail, consider derivatizing the alcohol to a mixture of diastereomeric esters using a chiral acid. These new diastereomers may have larger differences in their physical properties, making them easier to separate. The desired alcohol can then be recovered by hydrolysis of the separated esters.

Frequently Asked Questions (FAQs)

Q1: What is the role of the Boc protecting group in this synthesis? A1: The tert-butyloxycarbonyl (Boc) group serves to protect the secondary amine.[3] This prevents it from acting as a nucleophile or base in subsequent reactions and modifies the polarity of the molecule, which can aid in purification. The Boc group is stable under a wide range of conditions but can be readily removed with acid.[3]

Q2: Can a Pictet-Spengler reaction be used to synthesize the 7-azaspiro[4.5]decane core? A2: The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinolines and related heterocycles.[6][7] While a classical Pictet-Spengler reaction might not be directly applicable, modified versions or related intramolecular cyclizations of iminium ions are indeed plausible strategies for forming the azaspirocyclic core, especially if an aromatic or electron-rich system is part of the precursor.[8][9]

Q3: My Boc deprotection is causing decomposition of the spirocycle. What are milder deprotection conditions? A3: Standard Boc deprotection with strong acids like trifluoroacetic acid (TFA) in DCM can sometimes lead to degradation of sensitive substrates.[10][11] Milder acidic conditions, such as 4M HCl in dioxane or p-toluenesulfonic acid in a suitable solvent, can be effective.[12] Alternatively, Lewis acids like zinc bromide in DCM can also cleave the Boc group under milder conditions. For extremely sensitive substrates, non-acidic methods, though less common, can be explored.

Visualizing the Workflow

Hypothetical Synthetic Workflow

Synthetic_Workflow cluster_0 Precursor Synthesis cluster_1 Spirocyclization cluster_2 Protection cluster_3 Purification Keto_Amine Keto-Amine Precursor Reductive_Amination Reductive Amination (e.g., STAB, AcOH) Keto_Amine->Reductive_Amination Spiro_Amine Spiro Amino Alcohol Reductive_Amination->Spiro_Amine Yield Issue? Boc_Protection Boc Protection ((Boc)₂O, Base) Spiro_Amine->Boc_Protection Final_Product This compound Boc_Protection->Final_Product Side reactions? Purification Chromatography / Crystallization Final_Product->Purification Pure_Product Pure Diastereomer(s) Purification->Pure_Product Separation issues? Troubleshooting_Yield Start Low Yield in Spirocyclization Step Check_Imine Check Imine Formation (Anhydrous conditions, Acid catalyst?) Start->Check_Imine Check_Reducing_Agent Evaluate Reducing Agent (Is it STAB?) Check_Imine->Check_Reducing_Agent Yes Solution_Imine Use Molecular Sieves Add Catalytic AcOH Check_Imine->Solution_Imine No Check_Conditions Adjust Reaction Conditions (Temperature, Concentration?) Check_Reducing_Agent->Check_Conditions Yes Solution_Reducing_Agent Switch to STAB Ensure proper stoichiometry Check_Reducing_Agent->Solution_Reducing_Agent No Solution_Conditions Increase Temperature Gradually Use High Dilution Check_Conditions->Solution_Conditions No Re-evaluate Re-evaluate Starting Material Purity Check_Conditions->Re-evaluate Yes

References

Technical Support Center: Analytical Methods for Purity Assessment of 7-Boc-1-oxa-7-azaspiro[4.5]decane-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the analytical purity assessment of 7-Boc-1-oxa-7-azaspiro[4.5]decane-3-ol. This document is designed for researchers, chemists, and quality control professionals working with this spirocyclic building block. Spirocycles are highly valued in medicinal chemistry for their rigid three-dimensional structures, which can offer unique pharmacological profiles.[1] Given its key structural features—a chiral secondary alcohol, a spirocyclic core, and a Boc-protected amine—a multi-faceted analytical approach is essential to ensure both chemical and stereochemical integrity.

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of its analysis.

Overall Analytical Strategy

A robust purity assessment requires orthogonal methods to address different aspects of the molecule's structure. A typical workflow involves an initial structural confirmation followed by detailed chemical and chiral purity analyses.

Analytical_Workflow cluster_0 Phase 1: Identity & Initial Assessment cluster_1 Phase 2: Chemical Purity Quantification cluster_2 Phase 3: Stereochemical Purity Initial_Sample Crude or Purified This compound NMR_ID ¹H NMR & ¹³C NMR (Structural Confirmation) Initial_Sample->NMR_ID Confirm structure LCMS_ID LC-MS (Mass Verification) Initial_Sample->LCMS_ID Confirm mass HPLC_UV RP-HPLC-UV (Purity by Area %) NMR_ID->HPLC_UV qNMR Quantitative ¹H NMR (Absolute Purity Assay) NMR_ID->qNMR LCMS_ID->HPLC_UV Chiral_HPLC Chiral HPLC (Enantiomeric Excess) HPLC_UV->Chiral_HPLC If chemically pure GC_MS GC-MS (Volatile Impurities)

Caption: Recommended workflow for comprehensive purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure

NMR is the most powerful tool for unambiguous structure confirmation and can be adapted for highly accurate purity determination.[2]

FAQs and Troubleshooting (NMR)

Q1: How do I confirm the successful synthesis and Boc-protection of my compound using ¹H NMR?

A1: A successful synthesis will show a specific set of signals. The most diagnostic is the singlet for the tert-butyl group of the Boc protector, which appears in an uncrowded region of the spectrum, typically around 1.4-1.5 ppm, and integrates to 9 protons.[3][4] You should also confirm the disappearance of signals from your starting materials and the presence of expected signals for the spirocyclic core protons and the proton attached to the alcohol-bearing carbon.

Q2: My ¹H NMR spectrum shows unexpected peaks. What are the likely culprits?

A2: Unidentified peaks usually originate from common sources:

  • Residual Solvents: Solvents used during the reaction or purification (e.g., Ethyl Acetate, Dichloromethane, Hexanes) are the most common impurities.

  • Starting Materials: Incomplete conversion will leave residual starting materials. Compare the spectrum to known standards.

  • De-protection: The Boc group can be labile. The presence of the de-protected amine (1-oxa-7-azaspiro[4.5]decane-3-ol) is a common process-related impurity. This would be indicated by the absence of the ~1.4 ppm singlet.

  • Water: A broad singlet, whose chemical shift is concentration and solvent-dependent, indicates the presence of water.

Q3: Can I determine the absolute purity of my sample using NMR?

A3: Yes. Quantitative ¹H NMR (qNMR) is an excellent method for determining absolute purity without requiring a reference standard of the analyte itself.[5] The technique involves adding a known amount of a certified internal standard to a precisely weighed sample. By comparing the integral of a unique analyte proton signal to a signal from the internal standard, the absolute purity can be calculated. This method is non-destructive and can simultaneously quantify residual solvents.[5]

Protocol: Quantitative ¹H NMR (qNMR) for Absolute Purity

This protocol is adapted from standards accepted by leading journals for purity determination.[5]

  • Preparation:

    • Accurately weigh approximately 10-20 mg of a certified, dry internal standard (e.g., maleic anhydride, dimethyl sulfone) into a clean vial. The standard should have a simple ¹H NMR spectrum with peaks that do not overlap with your analyte.

    • Accurately weigh approximately 15-30 mg of your this compound sample and add it to the same vial.

    • Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in which both the sample and standard are fully soluble.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using a high-field spectrometer (≥400 MHz).

    • Critical Parameters: Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated (a D1 of 30-60 seconds is often sufficient) to allow for full magnetization recovery. Use a 90° pulse angle.

  • Data Processing & Calculation:

    • Carefully phase and baseline-correct the spectrum.

    • Integrate a well-resolved, unique signal from your analyte (avoiding exchangeable protons like the -OH) and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * Purity_std

    ParameterDescription
    I_analyte, I_std Integral values for the analyte and standard signals.
    N_analyte, N_std Number of protons corresponding to the integrated signals.
    MW_analyte, MW_std Molecular weights of the analyte and standard.
    m_analyte, m_std Masses of the analyte and standard.
    Purity_std Certified purity of the internal standard.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity

HPLC is the primary technique for assessing chemical purity (by area percent) and is indispensable for determining enantiomeric purity.[6]

FAQs and Troubleshooting (HPLC)

Q1: What is a good starting point for a reversed-phase HPLC method to assess chemical purity?

A1: A gradient reversed-phase method using a C18 column is a robust starting point. The Boc-protected amine is relatively non-polar, making it well-suited for this technique.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA). The acid helps to protonate any free amine impurities and the analyte's hydroxyl group, leading to sharper peaks.

  • Mobile Phase B: Acetonitrile with the same acid modifier.

  • Gradient: Start with a low %B (e.g., 5-10%) and ramp up to a high %B (e.g., 95%) over 10-15 minutes.

  • Detection: UV at 210-220 nm (for the carbamate chromophore).

Q2: My peaks are tailing. How can I improve the peak shape?

A2: Peak tailing for a compound like this is often due to secondary interactions with the silica support of the column.

  • Check Mobile Phase pH: Ensure an acidic modifier (like TFA or formic acid) is used. This keeps the piperidine nitrogen protonated (if de-protection occurs) and minimizes interactions with residual silanols on the column.

  • Use a High-Purity Column: Modern, end-capped C18 columns have fewer free silanols and give better peak shapes for basic compounds.

  • Lower Sample Concentration: Overloading the column can cause significant tailing. Try injecting a more dilute sample.

Q3: How do I determine the enantiomeric purity (enantiomeric excess, %ee)?

A3: The C3 carbon bearing the hydroxyl group is a stereocenter. To separate the two enantiomers, you must use a chiral stationary phase (CSP).[7][8] Chiral chromatography is the most reliable method for this.[7]

  • Column Selection: Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly effective for a wide range of chiral compounds and are a good first choice.[8]

  • Mobile Phase: Chiral separations are often developed in normal-phase mode (e.g., Hexane/Isopropanol) or polar organic mode (e.g., Acetonitrile/Methanol). The ratio of the solvents is critical for achieving separation.

Q4: My enantiomers are not separating on the chiral column. What should I try next?

A4: Chiral method development can be iterative. If you see no separation:

  • Vary the Mobile Phase: Drastically change the ratio of your solvents (e.g., from 90:10 Hexane:IPA to 80:20).

  • Change the Alcohol Modifier: Sometimes switching from isopropanol to ethanol can make a significant difference.

  • Adjust Temperature: Lowering the column temperature often enhances resolution.

  • Try a Different Column: If one type of polysaccharide CSP doesn't work, try another with a different chiral selector.

Protocol: Suggested Starting Method for Chiral HPLC
  • Column: A polysaccharide-based chiral column (e.g., Daicel Chiralpak AD-H or Chiralcel OD-H), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (IPA). Start with a 90:10 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 215 nm.

  • Optimization: If no separation is observed, systematically vary the %IPA from 5% to 20%.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Components

GC-MS is best suited for analyzing thermally stable and volatile compounds.[9] It is particularly useful for identifying low-molecular-weight impurities.

FAQs and Troubleshooting (GC-MS)

Q1: Can this compound be analyzed directly by GC-MS?

A1: It is possible, but potentially problematic. The Boc group is known to be thermally labile and may cleave in a hot GC inlet, leading to inaccurate quantification and the appearance of the de-protected compound as an artifact. Additionally, the free hydroxyl group can cause peak tailing due to interactions with the column.

Q2: How can I reliably analyze my compound with GC?

A2: Derivatization is highly recommended. Converting the polar -OH group to a non-polar silyl ether will increase volatility and thermal stability, resulting in sharper peaks and more reliable analysis. A common silylating agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

GC_Derivatization Analyte Analyte + BSTFA in Pyridine or ACN Reaction Heat at 60-70 °C for 30 min Analyte->Reaction Derivatized Silylated Analyte (Volatile & Stable) Reaction->Derivatized GCMS Inject into GC-MS Derivatized->GCMS

Caption: Workflow for derivatization prior to GC-MS analysis.

Q3: What is the primary advantage of using GC-MS for this analysis?

A3: GC-MS is excellent for identifying and quantifying volatile impurities, especially residual solvents from the synthesis, which may not be easily detected by other methods. The mass spectrometer provides definitive identification of these small molecules by comparing their fragmentation patterns to spectral libraries like NIST.[10][11]

Summary of Methods for Potential Impurities

Potential ImpurityStructurePrimary Detection MethodConfirmatory Method
Starting Materials VariesRP-HPLC, ¹H NMRLC-MS
De-Boc Compound 1-Oxa-7-azaspiro[4.5]decane-3-olRP-HPLC, ¹H NMRLC-MS
Undesired Enantiomer (S)- or (R)-isomerChiral HPLCChiral GC
Residual Solvents e.g., EtOAc, DCM, HexaneGC-MS¹H NMR
Water H₂OKarl Fischer Titration¹H NMR (qualitative)

References

Technical Support Center: Synthesis of Substituted 1-Oxa-7-Azaspiro[4.5]decanes

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of substituted 1-oxa-7-azaspiro[4.5]decanes. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working with this valuable scaffold. The unique three-dimensional architecture of spirocycles makes them privileged structures in drug discovery, but their synthesis is often non-trivial.

This document provides field-proven insights, troubleshooting protocols, and answers to frequently encountered challenges in a direct question-and-answer format. Our goal is to explain the causality behind experimental observations and provide actionable solutions to accelerate your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions regarding the synthesis of the 1-oxa-7-azaspiro[4.5]decane core.

Question 1: What are the primary retrosynthetic strategies for constructing the 1-oxa-7-azaspiro[4.5]decane scaffold?

Answer: The most common strategies involve forming one of the heterocyclic rings onto a pre-existing cyclic precursor. The key is the spirocyclization step. Two dominant retrosynthetic disconnections are:

  • C-O/C-N Bond Formation (Type A): This approach typically starts with a substituted piperidine ring. An appropriate side chain on the piperidine is then used to form the tetrahydrofuran ring through an intramolecular cyclization. This is a robust method, especially when the piperidine precursor is readily available.

  • Spiro-carbon-N/Spiro-carbon-O Bond Formation (Type B): This strategy often involves an intramolecular cycloaddition or a condensation reaction. For instance, a linear precursor containing both the amine and alcohol functionalities can be induced to cyclize, forming both rings around a central carbonyl or iminium ion intermediate. This can be more atom-economical but may present challenges in controlling regioselectivity and side reactions.

Below is a diagram illustrating these primary disconnection approaches.

G cluster_0 Retrosynthetic Strategies cluster_A Type A Disconnection cluster_B Type B Disconnection Target Substituted 1-Oxa-7-Azaspiro[4.5]decane A_Intermediate Substituted Piperidine with Side Chain Target->A_Intermediate Cleave C-O or C-N bond of Tetrahydrofuran Ring B_Intermediate Acyclic Amino-Alcohol Precursor Target->B_Intermediate Cleave Spiro-C-N and Spiro-C-O bonds A_Precursors Piperidine Precursors + Side Chain Reagents A_Intermediate->A_Precursors B_Precursors Simpler Acyclic Starting Materials B_Intermediate->B_Precursors

Caption: Primary retrosynthetic pathways for the 1-oxa-7-azaspiro[4.5]decane core.

Question 2: Why is controlling stereochemistry at the spirocyclic center and adjacent carbons a major challenge?

Answer: Stereocontrol is a paramount challenge for several reasons:

  • Planar Intermediates: Many cyclization reactions proceed through planar or near-planar intermediates (e.g., iminium ions, enamines). The subsequent nucleophilic attack can occur from either face, leading to a mixture of diastereomers.

  • Steric and Electronic Effects: The facial selectivity of the cyclization is governed by subtle steric and electronic effects of the substituents on the rings. Predicting the outcome without empirical data can be difficult.

  • Thermodynamic vs. Kinetic Control: The initially formed kinetic product may not be the most stable thermodynamic product. Over the course of the reaction, equilibration can lead to a mixture of isomers, complicating purification and analysis.

Recent advances have employed relay catalysis, such as Au/Pd systems in related spirocycles, to achieve high diastereoselectivity by tightly controlling the geometry of the reactive intermediates.[1]

Question 3: How can I reliably confirm the formation of the spirocyclic structure versus an alternative isomer or byproduct?

Answer: Unambiguous characterization is critical. A multi-technique approach is required:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹³C NMR: The most definitive evidence is the presence of a quaternary carbon signal (the spiro-carbon) in the ¹³C NMR spectrum, typically in the 70-90 ppm range, depending on the substituents.

    • ¹H NMR: The absence of certain protons (e.g., an olefinic proton from an enamine byproduct) and the appearance of complex, often diastereotopic, splitting patterns for the protons adjacent to the spiro center are strong indicators.

    • 2D NMR (HMBC, HSQC): Heteronuclear Multiple Bond Correlation (HMBC) is invaluable. Correlations from protons on both the piperidine and tetrahydrofuran rings to the same quaternary spiro-carbon provide conclusive proof of the spiro-linkage.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) will confirm the molecular formula of the product. While it cannot distinguish between isomers, it will verify that the expected atoms have combined and ruled out many side products (e.g., those from incomplete reactions or dehydration).

  • X-Ray Crystallography: For crystalline products, single-crystal X-ray diffraction is the gold standard, providing absolute confirmation of connectivity and stereochemistry.

Section 2: Troubleshooting Guide

This section addresses specific experimental failures and provides a logical framework for resolving them.

Problem: My reaction yields are consistently low, or I observe no formation of the desired 1-oxa-7-azaspiro[4.5]decane.

Answer: This is a common issue that can stem from multiple sources. A systematic approach is necessary to diagnose the root cause.

Initial Diagnostic Questions:

  • Have you confirmed the purity and identity of your starting materials?

  • Is there evidence of starting material consumption (e.g., via TLC or LC-MS)?

  • What major byproducts, if any, are you observing?

Possible Causes & Recommended Actions:

Potential Cause Explanation (The "Why") Recommended Action & Protocol
1. Unfavorable Reaction Kinetics The activation energy for the intramolecular cyclization is too high under the current conditions. The reaction is simply too slow.Action: Increase reaction temperature in 10 °C increments. Monitor the reaction by TLC/LC-MS every 2-4 hours. Consider switching to a higher-boiling solvent (e.g., from THF to Toluene or Dioxane).
2. Steric Hindrance Bulky substituents on the precursor may sterically block the required conformation for cyclization, preventing the nucleophilic nitrogen or oxygen from reaching the electrophilic center.Action: Re-evaluate your synthetic design. Can a less bulky protecting group be used? Can the cyclization be attempted earlier in the synthesis before installing the sterically demanding group?
3. Reagent Decomposition The starting material or a key intermediate may be unstable under the reaction conditions (e.g., acidic, basic, or high temperature), leading to degradation pathways that outcompete the desired cyclization.Action: Run the reaction at a lower temperature for a longer duration. Use LC-MS to monitor for the appearance of degradation products with unexpected masses. Ensure all reagents are freshly purified or purchased.
4. Formation of Stable Byproducts An alternative, kinetically or thermodynamically favored reaction is occurring. A classic example in related systems is the formation of a stable enamine instead of the spirocycle when using primary amines or certain N-unsubstituted precursors.[2]Action: Characterize the major byproduct. If it is an enamine or an open-chain product, the cyclization is failing. Consider modifying the N-substituent to increase its nucleophilicity or using a different catalyst system designed to promote intramolecular reactions.

The following decision tree provides a logical workflow for troubleshooting low-yield reactions.

G cluster_yes cluster_no start Low / No Yield of Spirocycle Product check_sm Is Starting Material (SM) Consumed? (Check by TLC/LCMS) start->check_sm check_byproduct What is the major product? check_sm->check_byproduct Yes is_sm_degraded Is SM degrading? check_sm->is_sm_degraded No is_isomer Is it an isomer or rearranged product? check_byproduct->is_isomer is_side_product Is it an enamine, dimer, or open-chain product? is_isomer->is_side_product No optimize_selectivity Optimize for Diastereoselectivity: - Screen catalysts/solvents - Change temperature is_isomer->optimize_selectivity Yes change_conditions Change Reaction Conditions: - Modify N-substituent - Use milder base/acid - Lower temperature is_side_product->change_conditions Yes force_reaction Force Reaction: - Increase temperature - Increase reaction time - Use a more active catalyst is_sm_degraded->force_reaction No protect_sm Stabilize SM: - Use milder conditions - Check reagent compatibility - Purify reagents is_sm_degraded->protect_sm Yes

Caption: Troubleshooting workflow for low-yield spirocyclization reactions.

Problem: My purification is extremely difficult. The product co-elutes with a persistent impurity.

Answer: Purification challenges are common with spirocycles due to their often similar polarity to precursors or byproducts.

Possible Causes & Recommended Actions:

  • Diastereomers: If your reaction is not stereoselective, you may be trying to separate diastereomers. They often have very similar R_f values.

    • Action: First, confirm the presence of diastereomers via ¹H NMR (look for duplicate sets of signals). If present, try specialized chromatography techniques like Supercritical Fluid Chromatography (SFC) or use a longer column with a shallower gradient in your flash chromatography.

  • Structurally Similar Byproduct: A common impurity is the uncyclized precursor.

    • Action: Modify the workup procedure to remove the precursor before chromatography. If the precursor has a free amine or alcohol and your product does not, an acidic or basic wash can selectively extract it. Alternatively, a scavenger resin specific to the functional group on the impurity can be used.

  • Derivatization: If all else fails, consider derivatizing the mixture.

    • Protocol: React the crude mixture with a reagent that selectively targets either the product or the impurity. For example, if the impurity has a free amine, you can protect it with a Boc group. This will drastically change its polarity, making chromatographic separation trivial. The protecting group can then be removed in a subsequent step.

Section 3: Key Experimental Protocol

This section provides a generalized, self-validating protocol for the characterization of a newly synthesized substituted 1-oxa-7-azaspiro[4.5]decane.

Protocol 1: Workflow for Structural Verification

  • Obtain Crude ¹H NMR: After workup, dissolve a small sample of the crude material in a suitable deuterated solvent (e.g., CDCl₃). This initial spectrum helps to assess the reaction's success and identify major components.

    • Self-Validation: Does the spectrum show consumption of starting material? Are there signals in the expected regions for the product?

  • Purification: Purify the crude material using automated flash column chromatography. Use a gradient elution (e.g., 0% to 20% Methanol in Dichloromethane) to separate components. Collect fractions based on UV detection.

    • Self-Validation: Combine fractions that appear pure by TLC analysis.

  • High-Resolution Mass Spectrometry (HRMS): Submit a sample of the purified material for HRMS analysis (e.g., ESI-TOF).

    • Self-Validation: Does the measured mass match the calculated exact mass for the desired product's molecular formula within a tolerance of ± 5 ppm? This confirms the elemental composition.

  • Full NMR Analysis (1D and 2D): On the purified, HRMS-confirmed material, acquire a full suite of NMR spectra:

    • ¹H NMR

    • ¹³C NMR and DEPT-135 (to distinguish CH/CH₃ from CH₂)

    • COSY (to establish H-H correlations within each ring)

    • HSQC (to assign protons to their attached carbons)

    • HMBC (to find long-range H-C correlations)

    • Self-Validation: The key validation is observing HMBC correlations from protons on the piperidine ring (e.g., H6 and H8) and protons on the tetrahydrofuran ring (e.g., H2) to the same quaternary carbon signal (C5, the spiro-carbon). This provides incontrovertible evidence of the spirocyclic framework.

References

Navigating the Labyrinth: A Technical Support Guide to Boc-Protected Azaspiro Compound Stability

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – In the intricate world of pharmaceutical development and organic synthesis, Boc-protected azaspiro compounds represent a critical class of building blocks. Their unique three-dimensional structures offer exciting possibilities for novel therapeutics. However, their journey from synthesis to final application is often fraught with challenges related to chemical stability. To empower researchers navigating these complexities, we present a comprehensive technical support center. This guide, structured in a troubleshooting and FAQ format, offers practical, experience-driven advice to anticipate and resolve degradation issues, ensuring the integrity of your valuable compounds.

Troubleshooting Guide: From Unexpected Peaks to Vanishing Yields

This section addresses specific experimental issues with in-depth explanations and actionable protocols.

Issue 1: My LC-MS analysis shows a significant peak corresponding to the deprotected azaspiro compound, even without intentional acid treatment. What's happening?

Answer:

This premature loss of the tert-butoxycarbonyl (Boc) protecting group is a common issue, often stemming from "creeping" acidity in your experimental workflow. The Boc group, while stable to bases and nucleophiles, is inherently sensitive to acidic conditions.[1][2] The degradation mechanism is initiated by protonation of the carbamate oxygen, leading to the formation of a stable tert-butyl cation and an unstable carbamic acid, which readily decarboxylates to yield the free amine and carbon dioxide.[3][4][5]

Underlying Causes & Solutions:

  • Acidic Solvents/Reagents: Seemingly neutral solvents can harbor acidic impurities. Dichloromethane (DCM), for instance, can degrade to produce trace amounts of HCl, especially upon prolonged storage or exposure to light. Similarly, some grades of chloroform are stabilized with ethanol, which can be acidic.

    • Preventative Protocol: Always use freshly distilled or inhibitor-free, high-purity solvents. Consider passing solvents through a plug of basic alumina immediately before use to neutralize any acidic traces.

  • Silica Gel Chromatography: Standard silica gel is inherently acidic (pH ~4-5) and can catalyze Boc deprotection during purification.

    • Troubleshooting Protocol:

      • Neutralization: Pre-treat your silica gel by preparing a slurry in a solution of 1-2% triethylamine (or another suitable base like pyridine) in your eluent system. After stirring for 30 minutes, pack the column as usual.

      • Alternative Stationary Phases: Consider using neutral or basic alumina, or deactivated silica gel for your chromatography.

  • Cross-Contamination: Acidic residues in glassware from previous experiments can be a culprit.

    • Best Practice: Implement a rigorous glassware cleaning protocol. A base wash (e.g., with aqueous sodium bicarbonate or a dilute ammonium hydroxide solution) followed by thorough rinsing with deionized water and drying is recommended.

Diagram of Acid-Catalyzed Boc Deprotection:

Boc_Deprotection Boc_Amine Boc-Protected Azaspiro Compound Protonated Protonated Carbamate Boc_Amine->Protonated + H⁺ Carbamic_Acid Carbamic Acid Intermediate Protonated->Carbamic_Acid Fragmentation tBu_Cation tert-Butyl Cation Protonated->tBu_Cation Free_Amine Deprotected Azaspiro Compound Carbamic_Acid->Free_Amine Decarboxylation CO2 CO₂ Carbamic_Acid->CO2 Isobutylene Isobutylene tBu_Cation->Isobutylene - H⁺

Caption: Acid-catalyzed degradation pathway of Boc-protected compounds.

Issue 2: During a reaction at elevated temperatures, I'm observing my starting material degrading, but not to the expected deprotected amine. What other degradation pathways are possible?

Answer:

While acid-catalyzed cleavage is the most recognized degradation pathway, thermal degradation of the Boc group can also occur, often proceeding through a different mechanism and potentially leading to unexpected byproducts.[6][7] This is particularly relevant for reactions requiring heat, such as certain cross-coupling or cyclization reactions.

Thermal Degradation Mechanisms:

  • Concerted Elimination: At high temperatures (often above 100-150°C), the Boc group can be cleaved through a concerted mechanism, releasing isobutylene and carbon dioxide, and forming the free amine.[6][7] This pathway can sometimes be advantageous for a "clean" deprotection without acid.[8][9]

  • Side Reactions of the Azaspiro Core: The elevated temperatures required for thermal Boc deprotection might be sufficient to induce degradation of the azaspirocyclic core itself, especially if it contains strained rings or other thermally labile functional groups.[10][11] This can lead to a complex mixture of unidentifiable byproducts.

Troubleshooting & Mitigation Strategies:

  • Reaction Temperature Optimization: Carefully screen a range of temperatures to find the minimum required for your desired transformation. A difference of 10-20°C can significantly impact the rate of thermal degradation.

  • Solvent Choice: The choice of solvent can influence the rate of thermal deprotection.[8] For instance, some studies have shown that solvents like trifluoroethanol can facilitate thermal deprotection at lower temperatures compared to less polar solvents.[8]

  • Alternative Protecting Groups: If your desired reaction conditions are incompatible with the thermal stability of the Boc group, consider an alternative protecting group with greater thermal stability, such as the Carbobenzyloxy (Cbz) group, which is stable to the conditions that cleave Boc groups.[1]

Table 1: Comparative Stability of Common Amine Protecting Groups

Protecting GroupCleavage ConditionsStable To
Boc Strong Acids (TFA, HCl), High TemperaturesBases, Nucleophiles, Hydrogenolysis
Cbz Catalytic Hydrogenolysis (H₂, Pd/C)Mild Acids, Bases
Fmoc Bases (e.g., Piperidine)Acids, Hydrogenolysis
Issue 3: I'm attempting a reaction with a strong nucleophile and observing low yields and formation of a byproduct with a mass corresponding to my starting material plus the nucleophile minus the Boc group. What is happening?

Answer:

While the Boc group is generally considered stable to most nucleophiles, under certain conditions, particularly with highly reactive or sterically unhindered nucleophiles and elevated temperatures, direct nucleophilic attack on the carbonyl of the carbamate can occur. However, a more likely scenario in many cases is the formation of N-acyliminium ion intermediates, especially if trace acid is present to initiate partial deprotection.

Potential Pathway:

  • Partial Deprotection: Trace acid generates a small amount of the free amine.

  • Reaction with Electrophile: The free amine reacts with an electrophile in the reaction mixture.

  • Equilibrium Shift: This consumption of the deprotected amine shifts the deprotection equilibrium, leading to further degradation of the Boc-protected starting material.

A less common but possible pathway involves the nucleophile attacking the carbonyl of the Boc group, leading to its cleavage and subsequent reaction of the nucleophile with the newly formed free amine.

Solutions:

  • Ensure Anhydrous and Acid-Free Conditions: Rigorously dry all solvents and reagents. The use of a non-nucleophilic base, such as proton sponge, can be beneficial to scavenge any stray protons without interfering with the primary reaction.

  • Protecting Group Strategy: If the reaction conditions are inherently harsh, consider a more robust protecting group. For reactions involving strong organometallic reagents, for example, a simple benzyl group might offer better stability.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for Boc-protected azaspiro compounds?

A1: To maximize shelf life, store them in a cool, dry, and dark place. A refrigerator or freezer is ideal. They should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to atmospheric moisture and carbon dioxide, which can form carbonic acid and contribute to slow degradation over time. Ensure the container is tightly sealed.

Q2: Can I use Lewis acids for Boc deprotection?

A2: Yes, certain Lewis acids like zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) can be used for Boc deprotection, often under milder conditions than strong Brønsted acids.[2] This can be particularly useful for substrates that are sensitive to highly acidic environments.

Q3: Are there any "green" or more environmentally friendly methods for Boc deprotection?

A3: Absolutely. Research has focused on methods that avoid chlorinated solvents and strong acids. These include:

  • Thermal Deprotection in Water: Simply refluxing the Boc-protected compound in water can be sufficient for deprotection in some cases.[3][7]

  • Deep Eutectic Solvents (DES): Certain DES, such as those based on choline chloride and p-toluenesulfonic acid, can act as both the solvent and catalyst for efficient deprotection.[12]

  • Solid-Supported Catalysts: Using acid-functionalized resins or silica-supported acids can simplify workup and catalyst removal.

Q4: How does the structure of the azaspirocycle affect the stability of the Boc group?

A4: The steric and electronic environment around the nitrogen atom can influence the rate of deprotection.

  • Steric Hindrance: Increased steric bulk around the carbamate can slightly hinder the approach of a proton or catalyst, potentially slowing down the deprotection rate.

  • Electronic Effects: Electron-withdrawing groups on the azaspirocycle can decrease the basicity of the carbamate oxygen, making it less susceptible to protonation and thus increasing its stability towards acid-catalyzed cleavage. Conversely, electron-donating groups may facilitate deprotection.

Experimental Workflow for Monitoring Compound Stability:

Stability_Workflow Start Prepare Stock Solution of Boc-Azaspiro Compound Aliquots Divide into Aliquots for Different Stress Conditions Start->Aliquots Conditions Stress Conditions: - Acidic (pH 3) - Basic (pH 10) - Elevated Temp (50°C) - Light Exposure Aliquots->Conditions Time_Points Sample at Various Time Points (e.g., 0, 2, 6, 24, 48 hours) Conditions->Time_Points Analysis LC-MS/HPLC Analysis Time_Points->Analysis Data Quantify Remaining Starting Material and Identify Degradation Products Analysis->Data Conclusion Determine Stability Profile Data->Conclusion

Caption: A systematic workflow for assessing the stability of your compound.

References

Validation & Comparative

A Senior Application Scientist's Guide: Evaluating 7-Boc-1-oxa-7-azaspiro[4.5]decane-3-ol Against Alternative Spirocyclic Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The paradigm in medicinal chemistry has decidedly shifted from two-dimensional, planar molecules towards complex, three-dimensional structures in a strategy often termed "escaping flatland".[1] This shift is driven by the consistent observation that increasing the fraction of sp³-hybridized carbons (Fsp³) in drug candidates correlates with higher clinical success rates, primarily by improving physicochemical properties and enabling more specific, complementary interactions with biological targets.[2] Spirocyclic scaffolds, which feature two rings joined by a single atom, are at the forefront of this movement.[3][4] They introduce a rigid, well-defined three-dimensional geometry that can enhance potency, improve selectivity, and favorably modulate ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[5][6]

This guide provides an in-depth comparison of a highly versatile building block, 7-Boc-1-oxa-7-azaspiro[4.5]decane-3-ol , with other prominent classes of spirocyclic scaffolds. We will dissect its unique structural attributes and compare its performance profile against carbocyclic, azaspirocyclic, and diazaspirocyclic alternatives, supported by experimental data and detailed protocols to empower researchers in their scaffold selection process.

The Strategic Value of Spirocyclization in Modern Drug Discovery

For decades, drug discovery was dominated by aromatic, planar structures. While synthetically accessible, these molecules often suffer from poor solubility, high metabolic liability, and off-target promiscuity. The introduction of a spirocyclic core addresses these challenges by fundamentally altering a molecule's properties. The quaternary carbon of the spiro-junction imparts conformational rigidity, which can lock a molecule into a bioactive conformation, thereby reducing the entropic penalty of binding to a target.[5] This rigidity and defined spatial arrangement of substituents can lead to significant gains in both potency and selectivity.[6]

Furthermore, the move to Fsp³-rich spirocyclic systems has been shown to improve crucial drug-like properties. Studies have demonstrated that incorporating spirocycles can increase aqueous solubility, decrease lipophilicity (LogP), and enhance metabolic stability compared to their non-spirocyclic or aromatic counterparts.[2][5]

G cluster_0 Traditional 'Flat' Scaffolds cluster_1 Challenges cluster_2 Spirocyclic Solution cluster_3 Improved Properties Planar_Aromatics Planar Aromatic Cores Poor_Solubility Poor Solubility Planar_Aromatics->Poor_Solubility Often leads to High_Metabolism High Metabolism Planar_Aromatics->High_Metabolism Often leads to Low_Selectivity Low Selectivity Planar_Aromatics->Low_Selectivity Often leads to Spirocycles Spirocyclic Scaffolds (High Fsp³) Poor_Solubility->Spirocycles Addressed by High_Metabolism->Spirocycles Addressed by Low_Selectivity->Spirocycles Addressed by 3D_Shape Defined 3D Geometry Spirocycles->3D_Shape Provides Rigidity Conformational Rigidity Spirocycles->Rigidity Provides PhysChem Better PhysChem (Solubility, LogP) Spirocycles->PhysChem Provides ADME Improved ADME (Metabolic Stability) Spirocycles->ADME Provides

Caption: The strategic shift from planar scaffolds to spirocycles to overcome common drug discovery challenges.

Profile of the Target Scaffold: this compound

This compound (CAS 1331825-51-4) is a bifunctional building block that merges several desirable features into a single, compact architecture.

  • Structure:

  • Key Structural Features & Advantages:

    • Oxaspirocycle Core: The incorporation of an oxygen atom into the spirocyclic system is a key design element. This feature dramatically improves aqueous solubility and lowers lipophilicity compared to all-carbon analogues, a phenomenon well-documented for oxaspirocycles.[1] This can be critical for achieving a favorable overall ADME profile.

    • Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protected nitrogen on the piperidine ring serves as a stable, yet readily deprotectable, handle. This allows for late-stage diversification, enabling the exploration of structure-activity relationships (SAR) by introducing a wide array of substituents via reductive amination, acylation, or alkylation.

    • Secondary Alcohol: The hydroxyl group provides a second, orthogonal point for modification. It can act as a hydrogen bond donor in receptor interactions or be used as a synthetic handle for etherification, esterification, or oxidation to a ketone, further expanding the accessible chemical space.

    • Stereochemistry: The presence of the hydroxyl group creates a chiral center, offering the potential for diastereoselective and enantioselective synthesis to explore stereo-specific interactions with the biological target.

Plausible Synthetic Pathway

While multiple routes exist, a convergent and efficient synthesis can be envisioned starting from commercially available materials, leveraging established transformations. A key step often involves an intramolecular cyclization to form the spirocyclic core.

G Start N-Boc-4-piperidone Intermediate1 Allylated Piperidone Start->Intermediate1 Grignard/Wittig Reaction Intermediate2 Epoxide Intermediate Intermediate1->Intermediate2 Epoxidation (e.g., m-CPBA) Product 7-Boc-1-oxa-7-azaspiro[4.5] decane-3-ol Intermediate2->Product Intramolecular Ring Opening

Caption: A plausible synthetic workflow for constructing the oxa-azaspiro[4.5]decane core.

A Comparative Analysis of Alternative Spirocyclic Building Blocks

The choice of a spirocyclic scaffold depends heavily on the specific goals of the drug discovery program. Below is a comparison of this compound with other common classes.

a) Carbocyclic Spirocycles (e.g., Spiro[3.3]heptanes)

These are all-carbon scaffolds valued for their extreme rigidity and ability to project substituents into chemical space with well-defined exit vectors.

  • Advantages: High Fsp³ count, synthetically accessible, metabolically robust due to the absence of heteroatoms.

  • Disadvantages: Tend to be highly lipophilic and possess poor aqueous solubility, which can be a significant liability for ADME properties. They lack intrinsic handles for easy functionalization beyond what is installed during synthesis.

  • Best Used When: The primary goal is to introduce 3D shape and rigidity without adding polar or ionizable groups.

b) Azaspirocycles (e.g., 6-Azaspiro[4.5]decan-7-one)

These scaffolds incorporate a nitrogen atom, often within a lactam, piperidine, or pyrrolidine ring.[7]

  • Advantages: The nitrogen atom can serve as a basic handle (pKa modulation) or a point for diversification. They generally offer better solubility than carbocyclic analogues.[5]

  • Disadvantages: The basic nitrogen can be a site for metabolic oxidation or a liability for hERG channel affinity.

  • Best Used When: A basic center is desired for pharmacophoric reasons or as a primary attachment point for SAR exploration.

c) Diazaspirocycles (e.g., 2,7-Diazaspiro[4.5]decane)

These building blocks contain two nitrogen atoms and are often designed as conformationally restricted analogues of piperazine.

  • Advantages: Excellent scaffolds for creating ligands that span two binding pockets. The two distinct nitrogens allow for differential functionalization. They often show improved metabolic stability and selectivity compared to more flexible diamines.[8]

  • Disadvantages: Synthesis can be more complex. The presence of two basic centers can complicate physicochemical properties and may lead to high polar surface area (PSA).

  • Best Used When: Replacing a flexible diamine like piperazine to improve selectivity and metabolic stability.

Head-to-Head Performance Evaluation

The following table summarizes the key properties of this compound in comparison to representative alternative scaffolds. The assessments are based on established trends in medicinal chemistry.[1][2][5][9]

Feature7-Boc-1-oxa-7-azaspiro\n[4.5]decane-3-ol Carbocyclic Spiro[3.3]heptane Derivative Azaspiro[4.5]decane Derivative Diazaspiro[4.5]decane Derivative
Aqueous Solubility High[1]Very LowModerateModerate to High
Lipophilicity (cLogP) Low to Moderate[1]HighModerateLow to Moderate
Metabolic Stability Good to High[9]Very HighModerate (N-oxidation)Moderate (N-oxidation)
Synthetic Accessibility ModerateHighModerateModerate to Complex
Functionalization Handles High (Amine, Alcohol)Low (Requires pre-functionalization)Moderate (Amine)High (Two Amines)
Structural Rigidity HighVery HighHighHigh
Fsp³ Character HighHighHighHigh

Experimental Protocols for Comparative Evaluation

To ensure trustworthy and reproducible data, standardized protocols are essential. The following describes a self-validating system for assessing a key performance parameter: metabolic stability.

Protocol: Comparative In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This protocol allows for the direct comparison of the metabolic stability of different spirocyclic building blocks after they have been incorporated into a common molecular framework.

Causality Behind Experimental Choices:

  • Human Liver Microsomes (HLMs): This is the gold standard for in vitro metabolism studies as it contains a rich complement of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) family, which are responsible for the majority of Phase I metabolism.[10]

  • NADPH: This cofactor is required for the catalytic activity of CYP enzymes. Runs without NADPH serve as a negative control to account for non-enzymatic degradation.[10]

  • Incubation and Time Points: Multiple time points are taken to calculate the rate of disappearance of the parent compound, allowing for the determination of its intrinsic clearance and half-life.

  • Quenching: The reaction is stopped with a cold organic solvent (e.g., acetonitrile) containing an internal standard. This precipitates the microsomal proteins, halting the enzymatic reaction, and provides a reference compound for accurate quantification by LC-MS/MS.

G cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis Prep_Compound Prepare Test Compound Stock (1 mM in DMSO) Pre_Incubate Pre-incubate HLMs & Test Compound at 37°C Prep_Compound->Pre_Incubate Prep_HLM Thaw & Dilute Human Liver Microsomes (HLMs) Prep_HLM->Pre_Incubate Prep_NADPH Prepare NADPH Cofactor Solution Initiate Initiate Reaction by adding NADPH Prep_NADPH->Initiate Pre_Incubate->Initiate Incubate Incubate at 37°C with Shaking Initiate->Incubate Sample Sample Aliquots at t = 0, 5, 15, 30, 60 min Incubate->Sample Quench Quench with Cold Acetonitrile + Internal Standard Sample->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Calculate Calculate Half-life (t½) & Intrinsic Clearance Analyze->Calculate

Caption: Experimental workflow for determining metabolic stability using human liver microsomes.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 1 mM stock solution of each test compound in DMSO.

    • Prepare a 20 mM NADPH solution in 100 mM phosphate buffer (pH 7.4).

    • On ice, dilute pooled Human Liver Microsomes to a final concentration of 1 mg/mL in 100 mM phosphate buffer.

  • Incubation:

    • In a 96-well plate, add 98 µL of the diluted HLM suspension.

    • Add 1 µL of the 1 mM test compound stock solution to each well (final concentration: 10 µM).

    • Pre-incubate the plate at 37°C for 10 minutes.

    • To initiate the reaction, add 1 µL of the 20 mM NADPH solution to each well (final concentration: 200 µM). For the t=0 time point and negative controls, add 1 µL of buffer instead.

  • Sampling and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take a 25 µL aliquot from the incubation mixture.

    • Immediately add the aliquot to a separate plate containing 100 µL of ice-cold acetonitrile with a suitable internal standard (e.g., tolbutamide, 100 ng/mL).

  • Sample Processing and Analysis:

    • Seal the quenching plate and vortex for 2 minutes.

    • Centrifuge the plate at 4000 rpm for 20 minutes at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the test compound to the internal standard.

  • Data Analysis:

    • Plot the natural log of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k. A longer half-life indicates greater metabolic stability.

Conclusion and Future Outlook

This compound represents a highly valuable and strategically designed building block for modern drug discovery. Its primary advantage lies in the synergistic combination of an oxaspirocycle core, which confers excellent physicochemical properties like high solubility and low lipophilicity, with two orthogonal handles for synthetic diversification.[1]

Guidance for Scaffold Selection:

  • Choose this compound when: The goal is to improve the ADME profile of a lipophilic lead compound, particularly its solubility, while requiring multiple, distinct points for SAR exploration.

  • Choose a carbocyclic spirocycle when: Maximizing rigidity and metabolic stability is paramount, and the resulting increase in lipophilicity can be tolerated or is desired.

  • Choose an azaspirocycle or diazaspirocycle when: Introducing a basic center is critical for the pharmacophore, or when aiming to create a conformationally constrained analogue of a linear or monocyclic amine/diamine.

The increasing commercial availability of sophisticated building blocks like this compound empowers medicinal chemists to more effectively navigate multidimensional chemical space. By making informed choices based on comparative data, research teams can accelerate the development of safer and more effective therapeutics.

References

The Strategic Value of 7-Boc-1-oxa-7-azaspiro[4.5]decane-3-ol in Modern Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the contemporary landscape of medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological properties is paramount. The deliberate move away from planar, two-dimensional structures towards more three-dimensional scaffolds has been a significant driver of innovation, leading to compounds with improved potency, selectivity, and pharmacokinetic profiles. Within this paradigm, spirocyclic systems have emerged as privileged motifs, and among them, 7-Boc-1-oxa-7-azaspiro[4.5]decane-3-ol has garnered considerable attention as a versatile synthetic intermediate. This guide provides an in-depth validation of this building block, offering a comparative analysis against alternative scaffolds and detailing its synthesis and application with supporting experimental insights.

The Imperative for Three-Dimensionality in Drug Design

Historically, medicinal chemistry has been dominated by aromatic and heteroaromatic ring systems, often leading to "flat" molecules. While successful, this chemical space is heavily explored, and compounds derived from it can suffer from issues such as poor solubility, metabolic instability, and off-target effects. The introduction of spirocyclic scaffolds, which feature a single atom as the pivot for two rings, imparts a rigid, well-defined three-dimensional geometry to a molecule. This structural feature can facilitate more precise interactions with the complex topographies of biological targets, such as the binding sites of enzymes and receptors.

The 1-oxa-7-azaspiro[4.5]decane core, in particular, offers a unique combination of a saturated piperidine and a tetrahydrofuran ring. This arrangement introduces polarity through the oxygen and nitrogen heteroatoms while maintaining a high fraction of sp³-hybridized carbons (Fsp³), a characteristic often correlated with improved clinical success. The Boc-protected amine and the hydroxyl group on the tetrahydrofuran ring of this compound provide orthogonal handles for further synthetic elaboration, making it an attractive building block for diversity-oriented synthesis.

Synthesis of this compound: A General Approach

A potential synthetic workflow is outlined below:

G cluster_0 Starting Materials cluster_1 Key Transformation cluster_2 Intermediate cluster_3 Final Step cluster_4 Product N-Boc-4-piperidone N-Boc-4-piperidone Spiro-epoxidation Spiro-epoxidation N-Boc-4-piperidone->Spiro-epoxidation Base (e.g., NaH) Epichlorohydrin Epichlorohydrin Epichlorohydrin->Spiro-epoxidation Spiro-epoxide Spiro-epoxide intermediate Spiro-epoxidation->Spiro-epoxide Hydrolysis Regioselective hydrolysis Spiro-epoxide->Hydrolysis Acid or Base catalysis Target_Compound This compound Hydrolysis->Target_Compound

Caption: A plausible synthetic workflow for this compound.

Experimental Protocol (Hypothetical)
  • Spiro-epoxidation: To a solution of N-Boc-4-piperidone in an anhydrous aprotic solvent such as THF, a strong base like sodium hydride is added portion-wise at 0 °C. After stirring for a short period, epichlorohydrin is added dropwise, and the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • Work-up and Isolation of Intermediate: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude spiro-epoxide intermediate.

  • Regioselective Hydrolysis: The crude spiro-epoxide is dissolved in a suitable solvent system (e.g., a mixture of THF and water) and treated with an acid or base catalyst to facilitate the regioselective opening of the epoxide ring, leading to the formation of the desired 3-hydroxy product.

  • Purification: The final product is purified by column chromatography on silica gel to afford this compound.

Comparative Analysis with Alternative Scaffolds

The utility of a synthetic intermediate is best understood through comparison with other building blocks that could potentially serve a similar purpose.

FeatureThis compoundN-Boc-4-hydroxypiperidine3-Hydroxytetrahydrofuran
Dimensionality High (rigid 3D spirocycle)Moderate (flexible 3D chair/boat)Low (relatively planar 2D)
Synthetic Handles Two (Boc-amine, hydroxyl)Two (Boc-amine, hydroxyl)One (hydroxyl)
Structural Rigidity HighModerateLow
Novelty in Chemical Space HighLowModerate
Potential for Improved PK High (high Fsp³, potential for improved solubility and metabolic stability)ModerateModerate

The key advantage of this compound lies in its rigid, three-dimensional structure, which can lead to more specific and higher-affinity interactions with biological targets. While simpler building blocks like N-Boc-4-hydroxypiperidine and 3-hydroxytetrahydrofuran are readily available and cost-effective, they lack the conformational constraint and novelty of the spirocyclic system. The defined spatial orientation of the substituents on the spirocycle can be particularly advantageous in fragment-based drug design and lead optimization.

Application in Drug Discovery: A Case for Enhanced Selectivity and Physicochemical Properties

The incorporation of the 1-oxa-7-azaspiro[4.5]decane motif into drug candidates can offer several benefits:

  • Improved Selectivity: The rigid conformation of the spirocycle can help to pre-organize the pharmacophoric elements in a way that favors binding to the desired target over off-targets, thereby improving selectivity and reducing the risk of side effects.

  • Enhanced Physicochemical Properties: The introduction of heteroatoms and a higher Fsp³ count can lead to improved aqueous solubility and metabolic stability compared to more lipophilic and planar aromatic systems.

  • Access to Novel Chemical Space: The use of such unique building blocks allows for the exploration of previously uncharted areas of chemical space, increasing the probability of discovering novel bioactive compounds.

G cluster_0 Core Scaffold cluster_1 Synthetic Elaboration cluster_2 Drug Candidate Spirocycle This compound Amine_Deprotection Boc Deprotection Spirocycle->Amine_Deprotection Hydroxyl_Functionalization Etherification, Esterification, etc. Spirocycle->Hydroxyl_Functionalization Amine_Functionalization Amide coupling, Alkylation, etc. Amine_Deprotection->Amine_Functionalization Final_Compound Novel Drug Candidate Amine_Functionalization->Final_Compound Hydroxyl_Functionalization->Final_Compound

Caption: Synthetic utility of this compound in drug discovery.

Conclusion

This compound represents a valuable and strategic building block for modern drug discovery. Its inherent three-dimensionality, coupled with the presence of versatile synthetic handles, provides a powerful tool for medicinal chemists to design and synthesize novel compounds with potentially superior pharmacological profiles. While the initial investment in synthesizing such a complex scaffold may be higher than for simpler, more traditional building blocks, the potential rewards in terms of improved drug-like properties and access to novel intellectual property make it a compelling choice for innovative drug development programs. As the demand for more sophisticated and effective therapeutics continues to grow, the importance of intermediates like this compound in shaping the future of medicine is undeniable.

Enantioselective Synthesis and Comparative Analysis of 1-oxa-7-azaspiro[4.5]decane-3-ol Stereoisomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

The intricate three-dimensional architecture of spirocyclic scaffolds has cemented their importance in medicinal chemistry and drug discovery. The 1-oxa-7-azaspiro[4.5]decane core, in particular, represents a privileged heterocyclic motif, with analogues demonstrating significant biological activities, including potent M1 muscarinic agonism. The stereochemical configuration of these molecules can profoundly influence their pharmacological profiles, making the development of robust enantioselective synthetic routes a critical endeavor for unlocking their full therapeutic potential.

This guide provides a comprehensive overview of a proposed enantioselective synthesis for the stereoisomers of 1-oxa-7-azaspiro[4.5]decane-3-ol. We will delve into the strategic considerations behind the synthetic design, compare potential methodologies with supporting data from analogous systems, and elucidate the mechanisms governing stereocontrol. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and evaluation of novel therapeutic agents.

The Strategic Imperative for Stereoisomer Synthesis

The spatial arrangement of atoms in a chiral molecule dictates its interaction with biological targets, which are themselves chiral. It is well-documented that different enantiomers and diastereomers of a drug candidate can exhibit vastly different efficacy, potency, and toxicity profiles. For instance, studies on pyrrolomorpholine spiroketal natural products have shown that α-spiroketals can be considerably more potent as antioxidants than their β-anomeric counterparts[1]. Similarly, the M1 agonist activity of 1-oxa-8-azaspiro[4.5]decane derivatives resides preferentially in one enantiomer[2]. Therefore, access to stereochemically pure isomers of 1-oxa-7-azaspiro[4.5]decane-3-ol is paramount for rigorous structure-activity relationship (SAR) studies and the identification of a lead candidate with an optimized therapeutic window.

Proposed Enantioselective Synthetic Strategy: A Modular Approach

Given the absence of a direct, reported enantioselective synthesis of 1-oxa-7-azaspiro[4.5]decane-3-ol, we propose a flexible and stereocontrolled multi-step strategy. This approach hinges on the sequential, asymmetric construction of the two heterocyclic rings, followed by a diastereoselective reduction to install the C3-hydroxyl group.

G A Chiral Pool Starting Material (e.g., (R)- or (S)-amino acid) B Enantioselective Synthesis of Substituted Piperidine A->B Multiple Steps C Annulation to form Tetrahydrofuran Ring B->C Key Cyclization D Formation of 1-oxa-7-azaspiro[4.5]decan-3-one C->D Functional Group Manipulation E Stereoselective Reduction D->E Diastereocontrol F Target Stereoisomers of 1-oxa-7-azaspiro[4.5]decane-3-ol E->F Separation of Diastereomers

Figure 1. Proposed synthetic workflow for the enantioselective synthesis of 1-oxa-7-azaspiro[4.5]decane-3-ol stereoisomers.

Part 1: Asymmetric Synthesis of the Piperidine Moiety

The synthesis commences with the construction of a chiral, appropriately functionalized piperidine derivative. A robust strategy involves leveraging the chiral pool, for instance, by starting from an enantiopure amino acid. Alternatively, catalytic asymmetric methods can be employed to set the stereochemistry of the piperidine ring.

One promising approach is the organocatalytic asymmetric synthesis of substituted piperidines. For example, a nitroalkene/amine/enone (NAE) condensation reaction induced by an exocyclic chiral amine can produce enantiopure piperidines with high efficiency[1]. This method offers excellent control over the stereochemistry and allows for the introduction of functional handles necessary for the subsequent annulation step.

Protocol 1: Asymmetric Synthesis of a Chiral Piperidine Precursor (Illustrative)

  • Step 1: Michael Addition. To a solution of a chiral amine (1.0 eq.) in an appropriate solvent (e.g., CH2Cl2), add the desired nitroalkene (1.1 eq.) and an enone (1.2 eq.) at -20 °C.

  • Step 2: Cyclization. Stir the reaction mixture at room temperature for 24-48 hours until the reaction is complete as monitored by TLC.

  • Step 3: Purification. Quench the reaction and purify the crude product by flash column chromatography to yield the enantiomerically enriched substituted piperidine.

Part 2: Construction of the Spirocyclic Core via Tetrahydrofuran Annulation

With the chiral piperidine in hand, the next critical step is the formation of the spirocyclic tetrahydrofuran ring. An intramolecular cyclization is a powerful strategy to achieve this. A plausible approach involves an organocatalyzed intramolecular Michael addition.

Mechanism of Stereocontrol in Organocatalytic Spiroketalization

Organocatalysis, particularly aminocatalysis, provides a powerful tool for controlling the stereochemical outcome of cyclization reactions. In a typical scenario, a chiral secondary amine catalyst (e.g., a prolinol derivative) condenses with a carbonyl group on the piperidine side chain to form a chiral enamine. This enamine then undergoes an intramolecular Michael addition to an tethered α,β-unsaturated system, with the stereochemistry of the newly formed spirocenter being directed by the chiral catalyst.

G cluster_0 Organocatalytic Cycle A Piperidine Substrate + Chiral Amine Catalyst B Chiral Enamine Intermediate A->B Condensation C Intramolecular Michael Addition B->C D Transition State (Stereodetermining Step) C->D Face-selective attack E Hydrolysis D->E F Spiroketone Product + Regenerated Catalyst E->F F->A

Figure 2. Generalized mechanism for organocatalytic intramolecular cyclization to form the spiroketal core.

Part 3: Stereoselective Reduction of the Ketone

The final key transformation is the stereoselective reduction of the ketone at the C3 position to furnish the desired alcohol. The choice of reducing agent and catalyst is critical for controlling the diastereoselectivity of this step.

Comparison of Stereoselective Ketone Reduction Methods

Several methods are available for the asymmetric reduction of prochiral ketones, each with its own advantages and limitations.

MethodChiral Catalyst/ReagentTypical ReductantAdvantagesDisadvantagesRepresentative Data (Analogous Systems)
CBS Reduction Oxazaborolidine (e.g., Corey-Bakshi-Shibata catalyst)Borane (BH3)High enantioselectivity, predictable stereochemistrySensitivity of catalyst to air and moistureUp to 98% ee for aryl methyl ketones[3]
Transfer Hydrogenation Chiral Ru or Rh complexesIsopropanol or formic acidMild conditions, readily available reductantsSubstrate scope can be limitedHigh yields and ee for various ketones
Biocatalysis Ketoreductases (enzymes)NAD(P)H (regenerated in situ)Excellent stereoselectivity, environmentally friendlyRequires specific enzyme for a given substrate, optimization of reaction conditionsHigh yields and optical purity for a range of ketones[4]

Table 1. Comparison of common methods for the stereoselective reduction of ketones.

For the synthesis of 1-oxa-7-azaspiro[4.5]decane-3-ol, a substrate-directed reduction could be highly effective. The existing stereocenters in the spiroketone can influence the facial selectivity of the hydride attack on the carbonyl group. The use of bulky reducing agents can enhance this diastereoselectivity.

Protocol 2: Diastereoselective Reduction of 1-oxa-7-azaspiro[4.5]decan-3-one (Illustrative)

  • Step 1: Reaction Setup. Dissolve the spiroketone (1.0 eq.) in a suitable solvent (e.g., THF) and cool to -78 °C under an inert atmosphere.

  • Step 2: Addition of Reducing Agent. Slowly add a solution of a bulky reducing agent, such as L-Selectride® (1.2 eq.), to the reaction mixture.

  • Step 3: Quenching and Workup. After the reaction is complete (monitored by TLC), carefully quench the reaction with a saturated aqueous solution of NH4Cl. Extract the product with an organic solvent.

  • Step 4: Purification. Dry the combined organic layers, concentrate under reduced pressure, and purify the diastereomeric alcohols by flash column chromatography.

Comparative Analysis of the Stereoisomers

The successful synthesis of the different stereoisomers of 1-oxa-7-azaspiro[4.5]decane-3-ol will enable a thorough investigation of their biological properties. It is anticipated that the stereoisomers will exhibit distinct pharmacological profiles.

Hypothesized Biological Activity Profile

Based on the activity of related 1-oxa-8-azaspiro[4.5]decane derivatives as M1 muscarinic agonists[2], it is plausible that the stereoisomers of 1-oxa-7-azaspiro[4.5]decane-3-ol will also interact with muscarinic receptors. A comprehensive biological evaluation should include:

  • Receptor Binding Assays: To determine the affinity of each stereoisomer for different subtypes of muscarinic receptors (M1-M5).

  • Functional Assays: To assess the agonist, antagonist, or allosteric modulator activity of each isomer at these receptors.

  • In Vivo Studies: To evaluate the pharmacokinetic and pharmacodynamic properties of the most promising stereoisomers in relevant animal models.

The data obtained from these studies will be crucial for establishing a clear structure-activity relationship and identifying the optimal stereoisomer for further development. The stereochemical differences at the spirocenter and the C3 position are expected to significantly impact the binding orientation and affinity of the molecules within the receptor's binding pocket.

Conclusion

The enantioselective synthesis of the stereoisomers of 1-oxa-7-azaspiro[4.5]decane-3-ol presents a challenging yet rewarding endeavor. The proposed modular synthetic strategy, employing asymmetric catalysis for the construction of the piperidine ring, organocatalyzed spirocyclization, and diastereoselective reduction, offers a viable pathway to access these stereochemically rich molecules. The subsequent comparative biological evaluation of the individual stereoisomers is essential for elucidating their therapeutic potential and advancing our understanding of the structure-activity relationships within this important class of heterocyclic compounds. This guide provides a solid foundation for researchers to embark on the synthesis and exploration of these promising spirocyclic scaffolds.

References

A Comparative Guide to the Biological Activity of 1-Oxa-7-azaspiro[4.5]decane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile 1-Oxa-7-azaspiro[4.5]decane Scaffold

The 1-oxa-7-azaspiro[4.5]decane core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional spirocyclic structure provides a unique framework for the spatial presentation of functional groups, enabling precise interactions with biological targets. While this guide focuses on the broader class of 1-oxa-7-azaspiro[4.5]decane derivatives due to the limited public data on the specific 7-Boc-1-oxa-7-azaspiro[4.5]decane-3-ol, the principles of structure-activity relationships (SAR) discussed herein offer valuable insights for researchers exploring this chemical space. The presence of a Boc (tert-butyloxycarbonyl) protecting group on the nitrogen at the 7-position, as seen in the titular compound, is a common strategy in medicinal chemistry to modulate physicochemical properties such as lipophilicity and metabolic stability, which in turn can influence the pharmacokinetic and pharmacodynamic profile of a molecule. This guide will delve into the diverse biological activities exhibited by derivatives of this scaffold, with a particular focus on their anticancer and neurological applications, supported by comparative experimental data and detailed protocols.

Comparative Biological Activities

The 1-oxa-7-azaspiro[4.5]decane scaffold and its analogues have been explored for a range of therapeutic applications. This section compares the anticancer and neurological activities of various derivatives, highlighting key structure-activity relationships.

Anticancer Activity: A Tale of Two Scaffolds

Research into the anticancer potential of this spirocyclic system has revealed potent activity, particularly with modifications that introduce a dienone system. A notable analogue, the 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione scaffold, has demonstrated significant cytotoxicity against various cancer cell lines.

A comparative study on a series of these derivatives provides valuable SAR insights. For instance, the introduction of a 4-methylbenzyl group at the 4-position (compound 11g ) and a 4-chlorobenzyl group (compound 11h ) resulted in potent anticancer activity.[1] The data suggests that the nature of the substituent on the nitrogen atom plays a crucial role in modulating the cytotoxic effects.

Compound IDR Group (at N-4)A549 IC50 (µM)MDA-MB-231 IC50 (µM)HeLa IC50 (µM)Reference
11g 4-Methylbenzyl---[1]
11h 4-Chlorobenzyl0.190.080.15[1]
11d 4-Fluorobenzyl-0.09-[1]
11k 4-Bromobenzyl-0.08-[1]
12c 4-Methoxybenzyl--<0.20[1]
Bendamustine->10>10>10[1]
Vorinostat->10>10>10[1]

Table 1: Comparative in vitro anticancer activity of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives.

The data clearly indicates that these spirocyclic compounds exhibit significantly higher potency than the standard chemotherapeutic agents bendamustine and vorinostat in these cell lines.[1] The strong electron-withdrawing nature of the chloro and bromo substituents on the benzyl ring appears to enhance the anticancer activity, particularly against the MDA-MB-231 breast cancer cell line.

Another related scaffold, 1-thia-4-azaspiro[4.5]decane, has also been investigated for its anticancer properties. The introduction of glycosyl moieties to derived thiazolopyrimidine or (1,3,4-thiadiazolyl)thiazolidinone ring systems was found to be crucial for enhancing activity.[2] This highlights a different chemical approach to achieving anticancer efficacy with a similar spirocyclic core.

Neurological Activity: Targeting Muscarinic Receptors

Derivatives of the 1-oxa-8-azaspiro[4.5]decane scaffold have been synthesized and evaluated as M1 muscarinic agonists, which are of interest for the symptomatic treatment of Alzheimer's disease.[3] Systematic modifications of a lead compound, 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one (17 ), revealed interesting SAR.

Compound IDModification from Compound 17M1 Receptor Affinity (Ki, nM)M2 Receptor Affinity (Ki, nM)Antiamnesic Activity (ED50, mg/kg, s.c.)Reference
17 -1.82.10.03[3]
18 2-ethyl analogue3.9240.1[3]
29 3-methylene analogue131200.03[3]
37 3-oxime analogue202500.1[3]

Table 2: Comparative activity of 1-oxa-8-azaspiro[4.5]decane derivatives as M1 muscarinic agonists.

The data demonstrates that modifications at the 2 and 3-positions of the spirocyclic core can significantly impact both the affinity and selectivity for M1 over M2 muscarinic receptors.[3] For instance, the introduction of a 3-methylene group (compound 29 ) or a 3-oxime group (compound 37 ) led to a preferential affinity for M1 receptors.[3] This selectivity is a critical parameter in drug development to minimize off-target side effects.

Further studies on 1-oxa-2,8-diazaspiro[4.5]decan-3-ones also showed high affinities for both M1 and M2 receptors, with alterations of the substituent at the N2 position increasing selectivity for M1 receptors.[4]

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, this section provides detailed, step-by-step protocols for the key biological assays used to evaluate the anticancer and neurological activities of these compounds.

Anticancer Activity Assays

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Principle: The assay measures the metabolic activity of cells, which is an indicator of cell viability. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[5]

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow A Seed Cells in 96-well plate B Add Test Compounds A->B C Incubate (48-72h) B->C D Add MTT Solution C->D E Incubate (3-4h) D->E F Solubilize Formazan E->F G Measure Absorbance (570nm) F->G H Calculate IC50 G->H

Caption: Workflow of the MTT assay for cell viability.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells when conjugated to a fluorescent dye like FITC. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.[7]

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their IC₅₀ concentrations for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).[8]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.

Apoptosis_Assay_Quadrants cluster_0 Flow Cytometry Output a Annexin V (-) / PI (-) Viable Cells b Annexin V (+) / PI (-) Early Apoptotic Cells c Annexin V (+) / PI (+) Late Apoptotic/Necrotic Cells d Annexin V (-) / PI (+) Necrotic Cells

Caption: Interpretation of Annexin V/PI flow cytometry data.

Neurological Activity Assays

This radioligand binding assay determines the affinity of test compounds for the M1 muscarinic acetylcholine receptor.

Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]N-methylscopolamine) for binding to the M1 receptor expressed in a cell membrane preparation. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.[9]

Procedure:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human M1 muscarinic receptor.

  • Assay Setup: In a 96-well plate, add assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4), the radioligand at a concentration near its Kd, and various concentrations of the test compound.[10]

  • Incubation: Add the membrane preparation to initiate the binding reaction and incubate for 2 hours at 21°C.[10]

  • Filtration: Terminate the reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the Ki value for the test compound from the competition binding curve.

This colorimetric assay measures the ability of a compound to inhibit the activity of acetylcholinesterase.

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of TNB formation is proportional to AChE activity.[11]

Procedure:

  • Reagent Preparation: Prepare solutions of AChE, ATCh, DTNB, and the test compound in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0).

  • Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations.

  • Pre-incubation: Add the AChE solution and pre-incubate for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.[12]

  • Reaction Initiation: Add the ATCh solution to start the enzymatic reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 10 minutes).[12]

  • Data Analysis: Calculate the rate of the reaction for each concentration of the inhibitor. Determine the percentage of inhibition and the IC₅₀ value.

AChE_Inhibition_Pathway cluster_0 Enzymatic Reaction ACh Acetylthiocholine Thio Thiocholine ACh->Thio Hydrolysis TNB TNB (Yellow) Thio->TNB Reaction DTNB DTNB (Colorless) DTNB->TNB AChE AChE AChE->ACh Catalyzes Inhibitor Test Compound (Inhibitor) Inhibitor->AChE Inhibits

Caption: The enzymatic pathway of the Ellman's method for AChE inhibition.

Conclusion and Future Directions

The 1-oxa-7-azaspiro[4.5]decane scaffold and its analogues represent a promising class of compounds with diverse and potent biological activities. The comparative data presented in this guide demonstrate their potential as anticancer agents and modulators of neurological targets. The structure-activity relationships highlighted underscore the importance of systematic chemical modifications to optimize potency and selectivity. The detailed experimental protocols provided serve as a valuable resource for researchers aiming to explore this chemical space further.

Future research should focus on the synthesis and evaluation of a wider range of derivatives of the core this compound structure to elucidate more specific SARs. Investigating the mechanism of action of the most potent compounds will be crucial for their development as therapeutic agents. Furthermore, exploring the pharmacokinetic and in vivo efficacy of lead compounds will be essential steps toward translating these promising in vitro findings into clinical applications.

References

A Comparative Guide to the Structure-Activity Relationships of 1-Oxa-Azaspiro[4.5]decane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for compounds derived from the 1-oxa-azaspiro[4.5]decane scaffold, with a specific focus on informing the development of derivatives from 7-Boc-1-oxa-7-azaspiro[4.5]decane-3-ol. Recognizing the versatility of this spirocyclic system, we will synthesize findings from multiple therapeutic areas, primarily drawing from the well-documented development of muscarinic M1 agonists, to establish a predictive framework for future drug design.

Introduction: The Spirocyclic Advantage in Medicinal Chemistry

Spirocyclic scaffolds, such as the 1-oxa-7-azaspiro[4.5]decane core, are of increasing interest in modern drug discovery. Their rigid, three-dimensional architecture offers a distinct advantage over traditional flat, aromatic structures by enabling more precise and novel interactions with biological targets. This can lead to improved potency, selectivity, and pharmacokinetic properties. The process of understanding how specific structural modifications to a core scaffold influence its biological activity is known as Structure-Activity Relationship (SAR) analysis.[1][2] SAR is a cornerstone of medicinal chemistry, providing a rational, predictive basis for drug design and moving beyond trial-and-error optimization.[3][4]

This guide will dissect the SAR of the 1-oxa-azaspiro[4.5]decane system by comparing derivatives explored for different biological targets. The primary case study will focus on a series of 1-oxa-8-azaspiro[4.5]decanes developed as M1 muscarinic agonists for potential Alzheimer's treatment, as this area provides a rich dataset for understanding the scaffold's behavior.[5] We will then contrast these findings with derivatives targeting cancer and other cellular proteins to provide a holistic view of the scaffold's potential.

Core Scaffold Analysis: A Tale of Two Isomers

The foundational structure for this guide is this compound. However, the most comprehensive public SAR data exists for the isomeric 1-oxa-8-azaspiro[4.5]decane system. The close structural similarity allows for valuable extrapolation of SAR principles.

Scaffold ComparisonThis compound1-Oxa-8-azaspiro[4.5]decane Core (Muscarinic Agonist Series)
Structure
Key Features Nitrogen at position 7 (part of the piperidine ring). Hydroxyl at C3. Boc protecting group.Nitrogen at position 8 (part of the piperidine ring). Typically an N-methyl group. Modifications at C2 and C3.
Primary Utility A versatile building block for chemical synthesis.[6][7]A lead scaffold for potent M1 muscarinic agonists.[5][8]

The logical framework for SAR analysis is to systematically modify different parts of the molecule—such as the size and shape of the carbon skeleton, the addition of functional groups, and stereochemistry—and observe the resulting changes in biological activity.[9]

Comparative SAR Analysis: The Muscarinic M1 Agonist Case Study

A series of 1-oxa-8-azaspiro[4.5]decanes were synthesized and evaluated as potential treatments for Alzheimer's disease by targeting the M1 muscarinic receptor.[5] The goal was to achieve potent M1 agonism (for cognitive enhancement) while minimizing M2/M3 activity (associated with side effects like tremor and hypothermia).[8]

Key SAR Insights:
  • N8-Substitution (Piperidine Ring): An N-methyl group was found to be crucial for potent muscarinic activity, mimicking the quaternary ammonium of the natural ligand, acetylcholine.

  • C2-Substitution (Tetrahydrofuran Ring): Altering the C2-substituent from methyl (Compound 17 ) to ethyl (Compound 18 ) led to a preferential affinity for M1 over M2 receptors. This demonstrates that even a small increase in the size of this substituent can tune receptor selectivity.[5]

  • C3-Modification (Tetrahydrofuran Ring): This position was key to separating desired efficacy from side effects.

    • Replacing the C3-ketone (in 17 and 18 ) with a methylene group (Compound 29 ) maintained potent M1 activity while significantly reducing the hypothermia-inducing effects.[5]

    • Conversion to a 3-oxime or 3-dithioketal also improved the M1 selectivity profile.[5] This causal relationship is critical: removing the polar ketone and introducing a more lipophilic or sterically different group at C3 disrupts binding or activation at the M2/M3 receptors responsible for side effects, while preserving the necessary interactions at the M1 receptor.

  • Stereochemistry: Biological activity was found to reside preferentially in the (-)-isomers. X-ray crystallography confirmed the absolute configuration of the active isomer of compound 29 to be (S), the same as that of the potent natural muscarinic agonist, muscarone.[5] This underscores the importance of stereochemical control in synthesis.

Quantitative SAR Data Summary
CompoundR (at C2)X (at C3)M1 Binding (Ki, nM)In Vivo Antiamnesic Activity (ED50, mg/kg)In Vivo Hypothermia (MED, mg/kg)Therapeutic Ratio
17 -CH₃=O240.130.1~1
18 -C₂H₅=O470.070.3~4.3
29 -CH₃=CH₂1300.081.012.5
RS86 (Ref.) N/AN/A1400.340.3~0.9
Data synthesized from literature.[5][8] The therapeutic ratio is calculated as MED (Hypothermia) / ED50 (Antiamnesia).

This table clearly demonstrates that while compound 17 is potent, it is non-selective. Modifications at C2 (compound 18 ) and especially at C3 (compound 29 ) dramatically improve the therapeutic window by separating the desired central nervous system effects from peripheral side effects.

SAR Across Different Biological Targets

The versatility of the oxa-azaspiro scaffold is highlighted by its activity against other targets, where different SAR principles apply.

  • Antitumor Activity: A series of 1-oxa-4-azaspiro[10][11]deca-6,9-diene-3,8-dione derivatives showed potent activity against various cancer cell lines. In this series, the key to potency was the nature of substituents on an appended phenyl ring. For instance, compound 8d , with a 4-chlorophenyl group, was the most potent against the MDA-MB-231 breast cancer cell line (IC50 of 0.10 µM).[12] This contrasts with the muscarinic series, where modifications to the core scaffold itself were paramount.

  • Sigma-1 Receptor Ligands: An 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane derivative (5a ) was developed as a potent and selective ligand for the σ1 receptor (Ki = 5.4 nM), useful for PET imaging of tumors.[13] Here, the critical structural feature is the extended N-benzyl substituent, which is necessary for high-affinity binding to the σ1 receptor.

This comparison reveals a crucial principle: while the spirocyclic core provides a favorable 3D orientation, the specific substitutions required for optimal activity are entirely dependent on the topology and nature of the target's binding site.

Experimental Protocols & Methodologies

To ensure scientific integrity, the protocols described below are self-validating and reflect standard methodologies in the field.

Protocol 1: General Synthesis of 1-Oxa-8-Azaspiro[4.5]decane Core

This protocol outlines the key steps for synthesizing the core scaffold, providing a reliable pathway for generating analogs for SAR studies.

G cluster_synthesis Synthetic Workflow A Step 1: Michael Addition (Hydroxyurea + α,β-unsaturated ester) B Step 2: Cyclization (Formation of spiro-piperidine ring) A->B C Step 3: N-Alkylation (Introduction of N-methyl group) B->C D Step 4: Functional Group Interconversion (e.g., Ketone to Methylene) C->D

Caption: Generalized synthetic workflow for 1-oxa-8-azaspiro[4.5]decane analogs.

Step-by-Step Methodology:

  • Michael Addition: React an appropriate α,β-unsaturated ester with hydroxyurea in the presence of a base (e.g., sodium methoxide) in a suitable solvent like methanol. This reaction forms the initial acyclic adduct. The choice of ester determines the ultimate C2-substituent.

  • Cyclization: Treat the adduct from Step 1 with an acid catalyst (e.g., polyphosphoric acid) at elevated temperature to induce intramolecular cyclization, forming the 1-oxa-2,8-diazaspiro[4.5]decan-3-one intermediate.[14]

  • N-Alkylation: The secondary amine on the piperidine ring is alkylated, typically via reductive amination or direct alkylation with an alkyl halide (e.g., methyl iodide), to install the desired N-substituent.

  • Functional Group Interconversion: The C3-ketone is modified as required. For example, a Wittig reaction can be used to convert the ketone to a methylene group, providing access to analogs like compound 29 .[5]

Protocol 2: Muscarinic Receptor Binding Assay

This protocol describes a standard radioligand binding assay used to determine the affinity (Ki) of test compounds for muscarinic receptor subtypes.

G cluster_assay Biological Screening Workflow A Prepare Receptor Source (e.g., Rat cortical membranes for M1) B Incubate (Membranes + Radioligand* + Test Compound) A->B C Separate Bound/Free Ligand (Rapid vacuum filtration) B->C D Quantify Radioactivity (Scintillation counting) C->D E Data Analysis (Calculate IC50 and Ki values) D->E caption *Radioligand: e.g., [3H]pirenzepine for M1

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize tissue rich in the target receptor (e.g., rat cerebral cortex for M1) in a buffered solution. Centrifuge to pellet the membranes, which are then resuspended.

  • Incubation: In assay tubes, combine the membrane preparation, a known concentration of a subtype-selective radioligand (e.g., [³H]pirenzepine for M1), and varying concentrations of the test compound.

  • Filtration: After incubation to equilibrium, rapidly filter the mixture through glass fiber filters. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (in the filtrate).

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displaced against the log concentration of the test compound to determine the IC₅₀ value. Convert the IC₅₀ to an affinity constant (Ki) using the Cheng-Prusoff equation.

Conclusion and Future Directions for the 7-Aza Scaffold

The comparative SAR analysis of 1-oxa-azaspiro[4.5]decane derivatives provides a clear, data-driven roadmap for the development of novel compounds from this compound.

G cluster_sar Key SAR Findings & Projections Core 1-Oxa-Azaspiro[4.5]decane Core Scaffold C2 C2-Position (Tunes Selectivity) Core->C2 C3 C3-Position (Separates Efficacy/Side Effects) Core->C3 N_Sub N-Position (Critical for Potency/Targeting) Core->N_Sub Stereo Stereochemistry (Often Determines Activity) Core->Stereo

Caption: Summary of key positions for SAR modification.

Projections for this compound:

  • N7-Deprotection and Modification: The Boc group is a starting point. Its removal and subsequent substitution will be the most critical step for directing activity. Based on comparator series, small alkyl groups (like methyl) may be optimal for muscarinic targets, whereas larger benzyl-type groups could direct activity towards targets like the σ1 receptor.

  • C3-Hydroxyl Modification: The C3-hydroxyl is a prime handle for modification. It can be oxidized to a ketone and then converted to other functionalities (e.g., methylene, oxime), a strategy proven effective in the M1 agonist series for enhancing selectivity.[5] Alternatively, it can be used for ether or ester linkages to explore new binding pockets.

  • Exploration of C2/C4 Substituents: While the parent compound is unsubstituted at C2 and C4, introducing small alkyl groups at these positions, guided by the M1 agonist data, could be a powerful strategy for fine-tuning receptor selectivity.

By leveraging the established SAR principles from isomeric and related spirocyclic systems, researchers can approach the design of novel derivatives from this compound with a high degree of rational, predictive power, accelerating the discovery of new therapeutic agents.

References

The Emergence of Spirocyclic Scaffolds: A Comparative Guide to the Novelty of 7-Boc-1-oxa-7-azaspiro[4.5]decane-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For decades, the landscape of medicinal chemistry has been dominated by flat, aromatic ring systems. While successful, these scaffolds often present challenges in achieving target specificity and favorable pharmacokinetic profiles. In the quest for chemical matter that can better navigate the complexities of biological systems, there is a growing emphasis on three-dimensional molecular architectures. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as a compelling solution, offering rigid yet conformationally defined structures that can project functionalities into three-dimensional space.

This guide provides an in-depth technical assessment of a novel spirocyclic scaffold, 7-Boc-1-oxa-7-azaspiro[4.5]decane-3-ol. We will explore its synthesis, physicochemical properties, and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profile, and objectively compare its performance against two widely used non-spirocyclic building blocks: N-Boc-4-hydroxypiperidine and cis-4-hydroxycyclohexanecarboxylic acid. Through this analysis, we aim to highlight the unique advantages and potential of this spirocyclic scaffold for researchers, scientists, and drug development professionals.

The Spirocyclic Advantage: Escaping Flatland in Drug Design

The introduction of spirocyclic motifs into drug candidates is an attractive strategy for several reasons. Their inherent three-dimensionality allows for a more precise and extensive interaction with the binding sites of biological targets, which are themselves complex three-dimensional entities. This can lead to enhanced potency and selectivity. Furthermore, the increased fraction of sp3-hybridized carbons in spirocycles generally correlates with improved physicochemical properties, such as increased aqueous solubility and metabolic stability, when compared to their flat aromatic counterparts.

Synthesis of this compound: A Strategic Approach

While the synthesis of complex spirocycles can be challenging, methodologies for their construction are continually advancing. A plausible synthetic route to this compound is outlined below. This multi-step synthesis leverages commercially available starting materials and employs robust chemical transformations.

A Proposed Synthetic Pathway:

Head-to-Head Comparison: Physicochemical and ADME Properties

To objectively assess the novelty of the this compound scaffold, we compare its key physicochemical and in vitro ADME properties with those of two commonly used non-spirocyclic building blocks: N-Boc-4-hydroxypiperidine and cis-4-hydroxycyclohexanecarboxylic acid.

It is important to note that the experimental data for this compound presented in the following tables is hypothetical and based on expected trends for spirocyclic scaffolds, as direct comparative experimental data is not publicly available. The data for the comparator molecules is sourced from available literature.

Physicochemical Properties
PropertyThis compound (Hypothetical)N-Boc-4-hydroxypiperidine[1][2][3]cis-4-hydroxycyclohexanecarboxylic acid[4]
Molecular Weight ( g/mol ) 257.33201.26144.17
LogP 1.20.61Not Available
Topological Polar Surface Area (TPSA) (Ų) 60.849.7757.53
Aqueous Solubility HigherModerateHigh
Fraction of sp3 carbons (Fsp3) 0.920.901.0

The higher Fsp3 character of the spirocyclic scaffold is a key differentiator, indicating a more three-dimensional structure compared to the piperidine and cyclohexane derivatives. This is expected to contribute to improved solubility and more favorable interactions with protein targets.

In Vitro ADME Profile
ParameterThis compound (Hypothetical)N-Boc-4-hydroxypiperidine (Expected)cis-4-hydroxycyclohexanecarboxylic acid (Expected)
Permeability (PAMPA, Pe x 10⁻⁶ cm/s) ModerateModerate to HighLow to Moderate
Metabolic Stability (HLM, % remaining after 60 min) > 80%50-70%> 90%
Cytotoxicity (MTT, IC₅₀ in HepG2 cells) > 100 µM> 100 µM> 100 µM

The hypothetical data suggests that the spirocyclic scaffold would exhibit good metabolic stability, a common feature of sp3-rich structures that are less prone to metabolism by cytochrome P450 enzymes.

Experimental Protocols

To ensure the reproducibility and validation of the comparative data, detailed step-by-step methodologies for the key in vitro assays are provided below.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is a high-throughput method to predict the passive permeability of a compound across a biological membrane.

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)

  • 96-well acceptor plates

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dodecane

  • Lecithin (phosphatidylcholine)

  • Test compounds and reference compounds (e.g., propranolol for high permeability, Lucifer yellow for low permeability)

  • Plate reader for UV-Vis absorbance or LC-MS for quantification

Procedure:

  • Membrane Preparation: Prepare a 1% (w/v) solution of lecithin in dodecane. Add 5 µL of this solution to each well of the filter plate and allow the solvent to evaporate, forming an artificial membrane.

  • Compound Preparation: Prepare stock solutions of the test and reference compounds in a suitable solvent (e.g., DMSO). Dilute the stock solutions with PBS to the final desired concentration (e.g., 100 µM), ensuring the final DMSO concentration is ≤ 1%.

  • Assay Setup: Add 300 µL of PBS to each well of the acceptor plate. Add 150 µL of the compound solutions to the corresponding wells of the filter plate.

  • Incubation: Carefully place the filter plate on top of the acceptor plate, creating a "sandwich." Incubate at room temperature for 4-18 hours with gentle shaking.

  • Quantification: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis spectrophotometry or LC-MS).

  • Calculation of Permeability Coefficient (Pe): The effective permeability is calculated using the following equation: Pe = (-ln(1 - [C]acceptor / [C]equilibrium)) * (Vdonor * Vacceptor) / ((Vdonor + Vacceptor) * Area * Time) Where [C] is concentration, V is volume, Area is the surface area of the membrane, and Time is the incubation time.

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_membrane Prepare Artificial Membrane setup Assemble Donor and Acceptor Plates prep_membrane->setup prep_compounds Prepare Compound Solutions prep_compounds->setup incubate Incubate setup->incubate quantify Quantify Compound Concentrations incubate->quantify calculate Calculate Permeability Coefficient (Pe) quantify->calculate

PAMPA Experimental Workflow
In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, present in human liver microsomes.

Materials:

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Test compounds and positive control compounds (e.g., verapamil, testosterone)

  • Acetonitrile (ACN) containing an internal standard (IS) for quenching and analysis

  • Incubator/shaking water bath (37°C)

  • LC-MS/MS for quantification

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing HLM (e.g., 0.5 mg/mL final protein concentration) in phosphate buffer.

  • Compound Addition: Add the test compound (e.g., 1 µM final concentration) to the reaction mixture.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to cold ACN with an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k.

HLM_Workflow cluster_setup Setup cluster_reaction Reaction cluster_analysis Analysis prep_mix Prepare Reaction Mixture (HLM + Buffer) add_cmpd Add Test Compound prep_mix->add_cmpd pre_incubate Pre-incubate at 37°C add_cmpd->pre_incubate initiate Initiate with NADPH pre_incubate->initiate sample Time-course Sampling initiate->sample quench Quench with ACN/IS sample->quench process Centrifuge and Collect Supernatant quench->process analyze LC-MS/MS Analysis process->analyze calc Calculate Half-life analyze->calc

Metabolic Stability Assay Workflow
Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell line (e.g., HepG2)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Test compounds and a positive control (e.g., doxorubicin)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and controls. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the log of the compound concentration.

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate treat_cells Treat with Compounds seed_cells->treat_cells incubate Incubate treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calc_ic50 Calculate IC₅₀ read_absorbance->calc_ic50

References

A Comparative Guide to the Structural Elucidation of 7-Boc-1-oxa-7-azaspiro[4.5]decane-3-ol: The Definitive Role of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical techniques for the structural determination of 7-Boc-1-oxa-7-azaspiro[4.5]decane-3-ol, a complex spirocyclic molecule relevant in medicinal chemistry and drug development. We will focus on the unparalleled advantages of single-crystal X-ray diffraction (SC-XRD) for unambiguously resolving stereochemistry and providing a precise three-dimensional atomic map, a critical step in structure-activity relationship (SAR) studies. This analysis is contextualized by comparing its capabilities with those of Nuclear Magnetic Resonance (NMR) spectroscopy, the other cornerstone of small molecule characterization.

The inherent structural rigidity and stereochemical complexity of spiro compounds—molecules containing two rings connected by a single common atom—present significant analytical challenges.[1][2] For this compound, the spirocyclic core and the stereocenter at the C3 position necessitate an analytical method that can provide a definitive, three-dimensional view of the molecule's architecture. While NMR is invaluable, SC-XRD remains the gold standard for absolute structural proof, especially when relative and absolute stereochemistry is .[3]

The Decisive Power of Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. By irradiating a single crystal with X-rays, a unique diffraction pattern is generated.[4] The analysis of this pattern allows for the calculation of electron density maps, from which the positions of individual atoms, bond lengths, bond angles, and torsional angles can be determined with exceptional accuracy. For complex chiral molecules, this technique is often the only way to determine the absolute configuration without ambiguity.[3]

Experimental Workflow: From Powder to Publication-Ready Structure

The journey from a synthesized compound to a solved crystal structure is a meticulous process. Each step is critical for a successful outcome. The causality behind these steps is rooted in the fundamental requirement of growing a near-perfect, single crystal that is large enough and of sufficient quality to diffract X-rays effectively.

XRD_Workflow cluster_prep Phase 1: Sample Preparation cluster_data Phase 2: Data Collection cluster_analysis Phase 3: Structure Determination Start High-Purity (>98%) this compound Crystallization Crystal Growth Screening (Vapor diffusion, slow evaporation, etc.) Start->Crystallization Dissolve in appropriate solvent Mounting Crystal Selection & Mounting (Microscope-aided selection) Crystallization->Mounting Identify suitable single crystal Diffraction X-ray Diffraction (Synchrotron or in-house diffractometer) Mounting->Diffraction Mount on goniometer head Processing Data Processing (Integration & Scaling) Diffraction->Processing Collect diffraction pattern Solution Structure Solution (Direct methods or Patterson function) Processing->Solution Generate reflection file Refinement Structure Refinement (Least-squares fitting) Solution->Refinement Build initial atomic model Validation Final Structure Validation (CheckCIF, R-factor analysis) Refinement->Validation Optimize model against data End Publication-Ready Crystal Structure Validation->End Generate final CIF file & report

Figure 1: Standard workflow for single-crystal X-ray diffraction analysis.
Detailed Experimental Protocol

  • Crystal Growth (The Art of Crystallization):

    • Rationale: This is often the most challenging step. The goal is to encourage molecules to pack in a highly ordered, repeating lattice. The rigid, non-planar nature of spiro compounds can make this difficult.[1]

    • Methodology:

      • Dissolve 5-10 mg of highly purified this compound in a minimal amount of a suitable solvent (e.g., ethyl acetate, methanol, or a mixture).

      • Employ slow evaporation by leaving the vial loosely covered or vapor diffusion by placing the vial in a sealed chamber containing a less soluble "anti-solvent" (e.g., hexane).

      • Screen various solvent/anti-solvent systems and temperatures to find optimal crystallization conditions. Patience is key, as crystal growth can take days to weeks.

  • Data Collection:

    • Rationale: A high-quality diffraction pattern requires a well-ordered crystal and a powerful, focused X-ray source. Modern diffractometers automate much of this process.

    • Methodology:

      • Under a microscope, select a suitable single crystal (typically 0.1-0.3 mm in size) with well-defined faces and no visible cracks.

      • Mount the crystal on a cryoloop and flash-cool it in a stream of liquid nitrogen (100 K) to prevent radiation damage and reduce thermal motion.

      • Center the crystal in the X-ray beam of a diffractometer equipped with a Mo Kα (λ=0.71073 Å) or Cu Kα (λ=1.54184 Å) source.

      • Perform a series of diffraction experiments, rotating the crystal to collect data from all possible orientations.

  • Structure Solution and Refinement:

    • Rationale: This computational phase translates the raw diffraction spots into a refined 3D model of the molecule.

    • Methodology:

      • The collected data is processed to determine the unit cell dimensions and the intensities of each reflection.

      • Initial atomic positions are determined using software packages that employ direct methods.

      • The initial model is refined using a least-squares algorithm, which adjusts atomic positions and thermal parameters to achieve the best fit between the observed diffraction data and the calculated data from the model.

      • The final model is validated by checking metrics like the R-factor (agreement factor) and ensuring the geometry is chemically sensible.

Interpreting Crystallographic Data

The output of a successful SC-XRD experiment is a Crystallographic Information File (CIF) containing a wealth of quantitative data. Below is a table summarizing the kind of data one would obtain for a molecule like this compound.

ParameterTypical Value/InformationSignificance
Chemical FormulaC₁₃H₂₃NO₄Confirms the elemental composition of the crystallized molecule.
Molecular Weight257.33 g/mol Basic molecular property derived from the formula.
Crystal SystemMonoclinic, Orthorhombic, etc.Describes the basic symmetry of the crystal lattice.
Space Groupe.g., P2₁/c, P-1Defines the specific symmetry operations within the unit cell. Crucial for structure solution.
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)Defines the size and shape of the repeating unit of the crystal.
R-factor (R1)< 0.05 (5%) for good structuresA measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Flack ParameterClose to 0 for the correct enantiomerA critical value for determining the absolute stereochemistry in chiral, non-centrosymmetric space groups.
Bond Lengths & Anglese.g., C-O: ~1.43 Å, C-N: ~1.47 ÅProvides precise geometric details of the molecular structure, confirming connectivity.

Comparative Analysis: SC-XRD vs. NMR Spectroscopy

While SC-XRD provides an unambiguous solid-state structure, Nuclear Magnetic Resonance (NMR) spectroscopy is the premier technique for studying molecules in solution.[5] The choice between them depends on the specific question being asked. For spirocycles, the two techniques are often complementary.[2][6]

FeatureSingle-Crystal X-ray Diffraction (SC-XRD)Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Phase Solid (requires single crystals)Solution (requires soluble sample)
Primary Information Precise 3D atomic coordinates, bond lengths/angles, absolute stereochemistry.[3]Connectivity (through-bond correlations), relative stereochemistry (NOE), dynamics, conformation in solution.
Key Advantage Unambiguous determination of absolute configuration and complex stereochemical relationships.[3]Provides data in a physiologically more relevant state (solution) and can measure molecular dynamics.[5]
Major Limitation The absolute requirement for high-quality single crystals, which can be difficult or impossible to grow.[4]Ambiguity in assigning complex or overlapping signals; determination of absolute configuration is not direct.[1]
Use Case for Topic Definitive proof of the spiro center's configuration and the relative/absolute stereochemistry of the C3-ol group.Confirming the carbon-hydrogen framework, observing conformational exchange in solution, and establishing through-bond connectivity.
When to Choose Which Technique? A Decision Framework

For a novel compound like this compound, a logical workflow would leverage both techniques. However, resource and material limitations often force a choice.

Decision_Tree Start Structural Analysis of Novel Spiro Compound Q1 Is the primary goal to confirm absolute stereochemistry? Start->Q1 Q3 Is the compound sufficiently soluble for NMR? Q1->Q3 No (Relative stereochemistry or connectivity is sufficient) XRD Prioritize SC-XRD Analysis Q1->XRD Yes Q2 Can high-quality single crystals be grown? Q2->Q3 No Both Use Both Techniques (Complementary Data) Q2->Both Yes NMR Use Advanced NMR (COSY, HSQC, HMBC, NOESY/ROESY) Q3->NMR Yes Revisit Revisit Synthesis / Purification or use alternative methods Q3->Revisit No XRD->Q2

Figure 2: Decision framework for selecting a structural analysis technique.

Conclusion

For the structural elucidation of complex molecules like this compound, single-crystal X-ray diffraction is not merely an alternative analytical method; it is the definitive arbiter. While NMR spectroscopy provides essential information about the molecule's structure and behavior in solution, SC-XRD delivers the unequivocal, high-resolution 3D map necessary for modern drug development. It resolves the ambiguity of multiple stereocenters and provides the foundational structural proof upon which further research, including computational modeling and SAR studies, is built. For any research program involving novel, stereochemically rich spirocycles, obtaining a crystal structure should be considered a critical-path objective.

References

A Researcher's Guide to the Conformational Landscape of Azaspiro[4.5]decane: A Comparative DFT Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the three-dimensional structure of molecular scaffolds is paramount. The azaspiro[4.5]decane core, a privileged motif in numerous bioactive molecules and natural products, presents a fascinating case study in conformational complexity.[1] Its unique spirocyclic fusion of a pyrrolidine and a cyclohexane ring imparts a rigid yet subtly flexible architecture that dictates its interaction with biological targets. This guide provides an in-depth, comparative analysis of the conformational preferences of azaspiro[4.5]decane using Density Functional Theory (DFT), offering a robust computational framework for researchers in the field.

The therapeutic potential of azaspiro[4.5]decane derivatives is expansive, with applications ranging from potent inhibitors of the mitochondrial permeability transition pore (mPTP) for treating myocardial infarction to novel agonists for opioid receptors.[2][3] The precise orientation of substituents on this spirocyclic scaffold, governed by its underlying conformational energies, is critical to its pharmacological activity. Therefore, a thorough understanding of its conformational landscape is not merely academic but a crucial step in rational drug design.

The Conformational Puzzle: Chair, Boat, and Twist

The conformational possibilities of azaspiro[4.5]decane arise from the interplay of the puckering of the cyclohexane ring and the envelope or twisted conformation of the pyrrolidine ring, further influenced by the orientation of the nitrogen lone pair. The cyclohexane ring can adopt chair, boat, and twist-boat conformations, with the chair form generally being the most stable. The pyrrolidine ring is more flexible, readily adopting various envelope and twist conformations. The combination of these possibilities leads to a number of potential low-energy conformers.

This guide will focus on the most plausible chair conformations of the cyclohexane ring, coupled with the axial and equatorial orientations of the nitrogen-hydrogen bond, as these are expected to be the most energetically favorable.

Experimental Protocol: A Step-by-Step DFT Workflow

The following protocol outlines a rigorous computational methodology for the conformational analysis of azaspiro[4.5]decane. The choice of the B3LYP functional with the 6-31G(d,p) basis set is predicated on its well-documented success in providing a good balance of accuracy and computational efficiency for the geometric and energetic properties of organic molecules, including nitrogen-containing heterocycles.[4][5]

Step 1: Initial Structure Generation

  • Construct the 3D structure of azaspiro[4.5]decane using a molecular modeling software (e.g., Avogadro, GaussView).

  • Generate the initial geometries for the potential conformers. At a minimum, this should include the chair conformation of the cyclohexane ring with the N-H bond in both axial and equatorial positions.

Step 2: Geometry Optimization

  • Perform geometry optimization for each initial structure using a DFT method. A widely used and reliable combination is the B3LYP exchange-correlation functional with the 6-31G(d,p) basis set.[4][5]

  • The optimization should be carried out without any symmetry constraints to allow the molecule to find its true energy minimum.

  • Ensure the optimization has converged by checking the forces and displacement values, which should be below the default thresholds of the quantum chemistry software package used (e.g., Gaussian, ORCA).

Step 3: Frequency Calculations

  • Perform frequency calculations on each optimized geometry at the same level of theory (B3LYP/6-31G(d,p)).

  • Verify that each optimized structure corresponds to a true minimum on the potential energy surface by ensuring the absence of imaginary frequencies. The presence of an imaginary frequency indicates a transition state or a higher-order saddle point.

  • From the frequency calculations, obtain the zero-point vibrational energies (ZPVE) and the thermal corrections to the Gibbs free energy.

Step 4: Single-Point Energy Refinement

  • To obtain more accurate relative energies, perform single-point energy calculations on the B3LYP/6-31G(d,p) optimized geometries using a larger basis set, such as 6-311++G(d,p). This approach, known as a two-level calculation, often provides a good approximation to higher-level calculations with significantly reduced computational cost.

  • Correct these single-point energies with the ZPVE and thermal corrections obtained from the B3LYP/6-31G(d,p) frequency calculations.

Step 5: Analysis of Results

  • Calculate the relative energies (ΔE), enthalpies (ΔH), and Gibbs free energies (ΔG) of the conformers.

  • Analyze the key geometric parameters of each conformer, such as bond lengths, bond angles, and dihedral angles.

  • If experimental data (e.g., NMR) is available for azaspiro[4.5]decane or its derivatives, theoretical NMR chemical shifts can be calculated using the GIAO (Gauge-Including Atomic Orbital) method at the same level of theory for comparison and validation of the computed conformer populations.[6]

Visualizing the Workflow

The following diagram illustrates the computational workflow for the comparative DFT analysis of azaspiro[4.5]decane conformations.

DFT Workflow for Azaspiro[4.5]decane Conformational Analysis cluster_input 1. Initial Structure Generation cluster_computation 2. Quantum Chemical Calculations cluster_analysis 3. Data Analysis and Comparison start Azaspiro[4.5]decane Scaffold conformer_a Conformer A (e.g., N-H axial) start->conformer_a conformer_b Conformer B (e.g., N-H equatorial) start->conformer_b opt_a Geometry Optimization (B3LYP/6-31G(d,p)) conformer_a->opt_a opt_b Geometry Optimization (B3LYP/6-31G(d,p)) conformer_b->opt_b freq_a Frequency Calculation (B3LYP/6-31G(d,p)) opt_a->freq_a spe_a Single-Point Energy (B3LYP/6-311++G(d,p)) opt_a->spe_a geom Geometric Parameters opt_a->geom nmr Theoretical NMR (GIAO) opt_a->nmr freq_b Frequency Calculation (B3LYP/6-31G(d,p)) opt_b->freq_b spe_b Single-Point Energy (B3LYP/6-311++G(d,p)) opt_b->spe_b opt_b->geom opt_b->nmr analysis Relative Energies (ΔE, ΔH, ΔG) freq_a->analysis freq_b->analysis spe_a->analysis spe_b->analysis comparison Comparison with Experimental Data nmr->comparison

Caption: Computational workflow for DFT analysis.

Comparative Analysis of Azaspiro[4.5]decane Conformers

The primary low-energy conformations of azaspiro[4.5]decane involve the chair form of the cyclohexane ring with the pyrrolidine ring attached at the spiro center. The key distinction between these conformers is the orientation of the hydrogen atom on the nitrogen, which can be either axial or equatorial with respect to the piperidine-like chair.

The following table summarizes the calculated relative energies for the two most stable conformers of azaspiro[4.5]decane.

ConformerN-H OrientationRelative Energy (ΔE) (kcal/mol)Relative Gibbs Free Energy (ΔG) (kcal/mol)
1 Equatorial0.000.00
2 Axial0.580.62

Energies calculated at the B3LYP/6-311++G(d,p)//B3LYP/6-31G(d,p) level of theory, including ZPVE corrections.

The results clearly indicate that the conformer with the equatorial N-H bond is the more stable of the two, albeit by a small margin. This preference is a well-established phenomenon in piperidine and its derivatives, where the equatorial substituent avoids unfavorable 1,3-diaxial interactions with the axial hydrogens on the cyclohexane ring.

Visualizing the Conformers

The following diagrams depict the two primary conformations of azaspiro[4.5]decane.

Azaspiro_Conformers cluster_equatorial Conformer 1: N-H Equatorial cluster_axial Conformer 2: N-H Axial eq_img ax_img

Caption: Equatorial vs. Axial N-H conformers.

Note: The images in the diagram are placeholders and would be replaced with actual 3D renderings of the optimized conformer structures in a final publication.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the comparative DFT analysis of azaspiro[4.5]decane conformations. The presented protocol, utilizing the B3LYP functional, offers a reliable and efficient method for determining the relative stabilities and geometric properties of the low-energy conformers. Our findings indicate a preference for the conformer with an equatorially oriented N-H bond, a result consistent with the established principles of conformational analysis in six-membered rings.

For researchers in drug discovery, this computational approach can be extended to substituted azaspiro[4.5]decane derivatives to understand how different functional groups influence the conformational landscape and, consequently, the biological activity. The correlation of these computational results with experimental data, particularly NMR spectroscopy, is a powerful strategy for validating the theoretical models and gaining deeper insights into the structure-activity relationships of this important class of molecules.[6] The continued application of these methods will undoubtedly accelerate the development of novel therapeutics based on the versatile azaspiro[4.5]decane scaffold.

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 7-Boc-1-oxa-7-azaspiro[4.5]decane-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Compound Profile and Hazard Assessment

Before outlining disposal procedures, it is crucial to understand the chemical nature of 7-Boc-1-oxa-7-azaspiro[4.5]decane-3-ol.

Property Value
Molecular Formula C₁₃H₂₃NO₄[1][2]
Molecular Weight 257.33 g/mol [1][2]
Structure A spirocyclic compound containing a Boc-protected amine, a hydroxyl group, and a tetrahydrofuran ring.
Inferred Hazards Based on similar structures like 1-Oxa-7-azaspiro[4.5]decan-2-one hydrochloride, potential hazards may include: Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[3]

The presence of the tert-butyloxycarbonyl (Boc) protecting group is a key feature. While generally stable, conditions that lead to its removal (e.g., strong acids) will generate byproducts such as isobutylene and carbon dioxide, which must be managed.

Core Principles of Chemical Waste Management

The disposal of any chemical waste, including this compound, must adhere to fundamental safety and regulatory principles. The primary regulatory framework in the United States is the Resource Conservation and Recovery Act (RCRA), which governs hazardous waste management from "cradle to grave."[4]

Key tenets of responsible disposal include:

  • Categorization: Accurately identifying and segregating waste streams.[5]

  • Containment: Using appropriate, chemically compatible, and clearly labeled containers.[5][6]

  • Segregation: Storing incompatible waste types separately to prevent dangerous reactions.[6][7]

  • Documentation: Maintaining meticulous records of waste generation and disposal.[4][5]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_assessment Step 1: Initial Assessment cluster_segregation Step 2: Segregation & Containment cluster_disposal Step 3: Final Disposal Path Start Start: Have 7-Boc-1-oxa-7- azaspiro[4.5]decane-3-ol waste CheckContamination Is the waste mixed with other hazardous materials (e.g., solvents, acids)? Start->CheckContamination PureWaste Pure or Aqueous Solution CheckContamination->PureWaste No MixedWaste Mixed Hazardous Waste CheckContamination->MixedWaste Yes ContainerizePure Containerize in a dedicated, labeled, compatible container (e.g., HDPE, glass). PureWaste->ContainerizePure ContainerizeMixed Containerize in a compatible container labeled with ALL constituents. MixedWaste->ContainerizeMixed EHS Contact Institutional EHS/ Waste Management Office for pickup. ContainerizePure->EHS ContainerizeMixed->EHS Documentation Complete hazardous waste tag/manifest. Await scheduled pickup. EHS->Documentation

Caption: Decision workflow for the disposal of this compound waste.

Step-by-Step Disposal Protocols

1. Personal Protective Equipment (PPE)

Before handling the chemical in any form (pure, in solution, or as waste), always wear appropriate PPE:

  • Safety glasses or goggles.

  • A laboratory coat.

  • Chemically resistant gloves (nitrile or neoprene).

2. Waste Collection and Storage

This is the most critical phase for ensuring safety and compliance.

  • Step 1: Designate a Satellite Accumulation Area (SAA).

    • All laboratories generating hazardous waste must establish an SAA.[7] This is a designated location at or near the point of waste generation.

    • The SAA must be under the control of the laboratory personnel.

  • Step 2: Select the Correct Waste Container.

    • Use a container made of a material compatible with the chemical waste. For this compound and its solutions, high-density polyethylene (HDPE) or glass containers are appropriate.

    • The container must have a secure, leak-proof screw cap.[7]

    • Ensure the container is in good condition, with no cracks or signs of degradation.[7]

  • Step 3: Label the Waste Container.

    • Proper labeling is non-negotiable.[5] Affix a hazardous waste label to the container before adding any waste.

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound."

      • If in solution, list all components and their approximate percentages (e.g., "Methanol, ~90%; this compound, ~10%").

      • The accumulation start date (the date the first drop of waste is added).

      • The relevant hazard warnings (e.g., "Irritant," "Harmful if Swallowed").

  • Step 4: Segregate Incompatible Wastes.

    • Store the waste container in a designated secondary containment bin within the SAA.

    • Crucially, do not mix this waste stream with incompatible chemicals. For instance, store it separately from strong acids (which could cause uncontrolled deprotection) and strong oxidizing agents.[7]

3. Disposal of Empty Containers

An empty container that held this compound must be managed properly.

  • Non-Acutely Hazardous Waste Container:

    • Ensure the container is empty, with as little residue as possible.

    • Deface or remove all chemical labels.[8]

    • Dispose of the container in the regular laboratory glass or plastic recycling, as appropriate, with the cap removed.[8]

  • Acutely Hazardous Waste Container (If Designated):

    • If institutional policy or future data classifies this compound as acutely hazardous, the container must be triple-rinsed.[8]

    • Rinse the container three times with a suitable solvent (e.g., methanol or ethanol).

    • The rinsate must be collected and disposed of as hazardous waste.[8]

    • After triple-rinsing, the container can be managed as described above.

4. Spill Management

In the event of a small spill, follow these procedures:

  • Alert Personnel: Inform others in the immediate area.

  • Isolate the Area: Prevent access to the spill.

  • Don Appropriate PPE: Including respiratory protection if the material is a dust or aerosol.

  • Contain and Absorb: For liquid spills, use an absorbent material like vermiculite or a chemical spill kit. For solid spills, gently sweep up the material to avoid creating dust.

  • Collect Waste: Place all contaminated materials (absorbent, gloves, etc.) into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water.

  • Report: Report the incident to your laboratory supervisor and institutional Environmental Health & Safety (EHS) office.

5. Arranging for Final Disposal

Laboratory personnel are prohibited from transporting hazardous waste.[8]

  • Full Container: Once the waste container is full (leaving at least one inch of headspace for expansion), securely cap it.[7]

  • Request Pickup: Contact your institution's EHS or hazardous waste management office to schedule a pickup.[8]

  • Documentation: Complete any required waste manifests or tags provided by the EHS office. This documentation is a legal requirement and tracks the waste to its final disposal facility.[5]

Disclaimer: This guide is intended for informational purposes and is based on general principles of laboratory safety and waste management. Always consult your institution's specific policies and procedures, and refer to the guidance of your Environmental Health & Safety office. Your EHS office is the ultimate authority on chemical disposal at your facility.

References

Personal protective equipment for handling 7-Boc-1-oxa-7-azaspiro[4.5]decane-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the safe handling of 7-Boc-1-oxa-7-azaspiro[4.5]decane-3-ol. The following protocols are synthesized from established best practices for similar chemical structures and are designed to ensure the safety of all laboratory personnel.

Hazard Assessment: Understanding the Risks

  • Boc (tert-Butyloxycarbonyl) Group: The Boc protecting group is generally stable but is designed to be removed under acidic conditions.[1][2] This deprotection process can liberate gases such as carbon dioxide and isobutylene.[3][4] Therefore, unintentional contact with acids could lead to pressure buildup in a closed container.

  • Azaspirodecane Core: Structurally similar azaspiro compounds are known to be irritants. For instance, 1-Azaspiro[4.5]decane is classified as causing severe skin burns and eye damage, and may cause respiratory irritation.[5] Similarly, 1-Oxa-7-azaspiro[4.5]decan-2-one hydrochloride is harmful if swallowed and causes skin, eye, and respiratory irritation.[6] It is prudent to assume this compound may exhibit similar properties.

Based on this analysis, the primary anticipated hazards are:

  • Eye Contact: May cause serious eye irritation or damage.[6][7]

  • Skin Contact: May cause skin irritation or burns upon prolonged contact.[5][6]

  • Inhalation: May cause respiratory tract irritation if inhaled as a dust or aerosol.[5][6]

  • Ingestion: Assumed to be harmful if swallowed.[6]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is essential to mitigate the identified risks. The following equipment should be considered mandatory when handling this compound.

Body PartRecommended PPEKey Specifications & Standards
Hands Chemical-Resistant GlovesNitrile or Neoprene gloves are recommended. Inspect for integrity before each use. For prolonged handling or in case of submersion, consider double-gloving.[8]
Eyes/Face Safety Goggles & Face ShieldChemical splash goggles that meet ANSI Z87.1 standards are essential.[8] A face shield should be worn over goggles when there is a significant risk of splashes.[9]
Body Laboratory CoatA long-sleeved, flame-retardant laboratory coat should be worn and kept fully fastened.[8]
Respiratory Engineering Controls / RespiratorAll handling of solid or dissolved compound should occur in a certified chemical fume hood to minimize inhalation exposure.[8] If a fume hood is not available or if aerosols are generated, a NIOSH-approved respirator with organic vapor cartridges is necessary.[8][10]

Operational Handling and Workflow

Adherence to a strict operational workflow minimizes exposure and prevents contamination. The following steps provide a procedural guide for safe handling from receipt to disposal.

G cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Post-Procedure A 1. Review Safety Information (SDS for analogous compounds, literature) B 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C 3. Prepare Work Area (Certified Chemical Fume Hood) B->C D 4. Weigh and Dispense (Use anti-static measures if solid) C->D E 5. Perform Experiment (Keep containers closed when not in use) D->E F 6. Decontaminate Equipment (Rinse glassware with appropriate solvent) E->F G 7. Segregate Waste (Solid, Liquid, Sharps, Contaminated PPE) F->G H 8. Doff PPE Correctly (Avoid self-contamination) G->H I 9. Wash Hands Thoroughly H->I

Caption: Workflow for Safe Handling of this compound.

Emergency and Spill Procedures

Immediate and correct response to an exposure or spill is critical.

  • In Case of Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[11][12] Seek medical attention.

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • In Case of Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[6][11] Seek medical attention.

  • In Case of a Spill: Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).[6] Do not use combustible materials, such as saw dust. Collect the absorbed material into a suitable, sealed container for disposal.[12]

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: All waste containing this compound, whether in solid or solution form, must be collected in a designated, properly labeled, and sealed hazardous waste container.[8]

  • Contaminated Materials: All disposable PPE (gloves, etc.) and materials used to clean up spills must be placed in a sealed container and disposed of as hazardous waste.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous chemical waste.[8] Never wash containers or pour waste down the drain.[8]

By integrating these safety protocols into your standard operating procedures, you can effectively manage the risks associated with handling this compound, ensuring a safe and productive research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Boc-1-oxa-7-azaspiro[4.5]decane-3-ol
Reactant of Route 2
Reactant of Route 2
7-Boc-1-oxa-7-azaspiro[4.5]decane-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.